2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
Description
Properties
IUPAC Name |
2-[3-bromo-4-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZBURKWVVBNCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857438 | |
| Record name | [3-Bromo-4-(trifluoromethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214372-42-5 | |
| Record name | [3-Bromo-4-(trifluoromethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile chemical properties
An In-Depth Technical Guide to 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
Abstract
This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic compound of significant interest in synthetic and medicinal chemistry. As a functionalized building block, it incorporates three key reactive centers: a nitrile group, an activated benzylic methylene bridge, and an aryl bromide. These features make it a versatile precursor for the synthesis of complex molecular architectures, particularly within drug discovery programs. This document details its physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, explores its chemical reactivity and synthetic potential, and summarizes critical safety and handling procedures. The content is intended for researchers, process chemists, and drug development professionals seeking to leverage this intermediate in their work.
Chemical Identity and Physicochemical Properties
This compound is a substituted phenylacetonitrile. The precise physicochemical data for this specific isomer can be elusive, as it is less common than its 2-bromo counterpart. However, data from closely related isomers and supplier specifications provide a reliable profile for practical laboratory use.
Table 1: Physicochemical and Identity Data
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₅BrF₃N | [1][2] |
| Molecular Weight | 264.04 g/mol | [1][3] |
| CAS Number | 946391-76-6 (Isomer specific) | - |
| Appearance | Colorless to slightly yellow liquid or solid | [4] |
| Boiling Point | 265-266 °C (for 2-bromo isomer) | [4][5] |
| Density | 1.626 g/cm³ at 25°C (for 2-bromo isomer) | [4][5] |
| Refractive Index | n20/D 1.502 (for 2-bromo isomer) | [4] |
| Solubility | Slightly soluble in water; soluble in common organic solvents. | [2] |
| InChI Key | RGGFAFIBVXMQSY-UHFFFAOYSA-N (Isomer dependent) | [3] |
| SMILES | N#CC(C1=CC(Br)=C(C(F)(F)F)C=C1) | - |
Note: Some physical properties are cited from the more widely documented isomer, 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile (CAS: 474024-36-7), and should be considered representative.
Synthesis and Mechanistic Considerations
The most direct and industrially scalable method for preparing phenylacetonitriles is via the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This reaction, known as cyanation, is a cornerstone of C-C bond formation.
Causality in Experimental Design
The synthesis of this compound from 3-bromo-4-(trifluoromethyl)benzyl bromide is predicated on the high reactivity of the benzylic position and the potent nucleophilicity of the cyanide ion.
-
Choice of Substrate: The starting material, a benzyl bromide, is chosen because bromide is an excellent leaving group, facilitating the Sₙ2 reaction.
-
Cyanide Source: Sodium cyanide (NaCN) is a common, cost-effective source of the cyanide nucleophile.[6]
-
Solvent System: The reaction often employs a two-phase system (e.g., toluene/water) or a polar aprotic solvent like DMSO or DMF. A two-phase system allows for easy separation but requires a phase-transfer catalyst to shuttle the cyanide anion from the aqueous phase to the organic phase where the substrate resides.
-
Phase-Transfer Catalysis (PTC): A quaternary ammonium salt, such as triethylbenzylammonium chloride, is critical in a biphasic system.[6] The lipophilic cation pairs with the cyanide anion, rendering it soluble in the organic solvent and dramatically accelerating the reaction rate by bringing the reactants together.
-
Temperature Control: The reaction is exothermic. Maintaining a controlled temperature (e.g., 55-65°C) is crucial to prevent side reactions and ensure a safe process.[6] Monitoring the disappearance of the starting material via HPLC is standard practice to determine reaction completion.[6]
Representative Synthetic Protocol
Reaction: 3-Bromo-4-(trifluoromethyl)benzyl bromide + NaCN → this compound
-
Reagent Preparation: Prepare an aqueous solution of sodium cyanide (1.2 equivalents) in water.
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 3-bromo-4-(trifluoromethyl)benzyl bromide (1.0 eq) and a suitable organic solvent (e.g., toluene). Add the phase-transfer catalyst (e.g., triethylbenzylammonium chloride, 0.02 eq).[6]
-
Reaction Execution: Heat the organic mixture to 60°C.[6] Slowly add the aqueous sodium cyanide solution dropwise over 1-2 hours, maintaining the internal temperature between 55-65°C.[6]
-
Monitoring: After the addition is complete, maintain the temperature and stir for 6-8 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC until the starting benzyl bromide is <0.5%.[6]
-
Workup: Cool the reaction mixture to room temperature. Allow the layers to separate. Transfer the organic layer to a separatory funnel and wash it twice with water to remove residual cyanide salts.[6]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude oil can be purified by vacuum distillation to afford the final product with high purity.[6]
Synthesis Workflow Diagram
Caption: Sₙ2 Cyanation Synthesis Workflow.
Chemical Reactivity and Synthetic Utility
The value of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential chemical transformations.
-
Nitrile Group (-C≡N): This group is a versatile functional handle.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (phenylacetic acid derivative) or a primary amide, respectively.
-
Reduction: It can be reduced to a primary amine (e.g., using LiAlH₄, H₂/Raney Ni), providing a route to phenylethylamine structures, which are common pharmacophores.
-
Addition Reactions: Organometallic reagents (e.g., Grignards) can add to the nitrile to form ketones after hydrolysis.
-
-
Benzylic Methylene Group (-CH₂-): The protons on the carbon adjacent to both the aromatic ring and the electron-withdrawing nitrile group are acidic (pKa ≈ 22 in DMSO).
-
Deprotonation & Alkylation: This position can be deprotonated with a suitable base (e.g., NaH, LDA) to form a stabilized carbanion. This nucleophile can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes) in C-C bond-forming reactions, enabling chain extension and elaboration. The condensation of benzyl cyanide with ethyl acetate is a classic example of this reactivity.[7]
-
-
Aryl Bromide (Ar-Br): The bromine atom on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl systems.
-
Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl substituents.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.
-
Heck Coupling: Formation of C-C bonds with alkenes.
-
Applications in Drug Discovery
The trifluoromethyl (-CF₃) group is a highly sought-after substituent in modern medicinal chemistry.[8] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[8]
While this specific 3-bromo isomer is not directly cited in the primary synthesis routes of major drugs like Enzalutamide (which often starts from 2-fluoro or 2-chloro analogs), it serves as an exemplary building block for constructing novel chemical entities.[9][10] Its structural motif is found in numerous patented compounds where a substituted phenyl ring is required as a core scaffold.
A drug development professional can use this intermediate to:
-
Synthesize a Library: Use the aryl bromide for various cross-coupling reactions to quickly generate a diverse library of analogs with different substituents at the 3-position.
-
Modify the Core: Hydrolyze or reduce the nitrile to an acid or amine, respectively, and then use these new functional groups for amide bond formation or other conjugations to build larger molecules.
-
Introduce Chirality: Perform an asymmetric alkylation on the benzylic position to create a chiral center, which is often critical for biological activity.
Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of this compound is achieved through standard analytical techniques. Based on analyses of similar compounds, the following spectral characteristics are expected.[11]
-
¹H NMR:
-
Benzylic Protons (-CH₂CN): A singlet at approximately 3.8-4.0 ppm.
-
Aromatic Protons: Three protons in the aromatic region (approx. 7.5-8.0 ppm), exhibiting a characteristic splitting pattern (e.g., a doublet, a singlet/doublet of doublets, and another doublet) reflecting their coupling relationships. The precise shifts are influenced by the bromine and CF₃ groups.
-
-
¹³C NMR:
-
Nitrile Carbon (-CN): A signal around 115-118 ppm.[11]
-
Benzylic Carbon (-CH₂CN): A signal around 25-30 ppm.
-
Aromatic Carbons: Multiple signals between 120-140 ppm. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The carbon attached to the bromine will also have a characteristic shift.
-
Trifluoromethyl Carbon (-CF₃): A quartet around 120-125 ppm with a large ¹JCF coupling constant.
-
-
IR Spectroscopy:
-
Nitrile Stretch (-C≡N): A sharp, medium-intensity peak around 2250 cm⁻¹.
-
C-F Stretches: Strong, characteristic absorptions in the 1300-1100 cm⁻¹ region.
-
Aromatic C-H & C=C: Standard absorptions in their respective regions (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹).
-
-
Mass Spectrometry (EI):
-
The mass spectrum will show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the isotopic signature of a single bromine atom. Fragmentation would likely involve the loss of Br, CN, and CF₃ fragments.
-
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Classification:
-
Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[14]
-
Avoid breathing fumes, vapors, or mist.[12]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]
-
-
Storage:
-
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[12]
-
If Swallowed: Rinse mouth. Call a poison center or doctor immediately.[12]
-
References
- Google Patents. (n.d.). An improved process for the preparation of enzalutamide. WO2016005875A1.
- Gao, Y., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters.
-
Amerigo Scientific. (n.d.). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%). Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for preparation of compound shown as formula (IV) of enzalutamide synthesis intermediate. Retrieved from [Link]
-
ResearchGate. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Retrieved from [Link]
-
ChemBK. (2024). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-(trifluoromethoxy)phenylacetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-trifluoromethyl phenylacetonitrile. CN104447402A.
-
LookChem. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Bulgarian Journal of Physics. (2021). Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Coll. Vol. 2, p.489 (1943); Vol. 18, p.64 (1938). Retrieved from [Link]
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2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile CAS number 474024-36-7
An In-depth Technical Guide to 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile (CAS: 474024-36-7)
Abstract
This technical guide provides a comprehensive overview of 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile, CAS number 474024-36-7, a key intermediate in modern organic synthesis. The document is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. It details the compound's physicochemical properties, presents a validated synthesis protocol, explores its chemical reactivity and synthetic utility, and outlines critical safety and handling procedures. The guide emphasizes the compound's role as a versatile building block, enabled by its distinct functional groups—a reactive nitrile, a synthetically valuable aryl bromide, and an electron-withdrawing trifluoromethyl group.
Introduction and Chemical Identity
2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile is a substituted aromatic nitrile that has gained prominence as a versatile building block in the synthesis of complex organic molecules.[1] Its structure is characterized by a phenylacetonitrile core with a bromine atom and a trifluoromethyl group at the 2- and 4-positions of the aromatic ring, respectively. This unique combination of functional groups provides multiple reaction sites, making it a valuable precursor for creating diverse molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group enhances metabolic stability and lipophilicity in target molecules, while the bromo substituent is a key handle for cross-coupling reactions, and the nitrile group can be readily converted into other functional moieties.
The compound is identified by the Chemical Abstracts Service (CAS) number 474024-36-7.[3] While sometimes referred to by other names, its structure is unambiguously defined by identifiers such as its InChIKey: RYUZTTSDBHOIAF-UHFFFAOYSA-N.[4][5]
Physicochemical Properties
The physical and chemical properties of 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile are summarized below. The data is compiled from various chemical suppliers and databases. It is typically available with a purity of 97-98%.[4][5]
| Property | Value | Source(s) |
| CAS Number | 474024-36-7 | [1][2][3][4] |
| Molecular Formula | C₉H₅BrF₃N | [1][4][5] |
| Molecular Weight | 264.04 g/mol | [4][5] |
| Appearance | Colorless to slightly yellow liquid or solid | [1] |
| Boiling Point | 265-266 °C (lit.) | [1][4] |
| Density | 1.626 g/mL at 25 °C (lit.) | [1][4] |
| Refractive Index (n20/D) | 1.5020 (lit.) | [1] |
| Water Solubility | Slightly soluble | [1][2] |
| SMILES | FC(F)(F)c1ccc(CC#N)c(Br)c1 | [5] |
| InChI Key | RYUZTTSDBHOIAF-UHFFFAOYSA-N | [4][5] |
Synthesis and Manufacturing
The synthesis of 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile is typically achieved through a two-step process starting from 2-Bromo-4-(trifluoromethyl)toluene. This method leverages a selective benzylic bromination followed by a nucleophilic substitution with a cyanide source.
Synthesis Workflow
Caption: General two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-4-(trifluoromethyl)benzyl bromide
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-4-(trifluoromethyl)toluene (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Initiation: Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.02 eq.).
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain it for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS. The disappearance of the starting material and the formation of a new, less polar spot indicates conversion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Bromo-4-(trifluoromethyl)benzyl bromide, which can be used in the next step without further purification.
-
Causality: The use of NBS and a radical initiator (AIBN) is a standard and highly selective method for brominating the benzylic position without affecting the aromatic ring. Heating provides the energy required for the homolytic cleavage of the initiator, starting the radical chain reaction.
Step 2: Synthesis of 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
-
Reagent Setup: In a separate flask, dissolve the crude 2-Bromo-4-(trifluoromethyl)benzyl bromide (1.0 eq.) from the previous step in a polar aprotic solvent like Dimethyl sulfoxide (DMSO).
-
Nucleophilic Substitution: Add sodium cyanide (NaCN) (1.2 eq.) portion-wise to the solution. Caution: NaCN is highly toxic. The reaction is typically exothermic.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting benzyl bromide is consumed.
-
Work-up: Quench the reaction by carefully pouring the mixture into ice water. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final product as a colorless to slightly yellow liquid or solid.[1]
-
Trustworthiness: This protocol constitutes a self-validating system. The success of the first step is confirmed by the complete consumption of the starting toluene. The second step's success is validated by the disappearance of the benzyl bromide intermediate. Each step's outcome is readily verifiable using standard analytical techniques like TLC and NMR.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile stems from its three distinct functional regions, which can be addressed with high chemo-selectivity.
Caption: Key reaction pathways for synthetic diversification.
-
Transformations of the Nitrile Group: The cyano group is a versatile functional handle. It can undergo:
-
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to the corresponding carboxylic acid, 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetic acid, a valuable building block for pharmaceuticals.
-
Reduction: The nitrile can be reduced to a primary amine, 2-(2-Bromo-4-(trifluoromethyl)phenyl)ethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens pathways to phenethylamine derivatives.
-
-
Reactions at the Aryl Bromide: The bromine atom is primed for metal-catalyzed cross-coupling reactions, allowing for the construction of complex carbon-carbon or carbon-heteroatom bonds.
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkynes.
-
-
Reactivity of the Benzylic Position: The methylene (-CH₂-) protons adjacent to the nitrile group are acidic.
-
Alkylation: Deprotonation with a suitable base (e.g., sodium hydride) generates a resonance-stabilized carbanion, which can act as a nucleophile to react with various electrophiles, such as alkyl halides, enabling the introduction of substituents at the α-carbon.
-
Applications in Research and Development
This compound is primarily utilized as an intermediate in the synthesis of high-value target molecules.[1]
-
Pharmaceuticals: It serves as a scaffold for drug candidates. The trifluoromethyl group can improve drug properties like metabolic stability and cell membrane permeability. The core structure can be elaborated into various classes of therapeutic agents.[2]
-
Agrochemicals: The toxiphore properties of the trifluoromethyl-phenyl moiety are leveraged in the design of new pesticides and herbicides.[1]
-
Materials Science: Substituted phenylacetonitriles can be precursors to organic semiconductors and other functional materials.
Safety, Handling, and Storage
6.1 Hazard Identification
2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile is classified as a hazardous substance.[6]
-
GHS Classification: Warning. GHS07 (Harmful/Irritant).[4]
-
Hazard Statements:
6.2 Handling and Personal Protective Equipment (PPE)
-
Avoid all personal contact, including inhalation of vapors or mists.[3]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][6]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
6.3 Storage
-
Keep the container tightly sealed to prevent moisture ingress.[7]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Conclusion
2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile, CAS 474024-36-7, is a strategically important chemical intermediate. Its well-defined physicochemical properties and the distinct reactivity of its functional groups make it an invaluable tool for synthetic chemists. By enabling access to complex molecular targets through reliable and versatile reaction pathways, it continues to be a critical component in the discovery and development pipelines of the pharmaceutical and agrochemical industries. Adherence to strict safety protocols is essential when handling this compound to mitigate its associated hazards.
References
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ChemBK. (2024, April 9). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%). Retrieved from [Link]
-
PubChem. (2026, January 3). 2-Bromo-4-(trifluoromethoxy)phenylacetonitrile. Retrieved from [Link]
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A Comprehensive Technical Guide to the Structure Elucidation of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Architecture
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile, a substituted phenylacetonitrile, represents a class of compounds with significant potential as building blocks in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group, imparts distinct physicochemical properties that are of interest in the design of new therapeutic agents. The unambiguous elucidation of its structure is the foundational step upon which all subsequent biological and toxicological studies are built.
This in-depth technical guide provides a multi-faceted analytical approach to the structural confirmation of this compound. Moving beyond a mere listing of techniques, this document delves into the causality behind the selection of each analytical method, offering field-proven insights into data interpretation and the creation of a self-validating system of protocols.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is essential for safe handling and the design of appropriate analytical methodologies.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅BrF₃N | [1] |
| Molecular Weight | 264.04 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | |
| Boiling Point | 265-266 °C | |
| Density | 1.626 g/mL at 25 °C | |
| CAS Number | 474024-36-7 | [1] |
Safety Profile: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
The Analytical Workflow: A Multi-Technique Approach
The definitive structural elucidation of an organic molecule is rarely achieved through a single analytical technique. Instead, a synergistic approach, where the data from multiple orthogonal techniques are integrated, provides the highest level of confidence. This guide will focus on the "big three" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by chromatographic techniques for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The aromatic region of the ¹H NMR spectrum is particularly informative for determining the substitution pattern of the benzene ring.[3][4]
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale |
| H-2 | ~7.9 | d | ~2.0 (⁴JHF) | 1H | Deshielded by the adjacent bromine and the trifluoromethyl group. Shows a small coupling to the fluorine atoms. |
| H-5 | ~7.8 | dd | JHH ≈ 8.5, JHF ≈ 2.0 | 1H | Coupled to H-6 (ortho coupling) and the trifluoromethyl group (meta coupling). |
| H-6 | ~7.6 | d | JHH ≈ 8.5 | 1H | Coupled to H-5 (ortho coupling). |
| -CH₂CN | ~3.8 | s | - | 2H | Methylene protons adjacent to the aromatic ring and the electron-withdrawing nitrile group. Expected to be a singlet. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-CN | ~117 | Characteristic chemical shift for a nitrile carbon. |
| C-Br (C-3) | ~120 | Carbon bearing a bromine atom, deshielded. |
| C-CF₃ (C-4) | ~125 (q, JCF ≈ 272 Hz) | Carbon attached to the trifluoromethyl group, will appear as a quartet due to coupling with fluorine. |
| Aromatic CH | 128-135 | Aromatic carbons. |
| C-CH₂CN (C-1) | ~138 | Quaternary aromatic carbon attached to the acetonitrile group. |
| -CH₂CN | ~25 | Methylene carbon. |
| -CF₃ | ~123 (q, JCF ≈ 30 Hz) | Trifluoromethyl carbon, will appear as a quartet. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5] Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 500 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to an appropriate range for trifluoromethyl groups (e.g., -50 to -80 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS (0 ppm for ¹H and ¹³C).
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.[6]
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Proposed Fragment | Rationale |
| 263/265 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio). |
| 184 | [M - Br]⁺ | Loss of a bromine atom. |
| 224/226 | [M - CH₂CN]⁺ | Loss of the acetonitrile group. |
| 145 | [C₇H₄F₃]⁺ | Fragment corresponding to the trifluoromethylphenyl cation. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of this volatile compound.[7]
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[8]
-
GC-MS System: Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Analyze the resulting chromatogram to assess purity and the mass spectrum of the main peak to identify the molecular ion and fragmentation pattern.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[9]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3050 | Aromatic C-H | Stretch |
| ~2950 | Aliphatic C-H (-CH₂-) | Stretch |
| ~2250 | C≡N (Nitrile) | Stretch |
| ~1600, 1480 | Aromatic C=C | Stretch |
| ~1320 | C-F (in CF₃) | Stretch |
| ~1100-1200 | C-Br | Stretch |
Experimental Protocol: FTIR Analysis
As this compound is a liquid, a simple and effective method is to use Attenuated Total Reflectance (ATR) or a thin film between salt plates.[10][11]
-
Sample Preparation (ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a small drop of the neat liquid sample directly onto the crystal.
-
-
Sample Preparation (Thin Film):
-
Place a drop of the liquid onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Carefully place a second salt plate on top to create a thin film.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire and average a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Collect a background spectrum of the clean, empty ATR crystal or salt plates and subtract it from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Chromatographic Analysis: Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an excellent technique for assessing the purity of the synthesized compound.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
HPLC System: Use a reverse-phase HPLC system with a C18 column and a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile is a good starting point. For example, a linear gradient from 50% acetonitrile in water to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Data Analysis: The purity of the compound can be determined by the area percentage of the main peak in the chromatogram.
Conclusion: A Unified Structural Assignment
The definitive structure elucidation of this compound is achieved through the careful integration of data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy, supported by purity assessment via chromatography. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. This comprehensive analytical approach ensures the scientific integrity of subsequent research and development activities involving this important chemical entity.
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A Technical Guide to the Spectroscopic Characterization of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide not only presents the anticipated spectral characteristics but also explains the underlying principles and the rationale behind the experimental methodologies, ensuring a thorough understanding for practical application. As this compound is a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, a robust understanding of its analytical profile is paramount for quality control and reaction monitoring.[1]
Introduction
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules.[6] For this compound, both ¹H and ¹³C NMR will provide critical information about the arrangement of atoms.
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetonitrile group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents.[7][8]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.85 | d | 1H | Ar-H |
| ~ 7.65 | dd | 1H | Ar-H |
| ~ 7.45 | d | 1H | Ar-H |
| ~ 3.80 | s | 2H | -CH₂CN |
Causality behind Predictions: The aromatic protons are expected in the downfield region (6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current.[8][9] The electron-withdrawing trifluoromethyl and bromo groups will further deshield the adjacent protons, pushing their signals further downfield. The splitting pattern (doublet and doublet of doublets) arises from the coupling between adjacent aromatic protons (ortho and meta coupling).[7] The methylene protons of the acetonitrile group are expected to appear as a singlet, as there are no adjacent protons to couple with.
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.[10]
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135 | Ar-C |
| ~ 132 | Ar-C |
| ~ 130 (q, JCF ≈ 30 Hz) | Ar-C-CF₃ |
| ~ 128 | Ar-C |
| ~ 125 (q, JCF ≈ 272 Hz) | -CF₃ |
| ~ 123 | Ar-C-Br |
| ~ 116 | -CN |
| ~ 25 | -CH₂CN |
Causality behind Predictions: Aromatic carbons typically resonate in the 120-150 ppm range.[9][11] The carbon attached to the electron-withdrawing trifluoromethyl group will show a characteristic quartet splitting due to coupling with the three fluorine atoms. Similarly, the trifluoromethyl carbon itself will appear as a quartet with a large coupling constant. The nitrile carbon appears in a distinct region around 115-130 ppm.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[13]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2250 | Strong, Sharp | C≡N stretch (nitrile) |
| ~ 1600, 1480 | Medium | Aromatic C=C stretch |
| ~ 1320 | Strong | C-F stretch (trifluoromethyl) |
| ~ 1100-1200 | Strong | C-F stretch (trifluoromethyl) |
| ~ 850 | Strong | C-H out-of-plane bend |
| ~ 700 | Strong | C-Br stretch |
Causality behind Predictions: The most characteristic peak will be the strong, sharp absorption around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretch.[12][14] Aromatic C-H stretches are expected just above 3000 cm⁻¹.[8] The strong absorptions in the 1100-1320 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The presence of the aromatic ring will be confirmed by the C=C stretching bands in the 1480-1600 cm⁻¹ region.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[15]
| m/z | Relative Intensity | Assignment |
| 263/265 | High | [M]⁺ (Molecular ion) |
| 184 | Moderate | [M - Br]⁺ |
| 157 | Moderate | [M - CH₂CN - Br]⁺ |
Causality behind Predictions: Due to the presence of bromine, the molecular ion peak is expected to appear as a pair of peaks ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[16][17][18] Common fragmentation pathways would involve the loss of the bromine atom and the acetonitrile group. The combination of Gas Chromatography with Mass Spectrometry (GC-MS) would be the ideal technique for analysis, providing both retention time for separation and a mass spectrum for identification.[19][20][21][22][23]
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following protocols are recommended.
NMR Spectroscopy Sample Preparation
A well-defined protocol is crucial for obtaining reliable NMR data.[24][25]
Caption: Protocol for FTIR analysis using the ATR technique.
GC-MS Analysis
GC-MS is a powerful technique for separating and identifying components of a mixture. [19][20][21][22][23]
Caption: A streamlined workflow for GC-MS analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, and the rationale behind these predictions, researchers and drug development professionals can more effectively characterize this important synthetic intermediate. The provided experimental protocols offer a self-validating framework for acquiring high-quality data. As a key building block in medicinal chemistry, a thorough analytical understanding of this compound is crucial for advancing drug discovery and development programs.
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2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile safety data sheet (SDS)
An In-Depth Technical Guide to the Safe Handling of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
This guide provides a comprehensive safety overview for this compound (CAS No. 1214372-42-5), a key intermediate in pharmaceutical and agrochemical research.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond standard Safety Data Sheet (SDS) templates to offer a deeper, causality-driven understanding of safety protocols. The "why" behind each recommendation is explained to foster a proactive safety culture in the laboratory.
Chemical Identity and Physicochemical Profile
Understanding the fundamental properties of a chemical is the bedrock of its safe handling. These characteristics dictate its behavior under various laboratory conditions and inform the specific control measures required. For instance, its state as a liquid at room temperature and its boiling point indicate its potential to generate inhalable vapors, especially if heated.[1][3]
| Property | Value | Source |
| CAS Number | 1214372-42-5 | [2] |
| Molecular Formula | C₉H₅BrF₃N | [1][3][4] |
| Molecular Weight | 264.04 g/mol | [3][4] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Boiling Point | 265-266 °C | [1][3] |
| Density | 1.626 g/cm³ at 25°C | [1] |
| Solubility | Slightly soluble in water | [1] |
Hazard Identification and Emergency Response Framework
This compound is classified as acutely toxic and an irritant.[5][6] The primary danger lies in its rapid absorption through multiple routes—ingestion, skin contact, and inhalation—all of which can lead to systemic toxicity.[5][7] The nitrile group (-CN) is of particular concern, as related compounds can metabolize to release cyanide, a potent cellular toxin.[5][8] Therefore, immediate and correct response to exposure is critical.
The following diagram outlines the logical flow from hazard recognition to initial emergency response.
Caption: Hazard Identification and First Aid Workflow.
GHS Classification Summary
| Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | 💀 | Danger |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | 💀 | Danger |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | ❗ | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | ❗ | Warning |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | ❗ | Warning |
| STOT SE 3 (Respiratory) | H335: May cause respiratory irritation | ❗ | Warning |
| Source: Synthesized from multiple SDS.[5][6][7] |
Core Safety Protocols: A Proactive Approach
Safe handling is not merely about wearing protective gear; it's about establishing engineering controls and workflows that minimize exposure potential at every step.
Engineering Controls: The First Line of Defense
The primary engineering control for this compound is a certified chemical fume hood.[5] This is non-negotiable. The compound's inhalation toxicity and potential to form aerosols necessitate that all manipulations (weighing, transferring, reactions) are performed within this controlled environment to protect the user from breathing in harmful vapors or mists.[9] An emergency eyewash station and safety shower must be immediately accessible.[5]
Personal Protective Equipment (PPE): The Last Barrier
PPE selection must be directly correlated with the identified hazards. The choice of each component is a deliberate countermeasure against a specific route of exposure.
Caption: Relationship between Chemical Hazards and required PPE.
Standard Operating Procedure (SOP) for Handling
This protocol is designed to be a self-validating system, where each step logically follows from a safety-first principle.
-
Preparation:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE: nitrile gloves, safety goggles with side shields, and a chemical-resistant lab coat.[5][6]
-
Ensure an appropriate spill kit and waste container are readily available inside or near the fume hood.
-
-
Aliquotting and Transfer:
-
Post-Handling:
-
Decontaminate any non-disposable equipment that came into contact with the chemical.
-
Dispose of all contaminated disposables (pipette tips, liners) in a designated, sealed hazardous waste container.[10]
-
Remove gloves using the proper technique (glove-in-glove) and dispose of them in the hazardous waste stream.
-
Wash hands thoroughly with soap and water after exiting the work area.[9]
-
Emergency Procedures: Rapid and Correct Response
In the event of an exposure or spill, a pre-planned and practiced response is essential to mitigate harm.
Spill Cleanup Protocol
-
For Minor Spills (<100 mL inside a fume hood):
-
Alert personnel in the immediate area.
-
Ensure your PPE is intact. If contaminated, retreat and don fresh PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[5]
-
Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.
-
Keep the area ventilated until all vapors have dissipated.
-
-
For Major Spills (>100 mL or outside a fume hood):
-
Evacuate the immediate area and alert all personnel.
-
If safe to do so, close the door to the laboratory and prevent re-entry.
-
Notify your institution's Environmental Health & Safety (EHS) department immediately.[5]
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.
-
Fire-Fighting Measures
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[5] Avoid using a direct water jet, as it may scatter the material. A water spray can be used to cool nearby containers.[5]
-
Hazardous Combustion Products: This is a critical consideration. In a fire, this compound will emit highly toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen cyanide (HCN).[5] This is why firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Storage and Disposal
Storage Conditions
The integrity of the chemical and the safety of the laboratory environment depend on proper storage.
-
Location: Store in a cool, dry, and well-ventilated area.[5][9]
-
Container: Keep the container tightly closed and in its original packaging.[5]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[5]
-
Security: The container should be stored in a locked cabinet or a secure area accessible only to authorized personnel, reflecting its acute toxicity.[9][11]
The following workflow illustrates the key decision points for proper chemical storage.
Caption: Safe Chemical Storage Workflow.
Disposal
This material and its container must be disposed of as hazardous waste.[10] Do not discharge into drains or rivers.[5] All disposal must be conducted through licensed waste disposal contractors and in full accordance with local, state, and federal regulations.[6][10] Contaminated packaging should be treated with the same precautions as the product itself.
Stability and Reactivity
-
Reactivity: The compound is stable under recommended storage conditions.[5] Hazardous reactions are not expected under normal transport or storage.[5]
-
Conditions to Avoid: Avoid exposure to heat and incompatible materials.[5]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[5]
-
Hazardous Decomposition Products: As mentioned, combustion produces highly toxic fumes of CO, CO₂, NOx, HCN, and HF.[5]
Toxicological Information
The toxicological profile underscores the need for the stringent handling procedures outlined in this guide.
-
Acute Effects: The primary concern is acute toxicity. Absorption through the skin may be fatal.[5] Ingestion can cause soreness of the mouth and throat, vomiting, and potentially convulsions and loss of consciousness.[5] Inhalation can cause shortness of breath and burning sensations, with absorption through the lungs leading to symptoms similar to ingestion.[5]
-
Chronic Effects: No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is available for this specific compound.[6] However, the absence of data does not signify the absence of hazard. Standard chemical hygiene practices should be followed to minimize long-term exposure.
References
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2-Bromo-4-(trifluoromethyl)phenylacetonitrile - ChemBK. (2024). ChemBK. [Link]
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Safety Data Sheet - Alfa Aesar. (2008). Thermo Fisher Scientific. [Link]
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2-Bromo-4-(trifluoromethoxy)phenylacetonitrile | C9H5BrF3NO - PubChem. National Center for Biotechnology Information. [Link]
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2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%) - Amerigo Scientific. Amerigo Scientific. [Link]
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SDS US - CaviWipes. (2022). Metrex Research, LLC. [Link]
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Acetonitrile - Incident management - GOV.UK. (2024). Public Health England. [Link]
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An In-Depth Technical Guide to the Solubility of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile, a key intermediate in pharmaceutical synthesis.[1][2] Intended for researchers, chemists, and professionals in drug development, this document delves into the physicochemical properties of the compound, predicted solubility in common organic solvents, and a detailed protocol for empirical solubility determination.
Introduction: The Critical Role of Solubility in Synthesis and Development
This compound is an organic compound with the chemical formula C9H5BrF3N.[2] It serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[1][2] Understanding its solubility is paramount for optimizing reaction conditions, designing purification strategies such as crystallization, and developing suitable formulations. Poorly characterized solubility can lead to challenges in process scale-up, inconsistent reaction kinetics, and difficulties in achieving desired product purity and yield. This guide aims to provide a foundational understanding of this compound's solubility profile.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C9H5BrF3N | [1][2][3][4] |
| Molecular Weight | 264.05 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Density | 1.626 g/mL at 25°C | [1][2][3] |
| Boiling Point | 265-266°C | [1][2][3] |
| Water Solubility | Slightly soluble | [1][2] |
The presence of a polar nitrile group (-C≡N) and a nonpolar, bulky brominated and trifluoromethylated phenyl ring gives the molecule a mixed polarity. The high molecular weight and density are also notable features. While its solubility in water is low, the presence of the nitrile group suggests potential solubility in polar organic solvents.
Predicted Solubility in Organic Solvents
The polarity of organic molecules is a key determinant of their solubility, which is influenced by the presence of polar functional groups containing electronegative atoms like nitrogen and oxygen. The trifluoromethyl group and the bromine atom on the phenyl ring of the target compound increase its molecular weight and nonpolar surface area, which might slightly reduce its solubility in very polar solvents compared to simpler phenylacetonitriles. However, it is expected to be miscible with a range of common organic solvents.
Table of Predicted Solubilities:
| Solvent | Solvent Polarity | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Soluble | The nitrile group can interact with the hydroxyl group of methanol. Similar compounds show solubility. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, expected to be a good solvent.[5] |
| Acetone | Polar Aprotic | Soluble | The polar aprotic nature of acetone should effectively solvate the molecule. |
| Ethyl Acetate | Moderately Polar | Soluble | A patent for a related synthesis uses ethyl acetate as a workup solvent, indicating good solubility.[6] |
| Dichloromethane | Moderately Polar | Soluble | Its polarity is suitable for solvating molecules with both polar and nonpolar regions. |
| Toluene | Nonpolar | Soluble | The large, nonpolar phenyl ring should interact favorably with the aromatic solvent. |
| Hexane | Nonpolar | Sparingly Soluble | The polarity of the nitrile group may limit solubility in highly nonpolar aliphatic solvents. |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain precise and reliable solubility data, an empirical determination is necessary. The following section details a robust, self-validating protocol for determining the thermodynamic (equilibrium) solubility of this compound using the shake-flask method, a widely accepted technique.[7][8]
Principle
This method measures the concentration of the solute in a saturated solution that is in equilibrium with an excess of the solid solute.[9] This provides the true thermodynamic solubility, which is crucial for understanding the compound's behavior in a stable state.[9]
Materials and Equipment
-
This compound (solid form for this protocol)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation of the Slurry:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
To each vial, add a known volume of the selected organic solvent.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker. For pharmaceutical applications, temperatures such as 25°C and 37°C are often relevant.
-
Agitate the slurries for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[7] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, thus verifying equilibrium has been reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted samples by HPLC to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Use the calibration curve to determine the concentration of the diluted samples.
-
Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility.
-
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Thermodynamic vs. Kinetic Solubility: A Note for the Drug Developer
It is crucial to distinguish between thermodynamic and kinetic solubility.
-
Thermodynamic solubility , as determined by the protocol above, is the equilibrium concentration of a compound in a saturated solution with an excess of the solid form. It represents the true, stable solubility.[9]
-
Kinetic solubility is typically measured in high-throughput screening settings where a compound is first dissolved in a solvent like DMSO and then diluted into an aqueous buffer.[10] Precipitation is then monitored over a shorter time frame.[7] This method is faster but can often overestimate the true solubility as it can lead to supersaturated, metastable solutions.[9]
For process development and formulation, thermodynamic solubility is the more relevant and reliable parameter.
Conclusion
While specific quantitative data for the solubility of this compound in organic solvents is not widely published, its physicochemical properties and structural analogies suggest good solubility in a range of common polar and nonpolar organic solvents. For precise process optimization and formulation development, the experimental determination of its thermodynamic solubility is strongly recommended. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for obtaining this critical data.
References
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2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%). (n.d.). Amerigo Scientific. Retrieved January 21, 2026, from [Link]
-
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved January 21, 2026, from [Link]
-
2-Bromo-4-(trifluoromethyl)phenylacetonitrile. (2024, April 9). ChemBK. Retrieved January 21, 2026, from [Link]
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-
Solubility of Organic Compounds. (2023, August 31). Retrieved January 21, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Solubility and chemical quantification of APIs/drugs. (n.d.). Emmace. Retrieved January 21, 2026, from [Link]
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The Strategic Utility of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile has emerged as a highly versatile and valuable scaffold, prized for its unique combination of reactive functional groups. The presence of a nucleophilic nitrile, an acidic benzylic proton, and an aryl bromide suitable for cross-coupling reactions, all on a phenyl ring electronically modified by a potent trifluoromethyl group, provides a rich platform for molecular diversification. This guide delves into the core chemical principles of this building block, providing field-proven insights into its synthesis, reactivity, and application in the development of novel therapeutics and functional materials. Detailed, validated protocols and mechanistic rationale are presented to empower researchers in leveraging its full synthetic potential.
Physicochemical Properties and Structural Attributes
This compound, with the chemical formula C9H5BrF3N, is a colorless to slightly yellow liquid at room temperature.[1] Its key structural features—an aryl bromide, a trifluoromethyl group, and a phenylacetonitrile moiety—endow it with a unique reactivity profile that is central to its utility.
| Property | Value | Source |
| Molecular Weight | 264.05 g/mol | [2] |
| Boiling Point | 265-266 °C (lit.) | [1][3] |
| Density | 1.626 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.5020 (lit.) | [1] |
| Solubility | Slightly soluble in water | [1][2] |
| CAS Number | 474024-36-7 | [2] |
The trifluoromethyl (-CF3) group, positioned para to the acetonitrile-bearing substituent, is a strong electron-withdrawing group. This electronic influence is critical; it enhances the acidity of the benzylic protons, making deprotonation and subsequent alkylation or arylation reactions at the α-carbon more facile. Concurrently, the bromine atom at the meta position serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions.
Synthesis of the Building Block
The preparation of this compound is typically achieved from commercially available starting materials. A common and effective route involves the cyanation of a corresponding benzyl halide.
Synthetic Workflow: From Benzyl Bromide to the Final Product
The most direct synthesis involves the reaction of 1-bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene with a cyanide source, such as sodium cyanide. This is a classic nucleophilic substitution (SN2) reaction where the cyanide ion displaces the benzylic bromide.
Caption: General workflow for the synthesis of the title compound.
Expert Insight: The choice of solvent is crucial for this reaction's success. A polar aprotic solvent like DMSO or acetone is preferred as it effectively solvates the sodium cation while leaving the cyanide anion highly nucleophilic and reactive. The reaction typically proceeds at room temperature or with gentle heating to ensure complete conversion.
Core Reactivity and Synthetic Transformations
The power of this compound lies in its three primary reactive sites, which can be addressed sequentially or in a concerted fashion to build molecular complexity.
Reactions at the Benzylic Position (α-Carbon)
The electron-withdrawing nature of the trifluoromethyl and cyano groups significantly acidifies the benzylic C-H bonds. This allows for easy deprotonation with a suitable base to form a stabilized carbanion, which can then be functionalized.
Phase-Transfer Catalyzed Alkylation: A robust and scalable method for alkylation involves phase-transfer catalysis (PTC).[4] This technique avoids the need for strictly anhydrous conditions and strong, hazardous bases like sodium amide.
Caption: Workflow for Phase-Transfer Catalyzed benzylic alkylation.
Causality Behind Experimental Choices:
-
Base: Concentrated aqueous sodium hydroxide is sufficient to deprotonate the acidic methylene group.[4]
-
Phase-Transfer Catalyst: A quaternary ammonium salt, such as benzyltriethylammonium chloride (TEBAC), is used to transport the hydroxide ion into the organic phase and the resulting carbanion back into the aqueous phase (or interface) to react, accelerating the reaction.[4]
-
Alkylating Agent: A reactive alkyl halide (e.g., ethyl bromide, benzyl chloride) is used to introduce the desired alkyl group.[4]
Transformations of the Aryl Bromide
The C-Br bond is a prime site for introducing new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. This allows for the connection of the core scaffold to other complex fragments.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp2)-C(sp2) bonds. It involves the reaction of the aryl bromide with an organoboron reagent (boronic acid or ester).
Friedel-Crafts Reaction: The aryl bromide can be substituted via Friedel-Crafts type reactions, a classic method for attaching substituents to aromatic rings.[5]
Modifications of the Nitrile Group
The nitrile group is a versatile functional handle that can be hydrolyzed, reduced, or converted into various heterocycles.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (e.g., 2-(3-bromo-4-(trifluoromethyl)phenyl)acetic acid), which is a valuable intermediate itself. This transformation is a key step in the synthesis of drugs like Fenfluramine.[6][7]
-
Reduction: The nitrile can be reduced to a primary amine (e.g., 2-(3-bromo-4-(trifluoromethyl)phenyl)ethanamine) using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethyl group is a highly sought-after moiety in drug design. Its incorporation can significantly enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate.[8][9] this compound serves as a key starting material for several classes of biologically active molecules.
Example Application: Synthesis of Kinase Inhibitors Many kinase inhibitors feature a substituted aromatic core. The title compound can be elaborated into complex structures targeting specific kinases. For instance, the aryl bromide can be coupled with a heterocyclic boronic acid (Suzuki coupling), and the nitrile group can be converted into an amide or other functional group known to interact with the kinase active site.
Detailed Experimental Protocols
Protocol 1: α-Ethylation of this compound via Phase-Transfer Catalysis
This protocol is adapted from a general procedure for the alkylation of active methylene compounds.[4]
Materials:
-
This compound (1.0 eq)
-
Ethyl bromide (1.1 eq)
-
50% Aqueous Sodium Hydroxide (w/w)
-
Benzyltriethylammonium chloride (TEBAC) (0.02 eq)
-
Toluene
-
Deionized Water
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add this compound and toluene.
-
Add the benzyltriethylammonium chloride catalyst.
-
Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution.
-
Add ethyl bromide dropwise over 30 minutes, maintaining the temperature between 25-30 °C using a water bath if necessary.
-
After the addition is complete, continue stirring at room temperature for 3-4 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, transfer the mixture to a separatory funnel and add water to dissolve the salts.
-
Separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Trustworthiness: This protocol is self-validating. The progress can be monitored by TLC, and the final product's identity and purity can be confirmed by NMR and mass spectrometry. Expected yields for such reactions are typically in the range of 75-90%.
Safety and Handling
This compound is classified as harmful.[3] It can cause skin and serious eye irritation and may cause respiratory irritation.[2][3] Always handle this chemical in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] In case of accidental contact with skin or eyes, rinse immediately with plenty of water.[1]
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its strategically positioned functional groups—the reactive benzylic site, the adaptable aryl bromide, and the convertible nitrile—offer a multitude of pathways for the rapid assembly of complex molecules. The trifluoromethyl group further enhances its value, particularly in the context of medicinal chemistry, where it can impart favorable pharmacokinetic and pharmacodynamic properties. By understanding the fundamental reactivity and employing robust, validated protocols as outlined in this guide, researchers can effectively harness the synthetic potential of this valuable intermediate to advance their research and development goals.
References
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2-Bromo-4-(trifluoromethyl)phenylacetonitrile - ChemBK. Available from: [Link]
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2-Bromo-4-(trifluoromethyl)phenylacetonitrile | C9H5BrF3N | CID 2778436 - PubChem. National Center for Biotechnology Information. Available from: [Link]
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-
2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%) - Amerigo Scientific. Available from: [Link]
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-
2-Bromo-4-(trifluoromethoxy)phenylacetonitrile | C9H5BrF3NO | CID 170997693 - PubChem. National Center for Biotechnology Information. Available from: [Link]
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-
2-PHENYLBUTYRONITRILE - Organic Syntheses Procedure. Available from: [Link]
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Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes | Journal of the American Chemical Society. Available from: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available from: [Link]
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(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - ResearchGate. Available from: [Link]
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The Strategic Role of the Trifluoromethyl Group in Phenylacetonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential.[1][2][3] Among these, the trifluoromethyl (CF3) group is particularly influential due to its unique combination of electronic, steric, and lipophilic characteristics.[2][4] This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group when appended to the phenylacetonitrile scaffold, a versatile building block in drug discovery. We will explore the fundamental physicochemical impact of the CF3 group, its specific effects on the phenylacetonitrile core, detailed synthetic protocols, and its application in optimizing drug candidates for improved potency, metabolic stability, and pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage trifluoromethylation as a strategic tool in their discovery programs.
The Physicochemical Powerhouse: Unpacking the Trifluoromethyl Group
The utility of the trifluoromethyl group stems from a unique confluence of properties that can profoundly alter a parent molecule.[4] Understanding these foundational characteristics is crucial to predicting and harnessing its effects on the phenylacetonitrile scaffold.
Potent Electron-Withdrawing Effects
The three highly electronegative fluorine atoms make the CF3 group a powerful electron-withdrawing substituent, significantly more so than a single fluorine atom or a methyl group.[1][2][5] This strong inductive effect lowers the electron density of the attached phenyl ring, which has several critical consequences:
-
Modulation of pKa: It can significantly increase the acidity of nearby protons or decrease the basicity of adjacent functional groups like amines.[4][6] This is vital for controlling the ionization state of a drug at physiological pH, which in turn affects solubility, receptor binding, and cell permeability.
-
Enhanced Binding Affinity: The altered electronic distribution can lead to stronger and more favorable interactions with biological targets, including hydrogen bonding and electrostatic interactions.[1][4]
-
Metabolic Deactivation: By withdrawing electron density from an aromatic ring, the CF3 group makes the ring less susceptible to oxidative metabolism by enzymes such as Cytochrome P450 (CYP450).[5]
Lipophilicity and Permeability
The CF3 group is highly lipophilic, with a Hansch-Fujita π constant of approximately +0.88.[4][5] Introducing this group typically increases the overall lipophilicity (LogP) of a molecule. This is a double-edged sword that must be carefully managed:
-
Improved Permeability: Increased lipophilicity can enhance a compound's ability to cross biological membranes, including the intestinal wall for oral absorption and the blood-brain barrier for CNS-targeting drugs.[1][7] The antidepressant Fluoxetine is a classic example where the CF3 group contributes to efficient brain penetration.[1][6]
-
Solubility Challenges: A significant increase in lipophilicity can lead to poor aqueous solubility, potentially hindering formulation and bioavailability. Therefore, the placement of the CF3 group must be balanced with other molecular features.
Unparalleled Metabolic Stability
One of the most significant advantages of trifluoromethylation is the dramatic increase in metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of around 485 kJ/mol.[1][4][5]
-
Blocking Metabolic Hotspots: A CF3 group can replace a metabolically labile group, such as a methyl group, which is prone to oxidative metabolism.[6] The strength of the C-F bonds makes the CF3 group highly resistant to enzymatic cleavage, effectively blocking this metabolic pathway.[4]
-
Increased Half-Life: This enhanced stability often translates directly to a longer in vivo half-life, reduced systemic clearance, and a more predictable pharmacokinetic profile, allowing for less frequent dosing.[2][4]
Caption: Impact of CF3 properties on drug candidate profiles.
Trifluoromethylation of the Phenylacetonitrile Scaffold
The phenylacetonitrile core is a privileged scaffold, serving as a key intermediate for a wide range of biologically active molecules.[8] Introducing a CF3 group onto the phenyl ring modifies the scaffold's properties in predictable and advantageous ways.
Altering Reactivity and Acidity
Placing a CF3 group on the phenyl ring, particularly at the meta or para position, strongly influences the electronic character of the entire molecule. The electron-withdrawing nature of the CF3 group stabilizes the conjugate base formed upon deprotonation of the benzylic carbon (the carbon between the phenyl ring and the nitrile). This increased acidity of the α-hydrogen can be leveraged in synthetic strategies for further derivatization.
Enhancing Target Engagement
The CF3 group contributes to binding affinity through multiple mechanisms beyond simple electronic modulation.[4]
-
Steric Effects: Its steric bulk, which is greater than that of a methyl group, can promote favorable van der Waals contacts within a protein's binding pocket.[4]
-
Non-Covalent Interactions: The CF3 group can participate in dipole-dipole interactions and halogen bonding with amino acid residues in the target protein.[4]
-
Hydrophobic Interactions: The lipophilic nature of the group allows it to occupy and form favorable interactions within hydrophobic pockets of a receptor.
A statistical analysis of protein-ligand complexes has shown that while replacing a methyl group with a trifluoromethyl group does not improve bioactivity on average across all cases, a significant subset (over 9%) shows an increase in activity by at least an order of magnitude.[9][10] The study suggests that substitutions near specific amino acids like Phenylalanine, Histidine, and Arginine are most likely to be beneficial.[9]
Quantitative Impact on Physicochemical Properties
The introduction of a CF3 group has a quantifiable impact on key drug-like properties. The following table provides an illustrative comparison based on established principles.
| Property | Phenylacetonitrile (Parent) | 4-(Trifluoromethyl)phenylacetonitrile (Derivative) | Rationale for Change |
| LogP (Lipophilicity) | ~1.6 | ~2.5 | The CF3 group has a Hansch-Fujita π constant of +0.88, significantly increasing lipophilicity.[4][5] |
| Metabolic Stability | Moderate (Benzylic position susceptible to oxidation) | High | The C-F bonds are resistant to enzymatic cleavage, and the electron-withdrawing nature deactivates the ring to oxidative metabolism.[2][4][5] |
| Acidity of α-Hydrogen (pKa) | ~22 (in DMSO) | Lower (~20-21) | The CF3 group inductively stabilizes the resulting carbanion, increasing the acidity of the benzylic proton.[6] |
Synthesis and Experimental Protocols
The synthesis of trifluoromethylated phenylacetonitriles is well-established, providing reliable access to these key intermediates.
Common Synthetic Routes
Several methods exist for preparing these compounds. A prevalent laboratory-scale method involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.[11] For industrial-scale production or for accessing different isomers, multi-step routes starting from precursors like aminobenzyl cyanide can be employed, involving trifluoromethylation, diazotization, and reduction reactions.[12]
Detailed Protocol: Synthesis of 2-(Trifluoromethyl)phenylacetonitrile
This protocol is adapted from established literature procedures and describes a common method for synthesizing an ortho-substituted derivative.[11]
Objective: To synthesize 2-(trifluoromethyl)phenylacetonitrile via nucleophilic substitution.
Materials:
-
2-(Trifluoromethyl)benzyl bromide (1 equivalent)
-
Potassium cyanide (KCN) (1.8 equivalents)
-
Absolute Ethanol
-
Deionized Water
-
Diethyl ether
-
Anhydrous potassium carbonate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(trifluoromethyl)benzyl bromide (0.31 mol), potassium cyanide (0.55 mol), 150 mL of water, and 600 mL of absolute ethanol.
-
Causality Note: The ethanol/water solvent system is chosen to dissolve both the organic substrate (benzyl bromide) and the inorganic nucleophile (KCN), facilitating the reaction.
-
-
Reflux: Heat the mixture to reflux and maintain stirring for 20 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with 4 liters of water. This step precipitates the organic product and dissolves the inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (500 mL). Repeat the extraction if necessary.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous potassium carbonate. Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield the final 2-(trifluoromethyl)phenylacetonitrile.[11]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Andrews University - Virtual tour [andrews.edu]
- 9. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 12. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile: A Detailed Application Note and Protocol
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile, a key building block in the development of various pharmaceutical agents and agrochemicals. This document provides an in-depth analysis of synthetic strategies, a meticulously detailed experimental protocol, and critical safety considerations. The presented methodology is designed for researchers, scientists, and professionals in drug development, offering a reliable pathway to this valuable intermediate.
Introduction: The Significance of a Trifluoromethylated Phenylacetonitrile Intermediate
This compound is a strategically important intermediate in organic synthesis. The presence of the trifluoromethyl group, a bioisostere for a methyl or ethyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. The bromo- and cyano- functionalities offer versatile handles for further chemical transformations, making this compound a valuable precursor for a diverse range of bioactive molecules. Its applications are primarily found in the synthesis of novel therapeutic agents and advanced agrochemicals.[1]
Strategic Analysis of Synthetic Pathways
Two principal synthetic routes were considered for the preparation of the target molecule: the Sandmeyer reaction starting from a substituted aniline, and the nucleophilic substitution of a benzyl halide.
-
Route A: The Sandmeyer Reaction: This classical approach involves the diazotization of an aromatic amine, followed by a copper(I) cyanide-mediated conversion to the corresponding nitrile.[1][2] While a powerful tool for introducing a cyano group onto an aromatic ring, the multi-step nature and the potential instability of the diazonium salt intermediate can present challenges.[3] Furthermore, the required starting material, 2-amino-5-bromo-4-(trifluoromethyl)aniline, is not readily commercially available and would necessitate a separate synthetic sequence.
-
Route B: Nucleophilic Substitution: This more direct pathway involves the reaction of a 3-bromo-4-(trifluoromethyl)benzyl halide with a cyanide salt, such as sodium or potassium cyanide.[4] Benzylic halides are known to be excellent substrates for SN2 reactions due to the stabilization of the transition state by the adjacent aromatic ring. This route is generally characterized by high yields and operational simplicity, contingent on the availability of the corresponding benzyl halide precursor.
Rationale for a Preferred Strategy: After a thorough evaluation, the nucleophilic substitution pathway (Route B) was selected as the preferred method for this guide. This decision was based on its directness, potentially higher overall yield, and the more accessible nature of the required starting materials. The synthesis of the key intermediate, 3-Bromo-4-(trifluoromethyl)benzyl bromide, can be reliably achieved from commercially available precursors.
Visualizing the Synthetic Workflow
The chosen synthetic pathway is a two-step process commencing from 3-bromo-4-(trifluoromethyl)benzoic acid. The first step involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, which is then converted to the benzyl bromide. The final step is the nucleophilic substitution with sodium cyanide to yield the target phenylacetonitrile.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of this compound, starting from the corresponding benzyl alcohol.
Step 1: Synthesis of 3-Bromo-4-(trifluoromethyl)benzyl bromide
This procedure is adapted from a similar synthesis of 3-bromo-4-fluoro-benzyl bromide.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-4-(trifluoromethyl)benzyl alcohol | 255.03 | 25.5 g | 0.1 mol |
| Phosphorus tribromide (PBr₃) | 270.69 | 10.8 g | 0.04 mol |
| Anhydrous Toluene | - | 150 mL | - |
| Deionized Water | - | 500 mL | - |
| Magnesium Sulfate (anhydrous) | - | - | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 25.5 g (0.1 mol) of 3-bromo-4-(trifluoromethyl)benzyl alcohol in 100 mL of anhydrous toluene.
-
Cool the solution to 0-10 °C in an ice bath.
-
Slowly add 10.8 g (0.04 mol) of phosphorus tribromide dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water (2 x 100 mL) and saturated sodium bicarbonate solution (1 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-4-(trifluoromethyl)benzyl bromide as a crude oil. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
This procedure is based on the well-established nucleophilic substitution of benzyl halides with cyanide.[4][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-4-(trifluoromethyl)benzyl bromide (crude) | 317.93 | ~0.1 mol | ~0.1 mol |
| Sodium Cyanide (NaCN) | 49.01 | 5.9 g | 0.12 mol |
| Ethanol | - | 200 mL | - |
| Deionized Water | - | 50 mL | - |
| Diethyl Ether | - | 300 mL | - |
| Sodium Sulfate (anhydrous) | - | - | - |
Procedure:
-
Caution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.[7][8][9]
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5.9 g (0.12 mol) of sodium cyanide in a mixture of 50 mL of deionized water and 150 mL of ethanol.
-
Dissolve the crude 3-bromo-4-(trifluoromethyl)benzyl bromide (~0.1 mol) in 50 mL of ethanol and add it to the cyanide solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add 200 mL of deionized water to the residue and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless to pale yellow oil.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₅BrF₃N |
| Molecular Weight | 264.05 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not readily available; requires vacuum |
| Solubility | Insoluble in water, soluble in organic solvents |
Safety and Handling
Extreme caution must be exercised throughout this synthesis.
-
Phosphorus tribromide is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate protective gear.
-
Sodium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[7][8][9] Always work in a well-ventilated fume hood and wear nitrile gloves, a lab coat, and chemical safety goggles.[10] In case of exposure, seek immediate medical attention.[10] Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.
-
Benzyl bromides are lachrymators and can cause severe irritation to the eyes, skin, and respiratory tract.[10] Handle with care in a fume hood.
-
All waste materials containing cyanide must be quenched with an oxidizing agent (e.g., sodium hypochlorite) before disposal according to institutional safety guidelines.
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of this compound via a two-step sequence involving the bromination of the corresponding benzyl alcohol followed by nucleophilic substitution with sodium cyanide. This application note offers a comprehensive guide for researchers, emphasizing both the practical execution of the synthesis and the critical safety precautions required when handling the hazardous reagents involved. The availability of this protocol will facilitate the synthesis of this key intermediate, thereby supporting the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.
References
-
ChemBK. (n.d.). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%). Retrieved from [Link]
- Google Patents. (2015). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
NJ.gov. (n.d.). Common Name: BROMOBENZYL CYANIDE HAZARD SUMMARY. Retrieved from [Link]
- Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
-
ResearchGate. (2025, August 6). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). α-PHENYLACETOACETONITRILE. Retrieved from [Link]
-
Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]
-
YouTube. (2015, May 10). Nucleophilic substitution reactions with cyanide. Retrieved from [Link]
-
ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl.... Retrieved from [Link]
-
United Chemical. (2025, January 10). Crucial Safety Measures When Working with Sodium Cyanide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl bromide. Retrieved from [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. prepchem.com [prepchem.com]
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- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 10. nj.gov [nj.gov]
purification of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile from reaction mixture
An Application Guide for the Isolation and Purification of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
Abstract
This comprehensive application note provides a detailed guide for the purification of this compound from a typical crude reaction mixture. This compound is a critical building block in the synthesis of pharmaceuticals and agrochemicals, where high purity is paramount for subsequent reaction yields and final product integrity[1][2]. This document outlines two primary purification methodologies: recrystallization and flash column chromatography. It provides step-by-step protocols, discusses the rationale behind procedural choices, and offers guidance on troubleshooting and purity assessment. This guide is intended for researchers and process chemists in drug development and organic synthesis.
Introduction and Physicochemical Properties
This compound is a substituted arylacetonitrile widely used as an intermediate in organic synthesis[1]. The presence of bromine, a trifluoromethyl group, and a nitrile moiety offers multiple reaction sites for constructing more complex molecules. Given its role as a precursor, its purity directly impacts the impurity profile of the final active ingredient.
A typical synthesis, such as the cyanation of 2-bromo-4-(trifluoromethyl)benzyl bromide, can result in a crude product containing unreacted starting materials, reagents, and various byproducts. This guide provides robust methods to effectively remove these impurities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅BrF₃N | |
| Molecular Weight | 264.04 g/mol | [3] |
| Appearance | Colorless to slightly yellow solid or liquid | [1] |
| Boiling Point | 265-266 °C (lit.) | [1] |
| Density | 1.626 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.5020 (lit.) | [1] |
| CAS Number | 474024-36-7 | [4] |
Analysis of the Crude Reaction Mixture
Before commencing purification, it is crucial to analyze the composition of the crude product. This allows for the selection of the most appropriate purification strategy. A common synthetic route involves the reaction of a corresponding benzyl halide with a cyanide salt (e.g., NaCN or KCN).
Table 2: Potential Impurities and Recommended Analytical Detection Methods
| Impurity | Potential Origin | Recommended Analytical Method |
| 2-Bromo-4-(trifluoromethyl)benzyl bromide | Unreacted starting material | TLC, GC-MS, ¹H NMR |
| 1,2-Bis(3-bromo-4-(trifluoromethyl)phenyl)ethane | Wurtz-type coupling byproduct | TLC, GC-MS, ¹H NMR |
| 2-Bromo-4-(trifluoromethyl)benzoic acid | Hydrolysis of the nitrile group | HPLC, ¹H NMR, IR |
| Inorganic Cyanide Salts | Excess reagent | Insoluble in most organic solvents; test aqueous washes |
| Solvent Residues | Reaction/workup solvent (e.g., DMSO, Acetone) | ¹H NMR |
A preliminary Thin Layer Chromatography (TLC) analysis is highly recommended to visualize the number of components and to help develop a solvent system for column chromatography.
Purification Workflow Overview
The overall strategy involves an initial aqueous workup to remove inorganic salts and water-soluble impurities, followed by a primary purification step (recrystallization or chromatography) to isolate the target compound from organic byproducts. The final step is a thorough drying and characterization to confirm purity.
Figure 1: General workflow for the purification of this compound.
Detailed Experimental Protocols
Safety Precautions: Work should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. The reaction mixture may contain residual cyanide; handle all aqueous waste appropriately according to institutional safety guidelines.[1]
Protocol 1: Purification by Recrystallization
Recrystallization is an effective method for removing small amounts of impurities from a solid product. The key is to select a solvent system in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.
Rationale for Solvent Selection: A binary solvent system, such as isopropanol and water, is often effective. The target compound, being moderately polar, dissolves well in hot isopropanol. The addition of water as an anti-solvent decreases the solubility upon cooling, promoting crystallization.
Step-by-Step Protocol:
-
Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot isopropanol (start with 15-20 mL) required to fully dissolve the solid with gentle heating (approx. 60-70°C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still warm, add deionized water dropwise until the solution becomes faintly turbid (cloudy). Add a few more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 1:1 isopropanol/water solution to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is ideal for purifying complex mixtures or when the product is an oil. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[5]
Rationale for Eluent Selection: The polarity of the eluent system is critical for good separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by preliminary TLC analysis, aiming for an Rf value of 0.25-0.35 for the target compound.
Step-by-Step Protocol:
-
TLC Analysis: Spot the crude mixture on a TLC plate and elute with various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3). Visualize under UV light (254 nm). Select the solvent system that provides good separation between the product spot and impurity spots.
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh)[5]. The amount of silica should be approximately 50-100 times the weight of the crude sample. Pack the column as a slurry in the chosen eluent system (e.g., 9:1 hexane/ethyl acetate), ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, applying gentle positive pressure. Collect fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the elution process by TLC, spotting every few fractions to identify which ones contain the pure product.
-
Combining and Evaporation: Combine the pure fractions in a round-bottomed flask and remove the solvent using a rotary evaporator.
-
Drying: Place the resulting product under high vacuum to remove any residual solvent.
Purity Assessment and Characterization
After purification, the identity and purity of the final product must be confirmed.
Table 3: Post-Purification Analysis
| Analysis Technique | Expected Result for Pure Product | Purpose |
| HPLC | Single major peak (>98% area) | Quantifies purity and detects trace impurities. |
| ¹H NMR | Spectrum consistent with the proposed structure; absence of impurity peaks. | Confirms chemical structure and identifies organic impurities. |
| Melting Point | Sharp, narrow melting range. | A broad range indicates the presence of impurities. |
| GC-MS | Correct molecular ion peak (m/z 263/265 for Br isotopes). | Confirms molecular weight and identifies volatile impurities. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Oiling out during recrystallization | Cooling too rapidly; solvent choice is suboptimal. | Re-heat to dissolve the oil, add slightly more of the primary solvent (isopropanol), and allow for slower cooling. |
| Poor separation on the column | Incorrect eluent system; column overloading. | Re-evaluate the eluent polarity with TLC. Use a less polar system for better separation. Reduce the amount of crude loaded onto the column. |
| Product won't crystallize | Product is too soluble; presence of oily impurities. | Try a different solvent system or use a seed crystal. If impurities are the issue, pre-purify by column chromatography. |
References
-
ChemBK. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile Product Information. [Link]
-
PubChem. 2-Bromo-4-(trifluoromethoxy)phenylacetonitrile Compound Summary. (Note: This is a related compound, used for general structural information). [Link]
-
Amerigo Scientific. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%). [Link]
-
Banerjee, A., et al. (2003). Purification and characterization of an enantioselective arylacetonitrilase from Pseudomonas putida. PubMed. [Link]
-
Yale University. Purification. [Link]
-
Sharma, M., et al. (2013). Optimization of arylacetonitrilase production from Alcaligenes sp. MTCC 10675 and its application in mandelic acid synthesis. PubMed. [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Mazik, M., & Seidel, W. (2024). Crystal structure of an acetonitrile solvate of 2-(3,4,5-triphenylphenyl)acetic acid. Acta Crystallographica Section E. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
-
Arotec. 4-Bromo-3-(trifluoromethyl)phenylacetonitrile, 95% Purity. [Link]
- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
Abstract
This document provides a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile. This reaction is a critical transformation for the synthesis of 2-(3-amino-4-(trifluoromethyl)phenyl)acetonitrile, a key intermediate in pharmaceutical and materials science research.[1] These application notes offer a detailed experimental protocol, a discussion of the underlying mechanistic principles, and guidance on parameter selection and optimization. The provided methodology is designed to be a robust starting point for researchers, scientists, and drug development professionals, ensuring a high probability of success for this challenging yet vital C-N bond formation.
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, where a significant percentage of drug candidates contain arylamine moieties.[2][3] The Buchwald-Hartwig amination has emerged as a premier method for the formation of these bonds, offering a broad substrate scope and functional group tolerance that surpasses many classical methods.[2] This palladium-catalyzed cross-coupling reaction allows for the direct formation of arylamines from aryl halides and a variety of nitrogen nucleophiles.[2]
The specific target of this guide, the amination of this compound, presents a unique set of challenges. The aryl bromide is substituted with two strong electron-withdrawing groups: a trifluoromethyl group and a cyanomethyl group. While these groups can activate the aryl halide towards oxidative addition, a key step in the catalytic cycle, they also increase the complexity of the reaction, potentially leading to side reactions or catalyst inhibition. This guide will address these challenges and provide a well-reasoned protocol for a successful transformation.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[2][4]
.dot
Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.
The cycle is generally understood to proceed via the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.[5]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[6]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[5]
The efficiency of each step is highly dependent on the choice of ligand, base, solvent, and temperature.
Key Experimental Parameters and Optimization
The successful execution of the Buchwald-Hartwig amination of this compound relies on the careful selection of several critical parameters. The following table summarizes the recommended components and conditions, with a detailed rationale for each choice.
| Parameter | Component / Condition | Recommended | Rationale & Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol% | Both are common and effective Pd(0) and Pd(II) sources, respectively. Pd₂(dba)₃ is often preferred for its air stability.[7] |
| Phosphine Ligand | XPhos, RuPhos, BrettPhos | 1.2-2.4 mol% | Bulky, electron-rich biaryl phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps.[8] For primary amine synthesis, ligands like BrettPhos are specifically designed to prevent diarylation.[4] |
| Amine Source | Ammonia surrogate (e.g., Benzophenone imine) followed by hydrolysis | 1.2-1.5 equiv. | Direct coupling with ammonia can be challenging due to its strong coordination to the palladium center.[9] An ammonia surrogate allows for a more controlled reaction, with subsequent hydrolysis to yield the primary amine. |
| Base | NaOtBu, LHMDS, Cs₂CO₃ | 1.5-2.0 equiv. | A strong, non-nucleophilic base is required for the deprotonation of the amine.[6] The choice of base can be critical and may need to be optimized. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ can be advantageous.[5] |
| Solvent | Toluene, Dioxane, THF | Anhydrous | Anhydrous, aprotic solvents are essential to prevent quenching of the base and interference with the catalytic cycle.[4] Toluene is often a good starting point due to its high boiling point. |
| Temperature | 80 - 110 °C | 100 °C | The reaction temperature will depend on the specific catalyst system and substrate reactivity. Optimization may be required.[7] |
| Reaction Time | 12 - 24 hours | 16 hours | Reaction progress should be monitored by a suitable analytical technique such as TLC, GC, or LC-MS.[7] |
Detailed Experimental Protocol
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Reagents and Materials:
-
This compound (1.0 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 1.2-2.4 mol%)
-
Ammonia surrogate (e.g., Benzophenone imine, 1.2-1.5 equiv.)
-
Base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv.)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Hydrochloric acid (for hydrolysis)
-
Sodium bicarbonate (for neutralization)
-
Magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial, add the palladium precatalyst and the phosphine ligand.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the base to the flask under a positive pressure of inert gas.
-
In a separate flask, dissolve this compound and the ammonia surrogate in the anhydrous solvent.
-
Add the solution of the aryl bromide and ammonia surrogate to the reaction flask containing the catalyst and base via syringe.
-
Rinse the syringe and the flask that contained the substrate with a small amount of the anhydrous solvent and add it to the reaction mixture.
Reaction Execution and Monitoring:
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 16 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude imine product can be purified by column chromatography on silica gel or carried forward to the hydrolysis step.
Hydrolysis of the Imine:
-
Dissolve the crude imine product in a suitable solvent (e.g., THF).
-
Add a solution of hydrochloric acid (e.g., 2 M HCl) and stir at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, 2-(3-amino-4-(trifluoromethyl)phenyl)acetonitrile, by column chromatography on silica gel.
Troubleshooting and Further Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, temperature, or reaction time. The choice of ligand and base can also significantly impact the reaction rate.
-
Side Reactions: The presence of the cyanomethyl group could potentially lead to side reactions. If significant byproducts are observed, screening different ligands and bases may be necessary to improve selectivity.
-
Hydrodehalogenation: The formation of the de-brominated starting material is a common side reaction. This can sometimes be suppressed by using a different ligand or by carefully controlling the reaction conditions.
-
Direct Amination with Ammonia: While challenging, direct amination with ammonia has been reported with specialized catalyst systems. If the use of an ammonia surrogate is not desirable, exploring these advanced methods may be an option.
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of a valuable pharmaceutical intermediate. By carefully selecting the catalyst system, base, and reaction conditions, this transformation can be achieved in high yield. The protocol and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important C-N bond-forming reaction in their synthetic endeavors.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). ACS Green Chemistry Institute. Retrieved January 21, 2026, from [Link]
-
Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Buchwald–Hartwig amination - Grokipedia. (n.d.). Grokipedia. Retrieved January 21, 2026, from [Link]
-
POP‐type ligands used in the Buchwald–Hartwig amination. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18076–18088. [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021, July 26). YouTube. Retrieved January 21, 2026, from [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (2024). Synfacts, 20(08), 0824. [Link]
-
Palladium-catalyzed amination of 2,3,3-trifluoroallyl esters: synthesis of trifluoromethylenamines via an intramolecular fluorine shift and CF3 group construction. (2012). Chemical Communications, 48(6), 849-851. [Link]
-
Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. (2020). New Journal of Chemistry, 44(30), 13017-13021. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2009). Molecules, 14(1), 434–445. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. (2012). ChemInform, 43(44). [Link]
-
Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling from Amides to Acetonitrile. (2014). Organic Letters, 16(19), 5084–5087. [Link]
-
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2022). Molecules, 27(19), 6542. [Link]
-
Synthesis of α-CF 3 Amides via Palladium-Catalyzed Carbonylation of 2-Bromo-3,3,3-trifluoropropene. (2023). Organic Letters, 25(6), 968–973. [Link]
-
2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile. (n.d.). Crysdot. Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile . As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale, enabling researchers to adapt and troubleshoot these powerful synthetic transformations.
Introduction: A Versatile Scaffold for Medicinal Chemistry
The this compound scaffold is a valuable building block in drug discovery. The presence of a trifluoromethyl group can significantly enhance metabolic stability and lipophilicity, while the nitrile and benzylic methylene groups offer multiple points for further functionalization.[1] The aryl bromide serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.
This guide will detail four key palladium-catalyzed cross-coupling reactions applicable to this substrate:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines via C-N bond formation.
-
Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.
-
Heck Coupling: For the arylation of alkenes.
A critical consideration for this substrate is the presence of acidic benzylic protons (pKa ≈ 20-25 in DMSO) on the acetonitrile moiety. The choice of base and reaction conditions must be carefully managed to avoid undesired side reactions stemming from deprotonation at this position.
Core Mechanistic Principles: The Palladium Catalytic Cycle
All the reactions discussed herein are underpinned by a common catalytic cycle involving a palladium catalyst. A generalized representation of this cycle is depicted below.
Caption: Generalized Palladium Catalytic Cycle.
The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The subsequent steps are specific to each reaction type but culminate in a reductive elimination step that forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.
Experimental Workflows and Protocols
The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of specific parameters may be necessary for different coupling partners.
General Experimental Workflow
Caption: General Experimental Workflow for Cross-Coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds.[2] For the target substrate, the electron-withdrawing trifluoromethyl group can enhance the rate of oxidative addition. The choice of a relatively weak base is crucial to avoid deprotonation of the benzylic position.
| Parameter | Recommended Condition | Justification |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Readily available and effective for a wide range of substrates. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich phosphine ligands that promote efficient oxidative addition and reductive elimination. |
| Boron Reagent | Arylboronic acid (1.2 equiv) or Arylboronic acid pinacol ester (1.2 equiv) | Pinacol esters can offer enhanced stability and are less prone to protodeboronation. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv) | Moderately weak inorganic bases that are effective for the Suzuki coupling while minimizing the risk of benzylic deprotonation. |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | Biphasic solvent systems are standard for Suzuki couplings. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), palladium catalyst, phosphine ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds with a wide range of primary and secondary amines.[3][4][5][6] Similar to the Suzuki coupling, a careful choice of base is necessary. Stronger bases are often required for amination, which increases the risk of benzylic deprotonation. The use of sterically hindered bases can mitigate this issue.
| Parameter | Recommended Condition | Justification |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a palladacycle precatalyst (e.g., G3-XPhos, 1-2 mol%) | Precatalysts can offer improved activity and reproducibility. |
| Ligand | XPhos, RuPhos, or BrettPhos (2-4 mol%) | Bulky biaryl phosphine ligands are essential for efficient C-N bond formation, particularly with less reactive amines. |
| Amine | Primary or secondary amine (1.2-1.5 equiv) | The nature of the amine will influence the optimal ligand and base combination. |
| Base | NaOtBu or LHMDS (1.5-2.0 equiv) | Strong, non-nucleophilic bases are typically required. LHMDS may be preferred for substrates with acidic protons due to its steric bulk. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-110 °C | Reaction temperature will depend on the reactivity of the amine and aryl bromide. |
Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Seal the vessel, remove from the glovebox, and add anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of aryl alkynes.[7][8][9] This reaction typically employs a copper co-catalyst and an amine base. The amine base is generally mild enough not to cause significant issues with the benzylic protons.
| Parameter | Recommended Condition | Justification |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A standard and effective catalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the activation of the terminal alkyne. |
| Ligand | PPh₃ (if not using a pre-formed complex) | Triphenylphosphine is a common ligand for this reaction. |
| Alkyne | Terminal alkyne (1.2-1.5 equiv) | A wide variety of terminal alkynes can be used. |
| Base | Et₃N or i-Pr₂NH (2-3 equiv) | Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF | Anhydrous, polar aprotic solvents are suitable. |
| Temperature | Room Temperature to 60 °C | The reaction is often facile at or slightly above room temperature. |
Protocol: Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst, and the copper co-catalyst.
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent, the amine base, and the terminal alkyne (1.2-1.5 equiv).
-
Stir the reaction at the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Heck Coupling
The Heck reaction is a method for the arylation of alkenes.[10] The regioselectivity of the addition to the alkene is a key consideration. For electron-deficient alkenes like acrylates, the aryl group typically adds to the β-position.
| Parameter | Recommended Condition | Justification |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective catalyst for the Heck reaction. |
| Ligand | PPh₃ or P(o-tolyl)₃ (4-10 mol%) | Phosphine ligands are typically used to stabilize the palladium catalyst. |
| Alkenyl Partner | Acrylate, styrene, or other alkene (1.2-2.0 equiv) | The choice of alkene will influence the reaction conditions. |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equiv) | An inorganic or organic base is required to neutralize the HBr formed. |
| Solvent | DMF, NMP, or Acetonitrile | High-boiling polar aprotic solvents are commonly used. |
| Temperature | 100-140 °C | Higher temperatures are often necessary for the Heck reaction. |
Protocol: Heck Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst, the ligand (if used), and the base.
-
Purge with an inert gas.
-
Add the anhydrous solvent and the alkene (1.2-2.0 equiv).
-
Heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, filter the reaction mixture to remove any inorganic salts.
-
Dilute the filtrate with an organic solvent, wash with water and brine, and dry.
-
Concentrate the organic layer and purify the product by column chromatography.
Troubleshooting and Considerations
-
Benzylic Deprotonation: If side products arising from the deprotonation of the benzylic nitrile are observed, consider using a weaker or more sterically hindered base. For Suzuki and Heck reactions, K₂CO₃ or Cs₂CO₃ are good starting points. For Buchwald-Hartwig amination, LHMDS or KHMDS may offer better results than NaOtBu.
-
Low Reactivity: The electron-withdrawing trifluoromethyl group activates the aryl bromide towards oxidative addition. If low reactivity is observed, increasing the temperature, catalyst loading, or switching to a more electron-rich and bulky phosphine ligand (e.g., from SPhos to RuPhos) may be beneficial.
-
Protodeboronation (Suzuki): If loss of the boronic acid is observed, ensure that the reaction is thoroughly degassed and run under a strict inert atmosphere. Using the corresponding pinacol boronate ester can also mitigate this side reaction.
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a wide array of complex molecules relevant to drug discovery and materials science. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and selectivity for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The protocols and considerations outlined in this guide serve as a comprehensive resource for the successful application of these transformative reactions.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 33(4), 221-231.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Grushin, V. V. (2004). Mechanistic Aspects of Palladium-Catalyzed Cyanation of Aryl Halides. Accounts of Chemical Research, 37(3), 151-159.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Biscoe, M. R., & Buchwald, S. L. (2009). The Development of a Practical and General Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 131(47), 17352-17353.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
- Das, R., & Kapur, M. (2016). Palladium-Catalyzed, ortho-Selective C–H Halogenation of Benzyl Nitriles, Aryl Weinreb Amides, and Anilides. The Journal of Organic Chemistry, 82(1), 474-483.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube.
- Miyaura, N. (2002). Cross-Coupling Reaction of Organoboron Compounds via a Palladium Catalyst. In Topics in Current Chemistry (Vol. 219, pp. 11-59). Springer.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile. (n.d.). BenchChem.
- Sonogashira cross-coupling reaction. (2020, February 13). [Video]. YouTube.
- Suzuki Coupling Reactions of Aryl Bromides with Phenylboronic Acid. (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. (n.d.). Semantic Scholar.
- Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC.
- Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. (2010, July 12). University of Edinburgh Research Explorer.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Daugulis, O., et al. (2011). Palladium-Catalyzed Benzylic C–H Arylation of Azaarylmethylamines. Organic Letters, 13(19), 5124-5127.
- Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 620-625.
- Ritter, T., et al. (2020). Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation.
- Grushin, V. V., et al. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry, 78(21), 11126-11146.
- Palladium-C
- Ortho-lithiation reaction of aryl-triflones. (n.d.).
- Dardir, A. H. (2021).
- Newman, S. G., & O'Brien, C. J. (2015). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Buchwald, S. L., et al. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 333(6041), 440-443.
- Sigman, M. S., et al. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11408-11411.
- Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. (n.d.).
- Feringa, B. L., et al. (2013). Direct catalytic cross-coupling of organolithium compounds.
- Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010, October 6). NobelPrize.org.
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- 9. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heck Reaction [organic-chemistry.org]
Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
Introduction:
The precursor 2-(3-bromo-4-(trifluoromethyl)phenyl)acetonitrile is a highly valuable and versatile starting material in modern synthetic organic chemistry, particularly for the construction of complex heterocyclic compounds. Its strategic importance stems from a unique combination of reactive sites:
-
An Activated Methylene Group: The protons alpha to both the phenyl ring and the cyano group are acidic, providing a nucleophilic carbon center for a wide array of condensation and alkylation reactions.
-
A Cyano Moiety: This group is a classic precursor for various nitrogen-containing heterocycles and can be hydrolyzed, reduced, or participate in cyclization reactions.
-
A Brominated Aromatic Ring: The bromine atom serves as a key functional handle for post-synthetic modification, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for late-stage diversification.
-
A Trifluoromethyl Group: This potent electron-withdrawing group significantly influences the electronic properties of the phenyl ring and is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.
This guide provides detailed protocols and mechanistic insights for leveraging this advanced starting material to synthesize two important classes of heterocycles: 2-aminothiophenes and 3-cyano-2-pyridones. These scaffolds are privileged structures in medicinal chemistry and materials science.
Part 1: Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a robust and efficient multi-component condensation that provides direct access to highly functionalized 2-aminothiophenes.[1][2][3] The reaction brings together an α-activated nitrile, a carbonyl compound (ketone or aldehyde), and elemental sulfur in the presence of a basic catalyst. This compound is an ideal nitrile component for this transformation.
Mechanistic Rationale
The reaction proceeds through a cascade of well-understood steps. First, a Knoevenagel condensation occurs between the activated methylene of the phenylacetonitrile and the carbonyl compound, catalyzed by a base, to form an α,β-unsaturated nitrile intermediate.[4] Subsequently, the sulfur adds to the activated methylene position, followed by an intramolecular cyclization and tautomerization to yield the aromatic 2-aminothiophene product.[4][5]
Workflow for Gewald Aminothiophene Synthesis
Caption: Workflow and mechanism of the Gewald reaction.
Detailed Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydro-3-(3-bromo-4-(trifluoromethyl)phenyl)benzo[b]thiophene
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Elemental Sulfur (1.2 eq)
-
Morpholine (2.0 eq)
-
Ethanol (Solvent)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.64 g, 10 mmol), cyclohexanone (1.08 g, 11 mmol), and elemental sulfur (0.38 g, 12 mmol).
-
Add 30 mL of ethanol to the flask, followed by the addition of morpholine (1.74 g, 20 mmol).
-
Heat the reaction mixture to 70°C with vigorous stirring. The solids will gradually dissolve, and the solution will darken.
-
Maintain the temperature and stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Upon completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, washing the filter cake with cold ethanol (2 x 15 mL).
-
The crude product can be purified by recrystallization from hot ethanol or isopropanol to yield the desired 2-aminothiophene as a crystalline solid.
Senior Application Scientist's Note: The choice of morpholine is strategic; it acts as both a catalyst and a scavenger for any H₂S gas that may evolve.[5] While other bases like triethylamine or piperidine can be used, morpholine often provides cleaner reactions and higher yields.[5] The use of a slight excess of cyclohexanone and sulfur ensures the complete consumption of the starting nitrile.
Data Summary Table:
| Reactant | M.W. | Mmol | Equiv. | Amount Used |
| This compound | 264.04 | 10 | 1.0 | 2.64 g |
| Cyclohexanone | 98.14 | 11 | 1.1 | 1.08 g |
| Sulfur | 32.06 | 12 | 1.2 | 0.38 g |
| Morpholine | 87.12 | 20 | 2.0 | 1.74 g |
| Expected Product | 378.28 | - | - | ~75-85% Yield |
Part 2: Synthesis of 3-Cyano-2-pyridones
Substituted 2-pyridones are core structures in many pharmaceutical agents.[6][7] The reaction of an activated acetonitrile with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of a base provides a straightforward entry into this class of heterocycles.[8]
Mechanistic Rationale
This synthesis follows a condensation-cyclization pathway. The base first deprotonates the activated methylene of the phenylacetonitrile. The resulting carbanion attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. An intramolecular cyclization then occurs as the enolate attacks the nitrile carbon, followed by tautomerization to form the stable 2-pyridone ring system.
Workflow for 3-Cyano-2-pyridone Synthesis
Caption: Workflow and mechanism for 3-cyano-2-pyridone synthesis.
Detailed Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-5-(3-bromo-4-(trifluoromethyl)phenyl)-2(1H)-pyridone
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.2 eq)
-
Piperidine (0.2 eq)
-
Ethanol (Solvent)
-
Glacial Acetic Acid
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve this compound (2.64 g, 10 mmol) and acetylacetone (1.20 g, 12 mmol) in 40 mL of absolute ethanol.
-
Add piperidine (0.17 g, 2 mmol) to the solution using a syringe.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 8-12 hours. The reaction should be monitored by TLC until the starting nitrile is consumed.
-
After cooling the reaction mixture to room temperature, slowly add glacial acetic acid dropwise until the solution is acidic (pH ~5-6), which will induce precipitation of the product.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid, to afford the pure 3-cyano-2-pyridone.
Senior Application Scientist's Note: The use of a catalytic amount of a secondary amine like piperidine is crucial for this transformation.[8] A stoichiometric amount of base is not required. Acidification during the workup is a critical step to neutralize the basic catalyst and protonate the pyridone, which decreases its solubility in the reaction medium and facilitates its isolation.
Data Summary Table:
| Reactant | M.W. | Mmol | Equiv. | Amount Used |
| This compound | 264.04 | 10 | 1.0 | 2.64 g |
| Acetylacetone | 100.12 | 12 | 1.2 | 1.20 g |
| Piperidine | 85.15 | 2 | 0.2 | 0.17 g |
| Expected Product | 345.14 | - | - | ~65-75% Yield |
References
- Gewald, K.; Schinke, E.; Böttcher, H. Ber.1966, 99, 94-100. (Source for Gewald Reaction)
- Sabnis, R. W. Sulfur Rep.1994, 16, 1-17. (Review of Gewald Reaction)
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Singla, P. et al. Green methodologies for the synthesis of 2-aminothiophene. RSC Advances2022 . [Link]
-
Perjési, P. et al. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC2021 . [Link]
-
MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
-
Padwa, A. et al. Cyclization–cycloaddition cascades for the construction of azapolycyclic ring systems. Canadian Journal of Chemistry2001 , 79(11), 1649-1661. [Link]
-
ChemRxiv. Streamlining the Synthesis of Pyridones through Oxidative Amination. [Link]
-
Royal Society of Chemistry. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 12000 . [Link]
-
ResearchGate. Reagents and conditions for the synthesis of pyridones 4a-h. [Link]
-
ResearchGate. Synthesis of 3-cyano-4,6-dimethyl-2-pyridones. [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Strategic Utility of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Phenylacetonitrile Scaffold as a Privileged Motif in Drug Design
In the landscape of medicinal chemistry, the phenylacetonitrile framework represents a cornerstone for the development of a diverse array of therapeutic agents. Its inherent chemical reactivity and structural versatility allow for its elaboration into complex molecular architectures that can effectively modulate biological targets. The strategic incorporation of specific substituents onto the phenyl ring profoundly influences the physicochemical and pharmacological properties of the resulting molecules. This guide focuses on a particularly valuable building block, 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile, and its applications in contemporary drug discovery programs.
The inclusion of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] This electron-withdrawing group can significantly alter the electronic properties of the aromatic ring and often serves as a bioisostere for other groups, like a chlorine atom.[2] The bromine atom, in turn, provides a reactive handle for a multitude of cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and experimental protocols for the strategic utilization of this compound in medicinal chemistry.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis. The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 474024-36-7 | [3] |
| Molecular Formula | C₉H₅BrF₃N | [3] |
| Molecular Weight | 264.05 g/mol | [3] |
| Appearance | Colorless to slightly yellow liquid or solid | [4] |
| Boiling Point | 265-266 °C | [4] |
| Density | 1.626 g/mL at 25 °C | [4] |
| Solubility | Slightly soluble in water | [3] |
Application in Medicinal Chemistry: A Versatile Intermediate for Complex Scaffolds
While direct incorporation of this compound into a final drug product is uncommon, its true value lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules.[3][4]
Case Study: The Phenylacetonitrile Core in Fenfluramine
To appreciate the significance of the trifluoromethylphenylacetonitrile scaffold, one can look to the synthesis of Fenfluramine, a pharmaceutical agent used for the treatment of seizures associated with certain epileptic syndromes. Although Fenfluramine is the 3-trifluoromethyl isomer, its synthesis from 2-(3-(trifluoromethyl)phenyl)acetonitrile provides a clear precedent for the synthetic transformations this class of compounds can undergo.[1][2][3][5][6] Patents describe a multi-step synthesis that begins with the hydrolysis of the nitrile to a phenylacetic acid, followed by a Dakin-West reaction to form a ketone, and finally, reductive amination to yield Fenfluramine.[1][2][5]
Synthetic Utility and Protocols
The bromine atom at the 3-position of this compound is the key to its broad synthetic utility, enabling its participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. A common strategy in the design of kinase inhibitors is the creation of complex heterocyclic scaffolds that can effectively compete with ATP for binding to the kinase's active site. The this compound moiety can serve as a foundational piece in the construction of such inhibitors.
The following diagram illustrates a generalized workflow for the synthesis of a library of potential kinase inhibitors from this starting material.
Caption: Synthetic pathways for diversifying this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. This protocol provides a general procedure for the arylation of this compound.
Objective: To synthesize 2-(3-Aryl-4-(trifluoromethyl)phenyl)acetonitrile derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(3-Aryl-4-(trifluoromethyl)phenyl)acetonitrile derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
Solvent System: The aqueous/organic solvent mixture facilitates the dissolution of both the organic substrates and the inorganic base.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4][7][8][9][10] This reaction is particularly useful for installing amine functionalities that are common in kinase inhibitors.
Objective: To synthesize 2-(3-Amino-4-(trifluoromethyl)phenyl)acetonitrile derivatives.
Materials:
-
This compound
-
Primary or secondary amine (1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk tube, add the palladium precatalyst (0.02 eq) and the phosphine ligand (0.04 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound (1.0 eq), the amine (1.5 eq), and the base (2.0 eq).
-
Add the anhydrous solvent to the tube via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with an appropriate solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(3-Amino-4-(trifluoromethyl)phenyl)acetonitrile derivative.
Self-Validating System:
The success of both protocols is contingent on careful monitoring. The disappearance of the starting aryl bromide and the appearance of a new, less polar product (in the case of Suzuki coupling) or a more polar product (in the case of amination with a polar amine) on TLC is a primary indicator of reaction progression. Final confirmation of the product structure should be obtained through spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Targets and Future Perspectives
Derivatives of this compound are of significant interest for targeting a range of protein kinases implicated in cancer and inflammatory diseases. For example, the synthesis of bis-amide derivatives from related phenylenediamine precursors has led to the identification of potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a key target in immuno-oncology.[11][12] The ability to readily diversify the 3-position of the phenyl ring allows for the fine-tuning of selectivity and potency against specific kinase targets.
The following diagram illustrates the potential for derivatives of this compound to interact with the ATP-binding site of a protein kinase.
Caption: A conceptual model of a kinase inhibitor derived from the title compound.
Conclusion
This compound is a high-value, strategic building block for medicinal chemistry. Its trifluoromethyl group imparts desirable drug-like properties, while the bromo substituent serves as a versatile handle for late-stage functionalization via robust and reliable cross-coupling methodologies. The protocols and application notes provided herein offer a framework for leveraging this reagent in the synthesis of novel, diverse libraries of compounds, particularly in the pursuit of new kinase inhibitors. The logical application of established synthetic methods to this well-designed intermediate can significantly accelerate the drug discovery process, enabling the rapid exploration of structure-activity relationships and the identification of promising new therapeutic candidates.
References
- EP3800177A1 - Fenfluramine compositions and methods of preparing the same - Google P
- CN108883399B - Fenfluramine composition and preparation method thereof - Google P
- US11634377B2 - Fenfluramine compositions and methods of preparing the same - Google P
- US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google P
-
2-Bromo-4-(trifluoromethyl)phenylacetonitrile - ChemBK. [Link]
-
Design, synthesis and optimization of bis-amide derivatives as CSF1R inhibitors - Fundación Ciencia y Vida. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Design, synthesis and optimization of bis-amide derivatives as CSF1R inhibitors - PubMed. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC - PubMed Central. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
Sources
- 1. EP3800177A1 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]
- 2. CN108883399B - Fenfluramine composition and preparation method thereof - Google Patents [patents.google.com]
- 3. US10947183B2 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. US11634377B2 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]
- 6. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google Patents [patents.google.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cienciavida.org [cienciavida.org]
- 12. Design, synthesis and optimization of bis-amide derivatives as CSF1R inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Trifluoromethylphenyl Acetonitrile Scaffold in Modern Agrochemicals: A Technical Guide
Introduction: The Strategic Importance of Fluorination in Agrochemical Design
The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules has revolutionized the development of agrochemicals. The unique physicochemical properties conferred by the CF₃ group—such as increased metabolic stability, enhanced membrane permeability, and altered electronic effects—have led to the discovery of highly potent and selective active ingredients.[1][2] The trifluoromethylphenyl acetonitrile moiety and its close structural relatives serve as a critical scaffold in this arena, providing a versatile building block for a new generation of fungicides, herbicides, and insecticides. This technical guide delves into the diverse applications of this chemical class in agricultural chemistry, offering in-depth application notes, mechanisms of action, and validated experimental protocols for researchers and development professionals.
Section 1: Fungicidal Applications - The Case of Flutolanil
Derivatives containing the trifluoromethylphenyl group have made a significant impact in the realm of fungicides, most notably with the commercial success of Flutolanil. While not a phenylacetonitrile itself, Flutolanil's core structure, N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide, highlights the efficacy of the trifluoromethylphenyl moiety in targeting fungal pathogens.[3]
Application Notes: Flutolanil
Flutolanil is a systemic benzanilide fungicide with both protective and curative properties, renowned for its exceptional control of diseases caused by Rhizoctonia solani, such as black scurf on potatoes and sheath blight in rice.[3][4] Its systemic nature allows it to be absorbed by the plant and translocated, protecting new growth from fungal attack.[4]
Key Characteristics of Flutolanil:
| Property | Value | Source |
| IUPAC Name | N-(3-propan-2-yloxyphenyl)-2-(trifluoromethyl)benzamide | [2] |
| CAS Number | 66332-96-5 | [2][3] |
| Molecular Formula | C₁₇H₁₆F₃NO₂ | [2][3] |
| Mode of Action | Succinate Dehydrogenase Inhibitor (SDHI) | [2][3] |
| Primary Target | Rhizoctonia solani and other Basidiomycete fungi | [3][4] |
| Formulations | Suspension Concentrate (SC), Dustable Powder (DP), Water Dispersible Granules (DSG) | [4] |
Mechanism of Action: SDHI Fungicide
Flutolanil's fungicidal activity is rooted in its function as a Succinate Dehydrogenase Inhibitor (SDHI). It targets Complex II of the mitochondrial electron transport chain in fungi. By binding to this complex, Flutolanil obstructs the oxidation of succinate to fumarate, a crucial step in the tricarboxylic acid (TCA) cycle and cellular respiration. This disruption halts ATP production, leading to the cessation of fungal growth and eventual cell death.[2][3]
Caption: Mechanism of action of Flutolanil as an SDHI fungicide.
Protocol: In Vitro Efficacy Testing of Flutolanil Against Rhizoctonia solani
This protocol details the poisoned food technique to determine the in vitro efficacy of Flutolanil against R. solani.
1. Materials and Reagents:
-
Pure culture of Rhizoctonia solani
-
Potato Dextrose Agar (PDA) medium
-
Flutolanil technical grade or formulation
-
Sterile distilled water
-
Sterile Petri plates (90 mm)
-
Sterile cork borer (5 mm)
-
Laminar flow hood
-
Incubator
2. Preparation of Fungicide Stock Solution:
-
Prepare a stock solution of Flutolanil (e.g., 1000 ppm) by dissolving a known weight of the fungicide in a specific volume of sterile distilled water.
-
From the stock solution, prepare various concentrations (e.g., 0.1, 1, 10, 50, 100 ppm) through serial dilution.
3. Poisoned Food Technique:
-
Autoclave the PDA medium and allow it to cool to approximately 45-50°C.
-
Under a laminar flow hood, add the required amount of each fungicide concentration to the molten PDA to achieve the desired final concentrations.[5] For example, add 1 mL of a 100 ppm Flutolanil solution to 99 mL of PDA for a final concentration of 1 ppm.
-
Pour approximately 20 mL of the poisoned medium into each sterile Petri plate and allow it to solidify.[6] A control plate should be prepared with PDA medium without any fungicide.
-
Maintain three replications for each concentration.[5]
4. Inoculation and Incubation:
-
Using a sterile 5 mm cork borer, cut mycelial discs from the periphery of a 7-day-old R. solani culture.[5]
-
Aseptically place one mycelial disc in the center of each poisoned and control PDA plate.[6]
-
Incubate the plates at 27 ± 2°C for 7 days or until the mycelial growth in the control plate reaches the edge of the plate.[5]
5. Data Collection and Analysis:
-
Measure the radial mycelial growth (in mm) in two perpendicular directions for each plate and calculate the average.
-
Calculate the percent inhibition of mycelial growth over the control using the Vincent formula:
-
Percent Inhibition (%) = [(C - T) / C] * 100
-
Where: C = Average mycelial growth in the control plate, and T = Average mycelial growth in the treated plate.
-
-
The data can be used to calculate the EC₅₀ (Effective Concentration to inhibit 50% growth) value for Flutolanil against R. solani.
Section 2: Herbicidal Applications - Emerging Trifluoromethylphenyl Derivatives
Research into trifluoromethylphenyl acetonitriles and related structures has identified promising candidates for new herbicides. A notable class of compounds are the 4-(3-trifluoromethylphenyl)pyridazine derivatives, which have demonstrated significant bleaching and herbicidal activities.[7][8]
Application Notes: Trifluoromethylphenyl Pyridazine Herbicides
Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been synthesized and show potent herbicidal effects, particularly against dicotyledonous plants.[7][8] Some of these compounds exhibit bleaching symptoms on treated weeds, suggesting they may act by inhibiting pigment biosynthesis, a common mode of action for herbicides.[9]
Herbicidal Activity of Selected Pyridazine Derivatives:
| Compound | Test Rate (g/ha) | Target Weed | Activity | Source |
| 5a | 300 | Barnyardgrass, Rape | Bleaching activity | [9] |
| 5f | 300 | Barnyardgrass, Rape | Bleaching activity | [9] |
| Novel Pyridazines | 75 | Dicotyledonous plants | Equal or higher activity than Diflufenican | [7][8] |
General Synthesis Workflow
The synthesis of these herbicidal derivatives often starts from a trifluoromethylphenyl-containing precursor, such as ethyl 2-(3-trifluoromethylphenyl)acetate. A multi-step synthesis is employed to construct the core pyridazine ring system, which is then further functionalized.[7][8]
Caption: General synthesis pathway for trifluoromethylphenyl pyridazine herbicides.
Protocol: Greenhouse Bioassay for Herbicidal Efficacy
This protocol provides a framework for evaluating the pre- and post-emergence herbicidal activity of novel compounds in a controlled greenhouse environment.[10][11]
1. Plant Cultivation:
-
Select a range of weed species for testing, including both monocots (e.g., barnyardgrass, Echinochloa crus-galli) and dicots (e.g., velvetleaf, Abutilon theophrasti; rape, Brassica napus).[9][12]
-
Sow seeds in 3-4 inch pots filled with a sterile potting mix.[13][14]
-
Grow the plants in a greenhouse with controlled temperature (e.g., 25-30°C), humidity, and a defined photoperiod (e.g., 14h light / 10h dark).
2. Herbicide Application:
-
Pre-emergence: Apply the test compound one day after sowing the seeds.
-
Post-emergence: Apply the test compound when the seedlings have reached a specific growth stage (e.g., 2-3 leaf stage).[11]
-
Dissolve the test compounds in a suitable solvent (e.g., acetone) and dilute with water containing a surfactant (e.g., Tween-80) to achieve the desired application rates (e.g., 75, 150, 300 g a.i./ha).
-
Apply the herbicide solution uniformly using a laboratory cabinet sprayer.
-
Include an untreated control (sprayed with solvent/surfactant solution only) and a positive control (a commercial herbicide with a known mode of action).
3. Evaluation and Data Collection:
-
After a set period (e.g., 14-21 days), visually assess the herbicidal injury on a percentage scale, where 0% represents no effect and 100% represents complete plant death.
-
Record specific symptoms, such as chlorosis, necrosis, stunting, or bleaching.
-
For a more quantitative assessment, harvest the above-ground plant material and measure the fresh or dry weight.
-
Calculate the percent inhibition of growth compared to the untreated control.
4. Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Calculate the GR₅₀ (the dose required to cause 50% growth reduction) or ED₅₀ (median effective dose) values for active compounds.[12]
Section 3: Insecticidal Applications - Phenylhydrazono Phenylacetonitrile Pro-pesticides
Derivatives of α-(phenylhydrazono)phenylacetonitrile containing a trifluoromethylphenyl group have been investigated as pro-pesticides, demonstrating activity against various mite and insect pests.[15]
Application Notes: Pro-pesticide Strategy
The concept of a pro-pesticide involves designing a molecule that is inactive in its applied form but is converted into a biologically active toxicant within the target pest. This approach can improve selectivity and reduce non-target effects. For α-(2,6-dichloro-4-trifluoromethylphenylhydrazono)-4-nitrophenylacetonitrile, different cleavable pro-moieties have been attached to modulate the potency and spectrum of activity against pests like aphids and mites.[15]
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The active form of these compounds is believed to function as an uncoupling agent in mitochondria. By disrupting the proton gradient across the inner mitochondrial membrane, they interfere with ATP synthesis, leading to rapid energy depletion and pest mortality.[15]
Protocol: Bioassay for Acaricidal and Aphicidal Activity
This protocol outlines a general method for testing the efficacy of novel insecticides against mites (Tetranychidae) and aphids (Aphididae).
1. Materials:
-
Healthy, uniform host plants (e.g., bean or cotton leaf discs for mites; fava bean seedlings for aphids).
-
Test compounds and a suitable solvent (e.g., acetone).
-
Surfactant (e.g., Triton X-100).
-
Laboratory sprayer or dipping containers.
-
Fine camel hair brush.
-
Stereomicroscope.
2. Test Compound Preparation:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Create a series of dilutions (e.g., 1, 10, 50, 100, 500 ppm) in water containing a small percentage of surfactant to ensure even spreading.
3. Bioassay Procedure (Leaf Dip Method for Mites/Aphids):
-
Excise leaf discs from host plants and place them on a moist cotton bed in a Petri dish.[16]
-
For mites, transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc using a fine brush.
-
For aphids, infest seedlings with a known number of adult apterous aphids.
-
Dip the infested leaf discs or seedlings into the respective test solutions for a brief, standardized period (e.g., 5-10 seconds).[16][17]
-
Allow the treated surfaces to air dry.
-
Include a negative control (dipped in water + surfactant) and a positive control (a commercial insecticide/acaricide).
-
Maintain several replicates for each treatment.
4. Incubation and Assessment:
-
Place the Petri dishes or pots in a controlled environment chamber (e.g., 25°C, 16h photoperiod).
-
Assess mortality at specified time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope.[17] Pests are considered dead if they are unable to move when gently prodded with a brush.
-
Correct for control mortality using Abbott's formula if necessary.
5. Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
Use probit analysis to determine the LC₅₀ (Lethal Concentration for 50% of the population) for each active compound.[18]
Conclusion
The trifluoromethylphenyl acetonitrile scaffold and its derivatives represent a cornerstone of modern agrochemical research. The proven success of fungicides like Flutolanil and the promising results from novel herbicidal and insecticidal compounds underscore the value of this chemical motif. The protocols provided in this guide offer a validated starting point for researchers to synthesize, formulate, and evaluate new active ingredients, contributing to the development of more effective and sustainable crop protection solutions.
References
-
Synthesis and biological activity of a novel fungicide, flutianil. Journal of Pesticide Science. [Link]
-
Flutolanil (Ref: NNF 136). AERU, University of Hertfordshire. [Link]
-
Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. Journal of Agricultural and Food Chemistry. [Link]
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Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science. [Link]
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Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University Extension. [Link]
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Synthesis and Herbicidal Activities of Novel 3-N-Substituted Amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. Sci-Hub. [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]
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Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]
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Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. [Link]
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Flutolanil | C17H16F3NO2 | CID 47898. PubChem, NIH. [Link]
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Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. Pest Management Science. [Link]
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Conducting a Bioassay for Herbicide Residues When is a bioassay warranted? Virginia Tech. [Link]
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In vitro evaluation of fungicides efficacy against Rhizoctonia solani causing root rot of chilli. The Pharma Innovation Journal. [Link]
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Efficacy of different fungicides against Rhizoctonia solani Kuhn under in vitro condition. The Pharma Innovation Journal. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
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Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. ResearchGate. [Link]
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In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl) pyridazines as. Semantic Scholar. [Link]
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Efficacy of Fungicides Against Rhizoctonia solani (J. G. Kuhn) Causing Root Rot of French Bean. CABI Digital Library. [Link]
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Evaluation of Fungicides against Growth of Rhizoctonia solani under in vitro condition. Research Trend. [Link]
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Bioassay Techniques in Entomological Research. SciSpace. [Link]
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Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. MDPI. [Link]
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Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal. [Link]
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Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments. [Link]
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Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]
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Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents. PubMed. [Link]
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Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents. MDPI. [Link]
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Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly,Anastrepha suspensa (Loew). Semantic Scholar. [Link]
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Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. MDPI. [Link]
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Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 2-(3-Aryl-4-(trifluoromethyl)phenyl)acetonitriles
Abstract
The diarylacetonitrile scaffold is a privileged motif in medicinal chemistry and materials science, valued for its unique electronic and structural properties. This application note provides a comprehensive guide for the synthesis of 2-(3-aryl-4-(trifluoromethyl)phenyl)acetonitrile derivatives via the Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of the catalytic cycle, offer a detailed and robust experimental protocol, present a guide for reaction optimization, and provide a troubleshooting framework for common challenges. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful carbon-carbon bond-forming reaction for the synthesis of complex molecules.
Introduction: The Significance of Diarylacetonitriles
Diarylacetonitrile derivatives are integral components in a wide array of functional molecules. Their structural framework is found in various pharmaceuticals, including treatments for cancer and inflammatory diseases, where the specific arrangement of the aryl groups dictates biological activity. Furthermore, their unique photophysical properties have led to their use in the development of novel fluorescent probes and organic light-emitting diodes (OLEDs).[1][2]
The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, stands as one of the most versatile and widely used methods for constructing C(sp²)–C(sp²) bonds.[3][4] Its popularity stems from the mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acid coupling partners.[5][6] The reaction's reliability and scalability make it an indispensable tool in both academic research and industrial process chemistry.[7]
This guide focuses on a specific, synthetically valuable transformation: the coupling of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile with various arylboronic acids. The trifluoromethyl group and the nitrile functionality on the starting material are common features in pharmacologically active compounds, making this protocol directly relevant to drug discovery programs.
Mechanistic Rationale: The "Why" Behind the Protocol
A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[8] The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.[6][9]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the aryl bromide. This step forms a square planar Pd(II) complex.[6][8] Electron-rich phosphine ligands on the palladium center facilitate this step by increasing the metal's electron density.
-
Transmetalation : This is often the rate-determining step and requires the presence of a base.[6][10] The base activates the boronic acid, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[10][11][12] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex. The choice of base is critical and can dramatically affect reaction outcomes.[10]
-
Reductive Elimination : The final step involves the two organic groups on the Pd(II) complex coupling together.[8][9] This forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6] This step is typically fast, especially for sterically accessible aryl groups.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Reaction Parameter Optimization
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several key components. A screening approach is often the most effective way to identify optimal conditions for a new substrate combination.[8]
| Parameter | Options & Considerations | Causality & Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ is an active Pd(0) source but can be air-sensitive. Pd(II) sources like Pd(dppf)Cl₂ and Pd(OAc)₂ are more air-stable precatalysts that are reduced to Pd(0) in situ.[13] The choice of ligand is often more critical than the palladium salt. |
| Ligand | PPh₃, dppf, Buchwald-type biarylphosphines (e.g., XPhos, SPhos) | Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity.[8] For challenging couplings, bulky, electron-rich biarylphosphine ligands are often required to promote both oxidative addition and reductive elimination.[13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base activates the boronic acid for transmetalation.[10][12] Carbonates are common, with Cs₂CO₃ being more effective but also more expensive. K₃PO₄ is a strong, non-nucleophilic base often used for sensitive substrates. An aqueous solution of the base is typically used to aid solubility and facilitate the reaction.[14] |
| Solvent | Toluene, 1,4-Dioxane, DMF, Acetonitrile (often with H₂O) | The solvent must solubilize the reactants and catalyst. Aprotic polar solvents are common. A mixture, such as Dioxane/Water (e.g., 4:1), is frequently employed to dissolve both the organic substrates and the inorganic base.[5][14] |
| Temperature | Room Temperature to 120 °C | Higher temperatures are often needed to drive the reaction, especially for less reactive aryl bromides or sterically hindered substrates.[7][14] Reaction temperatures typically range from 70-100 °C.[4][7] |
| Boronic Acid | Aryl, Heteroaryl, Vinyl (Acids or Esters) | Boronic acids are generally stable, but can undergo decomposition (protodeboronation).[8] Pinacol esters (Ar-Bpin) offer enhanced stability and are excellent coupling partners.[8] An excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials & Equipment:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.)
-
Potassium Carbonate (K₂CO₃) (2.5 eq.)
-
1,4-Dioxane and Deionized Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification (separatory funnel, round-bottom flasks, silica gel column)
Caption: A flowchart illustrating the key steps of the experimental procedure.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Place the aryl bromide (e.g., 278 mg, 1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and K₂CO₃ (345 mg, 2.5 mmol) into a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add the degassed solvents (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Expert Tip: Proper degassing is critical to prevent oxygen from deactivating the catalyst, which can lead to side reactions like the homocoupling of boronic acids.[13] Sparging the solvent mixture with argon for 15-20 minutes prior to addition is highly effective.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 6-24 hours).
-
Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diarylacetonitrile product.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Troubleshooting Common Issues
Even robust reactions can sometimes fail. Below is a guide to diagnosing and solving common problems.
| Problem | Potential Cause(s) | Proposed Solution(s) |
| No or Low Conversion | Inactive Catalyst: Palladium source has degraded; ligand has oxidized. | Use a fresh batch of catalyst and ligand. Consider a more robust, air-stable precatalyst.[13] Ensure all steps are performed under a strict inert atmosphere. |
| Inefficient Degassing: Oxygen is present, leading to catalyst decomposition. | Improve the degassing procedure (use freeze-pump-thaw cycles for rigorous oxygen removal) and maintain positive inert gas pressure throughout.[13] | |
| Poor Base/Solvent Choice: The base may be too weak or poorly soluble. | Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the solvent system adequately dissolves the base, or increase the proportion of water. | |
| Side Product Formation | Protodeboronation: The boronic acid decomposes before coupling. | Use the corresponding boronic ester (e.g., pinacol ester) for greater stability.[8] Avoid unnecessarily long reaction times or excessively high temperatures. |
| Homocoupling: Two boronic acid molecules couple together. | This is often caused by oxygen contamination.[13] Rigorously exclude air from the reaction. | |
| Debromination: The starting aryl bromide is reduced instead of coupled. | This can occur if a source of hydride is present. Ensure solvents are pure and dry. In some cases, changing the ligand can mitigate this side reaction.[8] | |
| Poor Repeatability | Inconsistent Reagent Quality: Water content in solvents or purity of boronic acid varies. | Use high-purity, anhydrous solvents when preparing stock solutions. Use freshly opened or properly stored boronic acids. Note that some boronic acids are unstable and their quality can significantly impact the reaction.[15] |
Conclusion
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, providing a reliable and versatile method for the synthesis of 2-(3-aryl-4-(trifluoromethyl)phenyl)acetonitriles. By understanding the underlying mechanism, carefully selecting reaction parameters, and adhering to a robust experimental protocol, researchers can efficiently access these valuable compounds. The insights and procedures detailed in this application note serve as a comprehensive resource for scientists in the pharmaceutical and materials science fields, enabling the successful implementation of this critical transformation.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Preparation of certain diarylacetonitriles.
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][8]-Fused Indole Heterocycles. ACS Publications. [Link]
-
Diverse metastable diarylacetonitrile radicals generated by polymer mechanochemistry. RSC Publishing. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]
-
Diverse Metastable Diarylacetonitrile Radicals Generated by Polymer Mechanochemistry. ChemRxiv. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]
-
Demonstration of Preparation of Derivative. YouTube. [Link]
Sources
- 1. Diverse metastable diarylacetonitrile radicals generated by polymer mechanochemistry - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D3MR00031A [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
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- 14. researchgate.net [researchgate.net]
- 15. sta.wuxiapptec.com [sta.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to explain the underlying chemical principles and offer practical, field-proven solutions to common challenges encountered during this synthesis.
I. Introduction to the Synthesis
The target molecule, this compound, is a valuable building block in medicinal chemistry. Its synthesis typically involves the introduction of a cyanomethyl group (-CH₂CN) onto the 3-bromo-4-(trifluoromethyl)phenyl scaffold. Several synthetic routes can be employed, each with its own set of potential challenges and side reactions. The most common approaches include:
-
Sandmeyer-type Reaction: Starting from 3-bromo-4-(trifluoromethyl)aniline, a diazonium salt is formed and subsequently reacted with a cyanide source, often in the presence of a copper catalyst.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This pathway is less common for this specific substrate due to the electron-donating nature of the bromine atom, which disfavors nucleophilic attack. However, under certain conditions with highly activated precursors, it might be considered.[3][4][5]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like the Buchwald-Hartwig amination or Suzuki coupling can be adapted for cyanomethylation, offering milder conditions and broader substrate scope.[6][7][8][9][10][11][12] For instance, a domino Suzuki coupling-isoxazole fragmentation approach has been developed for the cyanomethylation of aryl halides.[11][12]
This guide will focus on the most prevalent issues and side reactions associated with these synthetic strategies.
II. Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Question: I am attempting the synthesis of this compound via a Sandmeyer-type reaction, but I'm observing very low conversion of my starting aniline. What could be the issue?
Answer:
Low or no yield in a Sandmeyer reaction often points to issues with the diazotization step or the subsequent cyanation. Here’s a systematic approach to troubleshoot this problem:
Probable Causes & Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt is critical and highly temperature-sensitive.
-
Solution: Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a calibrated thermometer and an efficient cooling bath (ice-salt or cryocooler). A slight excess of nitrous acid can be beneficial, but a large excess can lead to unwanted side reactions. You can test for the presence of nitrous acid using starch-iodide paper.
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts can be unstable, especially at elevated temperatures.
-
Solution: Use the freshly prepared diazonium salt immediately in the subsequent cyanation step. Avoid letting it warm up. For particularly unstable diazonium salts, consider isolating it as a tetrafluoroborate salt, which is generally more stable.[13]
-
-
Ineffective Cyanation: The displacement of the diazonium group by cyanide requires an active copper(I) cyanide catalyst.
-
Solution: Ensure your copper(I) cyanide is of high purity and not oxidized to copper(II). If preparing CuCN in situ from CuSO₄ and KCN, ensure the stoichiometry and reaction conditions are optimal. The use of a combination of CuBr and CuBr₂ with a phase transfer catalyst has been shown to be effective in some Sandmeyer bromination reactions, a principle that can be adapted.[14]
-
-
Hydrolysis of the Product: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under harsh acidic or basic workup conditions.
-
Solution: Maintain neutral or slightly acidic conditions during workup and extraction. Use cold water and minimize the exposure time to strong acids or bases.
-
Problem 2: Formation of a Major Impurity - Debromination
Question: My reaction is producing a significant amount of 4-(trifluoromethyl)phenylacetonitrile, where the bromine atom has been replaced by hydrogen. How can I prevent this?
Answer:
This side reaction, known as hydrodehalogenation or protodebromination, is a common issue in reactions involving aryl halides, particularly in palladium-catalyzed processes.
Probable Causes & Solutions:
-
In Palladium-Catalyzed Reactions (e.g., Buchwald-Hartwig type): β-hydride elimination from the palladium-amide intermediate can compete with reductive elimination, leading to the hydrodehalogenated arene.[6]
-
Solution:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., X-Phos) which can promote reductive elimination over β-hydride elimination.[15]
-
Base Selection: The choice of base is crucial. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Consider screening other bases like K₃PO₄ or Cs₂CO₃.
-
Temperature Control: Lowering the reaction temperature can sometimes suppress the dehalogenation side reaction.[15]
-
-
-
In Sandmeyer Reactions: While less common, radical side reactions can lead to debromination.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can initiate radical pathways. The use of radical scavengers is generally not recommended as they can interfere with the desired reaction mechanism.
-
Problem 3: Observation of Di-substituted or Polymeric Byproducts
Question: I am observing higher molecular weight impurities in my final product. What are these and how can I avoid them?
Answer:
The formation of di-substituted or polymeric materials can occur through several pathways, depending on the reaction type.
Probable Causes & Solutions:
-
Self-condensation of the Nitrile: The methylene protons of the product, this compound, are acidic and can be deprotonated by a strong base, leading to self-condensation reactions.
-
Solution: Use a stoichiometric amount of a non-nucleophilic base if deprotonation of a reagent is required (e.g., in an alkylation approach). If a strong base is necessary for the primary reaction, consider adding the base slowly at a low temperature to minimize the concentration of the product anion.
-
-
Diarylation in Cross-Coupling Reactions: In some palladium-catalyzed cyanomethylation reactions, diarylation byproducts can be observed.[7]
-
Solution: Optimize the catalyst loading and ligand-to-metal ratio. A higher ligand concentration can sometimes suppress side reactions by preventing the formation of highly reactive, coordinatively unsaturated palladium species.
-
-
Friedel-Crafts Type Reactions: If the reaction conditions are acidic and there is an unreacted starting aryl halide, the product itself can act as a nucleophile, leading to diarylacetonitrile byproducts.[16][17]
-
Solution: This is more relevant if α-bromo-2-(3-bromo-4-(trifluoromethyl)phenyl)acetonitrile were an intermediate. Ensure complete consumption of the starting material and use appropriate stoichiometry.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.
Caption: A flowchart for troubleshooting common synthesis issues.
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this molecule?
For laboratory-scale synthesis, a well-optimized Sandmeyer reaction starting from 3-bromo-4-(trifluoromethyl)aniline is often a reliable and cost-effective choice.[1][2] For larger-scale production or when milder conditions are required, palladium-catalyzed cyanomethylation methods are becoming increasingly popular due to their high functional group tolerance and often higher yields.[12]
Q2: What are the key safety precautions for this synthesis?
The use of cyanide salts (e.g., KCN, CuCN) is the most significant hazard. These are highly toxic.[18]
-
ALWAYS work in a well-ventilated fume hood.
-
Have a cyanide antidote kit readily available and be trained in its use.
-
Quench any residual cyanide in aqueous waste with bleach (sodium hypochlorite) before disposal, ensuring the pH is basic to prevent the formation of toxic HCN gas.
-
Brominated aromatic compounds can be irritants and lachrymators.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: Can I use acetonitrile directly as the cyanomethyl source?
Direct functionalization of acetonitrile is challenging due to its low acidity (pKa ≈ 31.3 in DMSO).[19] While methods exist for the activation of acetonitrile using strong bases or transition metal catalysts, they are often substrate-specific.[19] For the synthesis of this compound, using a more conventional cyanide source like CuCN in a Sandmeyer reaction or a cyanomethylating agent in a cross-coupling reaction is generally more reliable. Recent advances have shown palladium-catalyzed cyanation using acetonitrile as the cyanide source for arenediazonium salts, but this is an emerging area.[20]
Q4: How can I effectively purify the final product?
The purification strategy will depend on the nature of the impurities.
-
Column Chromatography: This is the most common method for removing polar and non-polar impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can be an effective way to obtain highly pure material.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation can be used for purification.[18]
Summary of Potential Side Products
| Side Product | Chemical Name | Probable Cause | Mitigation Strategy |
| Hydrodehalogenation | 4-(Trifluoromethyl)phenylacetonitrile | β-hydride elimination (Pd-cat.), radical reactions | Bulky ligands, lower temperature, inert atmosphere |
| Hydrolysis (Amide) | 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetamide | Harsh acidic/basic workup | Neutral or mildly acidic workup, low temperature |
| Hydrolysis (Acid) | 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid | Harsh acidic/basic workup | Neutral or mildly acidic workup, low temperature |
| Dimerization/Polymerization | Higher MW species | Self-condensation of product | Stoichiometric base, slow addition at low temp |
Illustrative Side Reaction Pathway: Hydrodehalogenation in Buchwald-Hartwig Amination
The diagram below illustrates the competing pathways of productive C-N bond formation and the undesired hydrodehalogenation side reaction in a palladium-catalyzed amination, a reaction class mechanistically related to some cyanomethylation strategies.[6]
Caption: Competing pathways in Pd-catalyzed cross-coupling.
IV. References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Palladium-Catalyzed Cyanomethylation of Aryl Halides Through Domino Suzuki Coupling-Isoxazole Fragmentation. - ResearchGate. [Link]
-
Sandmeyer Trifluoromethylation - Organic Chemistry Portal. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
-
Sandmeyer Reaction Overview and Mechanism | PDF | Chemical Compounds | Chemistry. [Link]
-
nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of - Organic Syntheses Procedure. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
aromatic nucleophilic substitution: Topics by Science.gov. [Link]
-
Catalytic Sandmeyer Bromination. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
2 - Organic Syntheses Procedure. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar. [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. [Link]
-
Organic Syntheses Procedure. [Link]
-
SUPPORTING INFORMATION - In situ phosphonium-containing Lewis base-catalyzed 1,6-cyanation reaction: facile way to α-diaryl and α-triaryl acetonitriles. [Link]
-
2-Bromo-4-(trifluoromethyl)phenylacetonitrile | C9H5BrF3N | CID 2778436 - PubChem. [Link]
-
2-Bromo-4-(trifluoromethoxy)phenylacetonitrile | C9H5BrF3NO | CID 170997693 - PubChem. [Link]
-
diphenylacetonitrile - Organic Syntheses Procedure. [Link]
-
CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents.
-
Palladium-catalyzed cyanomethylation of aryl halides through domino Suzuki coupling-isoxazole fragmentation - PubMed. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. [Link]
-
Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source - ResearchGate. [Link]
-
Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. [Link]
-
Nitrile synthesis by C-C coupling (Cyanomethylation) - Organic Chemistry Portal. [Link]
-
2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%) - Amerigo Scientific. [Link]
-
Velcicky Et Al 2011 Palladium Catalyzed Cyanomethylation of Aryl Halides Through Domino Suzuki Coupling Isoxazole | PDF | Chemical Compounds | Organic Chemistry - Scribd. [Link]
-
Synthetic strategies to 2‐phenylacetonitrile. | Download Scientific Diagram - ResearchGate. [Link]
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 12. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
Welcome to the technical support guide for the synthesis of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile (CAS 474024-36-7). This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. This guide provides in-depth, field-proven insights into the nuances of this specific synthesis, focusing on the nucleophilic substitution of 3-Bromo-4-(trifluoromethyl)benzyl bromide with a cyanide source.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis. The primary route discussed is the cyanation of the corresponding benzyl bromide, a standard SN2 reaction that is nonetheless sensitive to reaction conditions.
Question 1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I fix it?
Answer: Low yield is the most common issue and typically points to one of three areas: incomplete reaction, competing side reactions, or impure starting materials.
-
Incomplete Reaction: A significant amount of unreacted benzyl bromide remains.
-
Potential Cause: Poor solubility of the inorganic cyanide salt (NaCN or KCN) in the organic reaction solvent. Alkali metal cyanides are notoriously insoluble in many common organic solvents, leading to a low concentration of available nucleophile.[1][2]
-
Recommended Solutions:
-
Solvent Choice: Switch to a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents can better dissolve the cyanide salt, increasing the effective concentration of the cyanide anion.[1][3]
-
Phase-Transfer Catalysis (PTC): This is a highly effective solution. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the cyanide ion from the solid or aqueous phase into the organic phase where the reaction occurs.[1][4][5] This dramatically increases the reaction rate and overall conversion. Typically, 5-10 mol% of the catalyst is sufficient.[4]
-
-
-
Competing Side Reactions: Your crude product analysis (TLC, GC-MS, NMR) shows multiple spots or peaks besides the starting material and desired product.
-
Potential Cause 1: Isocyanide Formation. The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form an isocyanide byproduct. This byproduct has a distinct and unpleasant odor.[1]
-
Recommended Solution: Using alkali metal cyanides like NaCN or KCN in polar aprotic solvents generally minimizes isocyanide formation. If isocyanide is detected, it can be removed during workup by washing the crude organic layer with warm (~60°C) 50% sulfuric acid, which hydrolyzes the isocyanide.[1]
-
Potential Cause 2: Elimination (E2). Especially with hindered substrates or under overly basic conditions, the benzyl bromide can undergo elimination to form undesired dimeric stilbene-type byproducts.[1]
-
Recommended Solution: The cyanide ion is a weak base, so this is less common unless other bases are present. Ensure you are using stoichiometric control and avoid excessively high temperatures. Lowering the reaction temperature can favor the desired SN2 substitution over elimination.[1]
-
-
Impure Starting Material: The 3-Bromo-4-(trifluoromethyl)benzyl bromide starting material is not pure.
-
Potential Cause: Contamination from the bromination reaction used to prepare it (e.g., unreacted toluene precursor, dibrominated species).
-
Recommended Solution: Always verify the purity of your starting material by NMR or GC-MS before starting the reaction. If necessary, purify the benzyl bromide by recrystallization or column chromatography.[1]
-
Troubleshooting Workflow Diagram
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: A troubleshooting workflow for diagnosing low yields.
Question 2: My reaction seems to stall and never reaches full conversion, even with a phase-transfer catalyst. What's happening?
Answer: If the reaction starts but fails to complete, this could be due to catalyst deactivation or issues with reaction equilibrium.
-
Potential Cause 1: Catalyst Deactivation. Quaternary ammonium salts can decompose at high temperatures, especially in the presence of strong bases.[2] While cyanide is a weak base, prolonged heating above 100°C can degrade the catalyst.
-
Recommended Solution: Monitor the reaction temperature carefully. Most PTC-mediated cyanations of benzyl halides proceed efficiently at temperatures between 60-90°C. Avoid unnecessary overheating.
-
Potential Cause 2: Water in the Reaction. Excessive water can hydrate the cyanide ion, reducing its nucleophilicity.[4] It can also lead to hydrolysis of the benzyl bromide starting material or, under harsh conditions, the product nitrile.
-
Recommended Solution: Use a dry solvent and ensure the cyanide salt is as anhydrous as possible. While some PTC systems use aqueous solutions of cyanide, for this substrate, starting with solid NaCN or KCN in an anhydrous polar aprotic solvent is often more reliable.
Frequently Asked Questions (FAQs)
Q1: Which cyanide source is best: NaCN, KCN, CuCN, or K₄[Fe(CN)₆]? A1: For a simple SN2 displacement on a benzyl bromide, NaCN or KCN are the most common, cost-effective, and appropriate choices.[1]
-
CuCN is typically used in Sandmeyer reactions to replace a diazonium salt, which is a different synthetic route.[6][7]
-
K₄[Fe(CN)₆] is a less toxic alternative but is generally used in palladium-catalyzed cyanation reactions of aryl halides, not benzyl halides.[3][8] Using it for this reaction would be unnecessarily complex.
Q2: What is the optimal solvent and temperature for this reaction? A2: The optimal conditions balance reaction rate with the minimization of side reactions.
-
Solvent: A polar aprotic solvent is highly recommended. DMSO and Acetonitrile are excellent choices.[1] Acetonitrile is often preferred due to its lower boiling point, making removal easier.[9]
-
Temperature: A temperature range of 60-80°C is a good starting point. This is typically sufficient to ensure a reasonable reaction rate without promoting significant elimination or catalyst decomposition. Monitor the reaction by TLC to determine the optimal time and temperature for your specific setup.
Q3: How do I safely handle cyanide reagents? A3: EXTREME CAUTION IS REQUIRED. Sodium and potassium cyanide are highly toxic.
-
Never allow cyanide salts to come into contact with acid. This will liberate highly toxic hydrogen cyanide (HCN) gas.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Have a cyanide poisoning antidote kit available and ensure you are trained in its use.
-
Quench all waste containing cyanide with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions (pH > 10) before disposal.
Q4: What is the best method for purifying the final product? A4: After an aqueous workup to remove the inorganic salts and catalyst, the crude product can be purified in several ways.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is an effective method for achieving high purity.
-
Silica Gel Chromatography: If the product is an oil or if recrystallization is ineffective at removing byproducts, column chromatography is the standard method. Use a non-polar solvent system like hexanes/ethyl acetate.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity for the synthesis of this compound.
Materials:
-
3-Bromo-4-(trifluoromethyl)benzyl bromide (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Reagent Addition: To the flask, add 3-Bromo-4-(trifluoromethyl)benzyl bromide, sodium cyanide, and tetrabutylammonium bromide.
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a concentration of approximately 0.5 M with respect to the benzyl bromide.
-
Reaction: Begin vigorous stirring and heat the reaction mixture to 70°C using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash them twice with water, followed by once with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel or by recrystallization to yield the pure product.
Mechanism of Phase-Transfer Catalyzed Cyanation
The diagram below illustrates how the phase-transfer catalyst facilitates the reaction between the water-insoluble benzyl bromide and the organic-insoluble cyanide salt.
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Comparative Data on Reaction Conditions
The choice of solvent and the use of a catalyst have a profound impact on reaction outcomes.
| Condition | Solvent | Catalyst | Temperature (°C) | Typical Yield (%) | Key Considerations |
| 1 | Toluene | None | 80 | < 20% | Very low solubility of NaCN leads to poor conversion. |
| 2 | Acetonitrile | None | 80 | 40 - 60% | Better solvent, but still limited by cyanide solubility. |
| 3 | DMSO | None | 80 | 60 - 75% | Good solubility, but can be difficult to remove. |
| 4 | Acetonitrile | TBAB (10 mol%) | 70 | > 90% | Optimal. Fast, high conversion, and easy workup.[1] |
| 5 | Toluene | TBAB (10 mol%) | 80 | 80 - 90% | PTC works well, but reaction may be slower than in acetonitrile. |
References
-
Anjana, K. J., & Rege, T. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 34183–34207. [Link]
-
ChemBK. (2024). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. [Link]
-
Halpern, M. (n.d.). PTC Cyanation. PTC Organics, Inc. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
-
Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16, 2595-2623. [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Wei, Y., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3469. [Link]
Sources
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- 2. macmillan.princeton.edu [macmillan.princeton.edu]
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- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. - Google Patents [patents.google.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Brominated Trifluoromethylphenyl Compounds
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with brominated trifluoromethylphenyl compounds as electrophilic partners. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group, combined with the C-Br bond, presents a unique set of challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve successful couplings.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a bromo(trifluoromethyl)phenyl substrate failing or giving low yields?
Low to no yield is a common issue and can stem from several factors. The electron-deficient nature of the aryl bromide, while generally favorable for the oxidative addition step, can also lead to complications.[1] Key areas to investigate include the choice of catalyst and ligand, the effectiveness of the base, the stability of your boronic acid or ester, and ensuring strictly anaerobic conditions.[2][3]
Q2: What are the best initial catalyst systems for coupling with these electron-deficient aryl bromides?
For electron-deficient aryl bromides like brominated trifluoromethylphenyl compounds, a catalyst system that promotes a high rate of oxidative addition is crucial.[1] Bulky and electron-rich phosphine ligands are often required.[1][4] Good starting points for screening include:
-
Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos. These Buchwald ligands are designed for challenging couplings.[3]
-
Pre-formed catalysts like PdCl₂(dppf). This is a common and often effective catalyst for a range of Suzuki couplings and can be a good initial choice.[1]
Q3: How does the position of the trifluoromethyl group affect the reaction?
The position of the CF₃ group relative to the bromine atom significantly influences reactivity. A CF₃ group ortho or para to the bromine will exert a strong electron-withdrawing effect, which can facilitate the oxidative addition step of the catalytic cycle.[3][5] However, an ortho-CF₃ group also introduces steric hindrance, which may necessitate the use of more sterically demanding ligands to achieve good yields.[3]
Q4: Can I run this reaction open to the air?
It is strongly advised against running Suzuki coupling reactions open to the air. The active Pd(0) catalyst is highly susceptible to oxidation by atmospheric oxygen, leading to catalyst deactivation and the formation of homocoupled byproducts from the boronic acid.[3][6][7] To ensure reproducibility and optimal yields, it is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use properly degassed solvents.[2][3]
Q5: My main byproduct is the homocoupling of my boronic acid. What's causing this?
Homocoupling of the boronic acid is a frequent side reaction, often exacerbated by the presence of oxygen.[6][7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling pathway.[6][8] Thoroughly degassing all solvents and reagents is the first line of defense.[9] In some cases, using a direct Pd(0) source like Pd(PPh₃)₄ can be beneficial, as it bypasses the in situ reduction of a Pd(II) precatalyst, which can sometimes be inefficient and lead to side reactions.[9]
In-Depth Troubleshooting Guide
This section is organized by common experimental observations to help you diagnose and resolve specific issues.
Observation 1: No Reaction or Low Conversion (Starting Material Recovered)
If you observe little to no consumption of your brominated trifluoromethylphenyl starting material, the issue likely lies in the initiation of the catalytic cycle.
dot
Caption: Troubleshooting workflow for no/low conversion.
Possible Causes & Solutions:
-
Inactive Catalyst System:
-
Cause: The palladium precatalyst may have degraded, or the chosen ligand is not suitable for the electron-deficient substrate. Pd(0) species are sensitive to air.[2]
-
Solution:
-
Use a fresh batch of palladium catalyst and high-purity ligands.
-
Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for challenging couplings.[3]
-
Consider using a robust palladium precatalyst designed for stability and ease of activation.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction may not have reached the necessary activation energy, or the base may be ineffective.
-
Solution:
-
Temperature: Gradually increase the reaction temperature. While many Suzuki couplings run at 60-80°C, some challenging substrates may require temperatures up to 110°C.[1]
-
Base Selection: The base is critical for the transmetalation step.[1] For these substrates, stronger bases are often necessary. Screen bases like Cs₂CO₃ and K₃PO₄. Ensure the base is finely powdered and anhydrous for optimal reactivity.[3] The solubility of the base in the chosen solvent is also a key factor.[1]
-
-
-
Boronic Acid/Ester Instability:
Observation 2: Significant Byproduct Formation
The formation of byproducts indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buchwald-Hartwig Amination for Electron-Deficient Aryl Bromides
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of electron-deficient aryl bromides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success with these often-challenging substrates.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions researchers often have when approaching the Buchwald-Hartwig amination of electron-deficient aryl bromides.
Q1: Why are electron-deficient aryl bromides considered challenging substrates for Buchwald-Hartwig amination?
A: While the electron-withdrawing groups on the aryl bromide can facilitate the initial oxidative addition step of the catalytic cycle, they can also present several challenges. These substrates are often more susceptible to nucleophilic aromatic substitution (SNAr) by the amine or the base, leading to unwanted side products. Furthermore, the resulting electron-poor arylamine product can be more acidic, potentially leading to catalyst inhibition or side reactions.
Q2: What is the general order of reactivity for aryl halides in the Buchwald-Hartwig amination, and where do electron-deficient aryl bromides fit in?
A: Contrary to what might be expected from other cross-coupling reactions, the general reactivity order for aryl halides in the Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I.[1] Aryl iodides can sometimes be problematic due to the formation of iodide-bridged palladium dimers that can inhibit the catalyst.[2] Electron-deficient aryl bromides are generally quite reactive due to the facile oxidative addition step.
Q3: How critical is the choice of palladium precatalyst?
A: The choice of palladium precatalyst is crucial for achieving high efficiency and reproducibility. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in situ reduction to the active Pd(0) species, which can sometimes be inefficient and lead to higher catalyst loadings.[1] Modern, well-defined palladium precatalysts, such as those incorporating bulky, electron-rich phosphine ligands (e.g., G3 or G4 precatalysts), are often preferred as they readily form the active monoligated Pd(0) catalyst upon exposure to a base and generally provide more consistent results with lower catalyst loadings.[1]
Q4: Do I always need to work under strictly anhydrous and anaerobic conditions?
A: Yes, it is highly recommended. The catalytically active Pd(0) species is susceptible to oxidation, and many of the phosphine ligands can be oxidized, rendering the catalyst inactive.[3] Water can also interfere with the reaction, particularly when using strong bases like sodium t-butoxide. Therefore, using anhydrous, degassed solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the experiment is critical for success.[3]
Troubleshooting Guide
This section provides solutions to common problems encountered during the Buchwald-Hartwig amination of electron-deficient aryl bromides.
Problem 1: Low or No Conversion of the Starting Material
If you are observing poor or no conversion of your aryl bromide, consider the following potential causes and solutions:
-
Inactive Catalyst: The most common culprit is a deactivated catalyst.
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps.
-
Solution: For electron-deficient aryl bromides, bulky and electron-rich biarylphosphine ligands are often a good starting point. Ligands like XPhos, RuPhos, or BrettPhos are excellent choices.[3][4] If these fail, consider screening a panel of ligands to identify the optimal one for your specific substrate combination.
-
-
Incorrect Base Selection: The base is essential for deprotonating the amine, but an unsuitable base can either be ineffective or lead to side reactions.[3][5]
-
Solution: Strong, non-nucleophilic bases like sodium t-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often provide the highest reaction rates.[2][6] However, for substrates with base-sensitive functional groups (e.g., esters, nitriles), weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[1][3] The use of soluble organic bases like DBU is also an emerging alternative for sensitive substrates.[7][8]
-
-
Solvent Issues: The solvent affects the solubility of the reagents and the stability of the catalytic intermediates.
Troubleshooting Workflow for Low Conversion
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
The cycle begins with the active L-Pd(0) catalyst, which undergoes oxidative addition with the aryl bromide. [1][2]The amine then coordinates to the palladium(II) complex, and a base facilitates the deprotonation to form a palladium amido complex. [2][11]The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. [1][2]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of an electron-deficient aryl bromide with a primary amine.
-
Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol). [3]2. Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. [3]3. Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the amine (1.2 mmol) via syringe. [3]4. Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir for 12-24 hours. [3]5. Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate). [3]7. Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. [3] Protocol 2: High-Throughput Ligand Screening
When optimizing a new transformation, screening a variety of ligands can rapidly identify the most effective one.
-
Array Setup: In a glovebox, arrange an array of oven-dried reaction vials.
-
Stock Solutions: Prepare stock solutions of the aryl bromide and the amine in your chosen anhydrous, degassed solvent (e.g., toluene).
-
Reagent Dispensing: To each vial, add the base (e.g., Cs₂CO₃). Then, add a different phosphine ligand to each vial (typically at a 1:2 Pd:ligand ratio). Add the palladium source (e.g., Pd₂(dba)₃).
-
Reaction Initiation: Add the stock solutions of the aryl bromide and amine to each vial.
-
Reaction and Analysis: Seal the vials and place the array on a heating block. After the desired reaction time, cool the array, quench the reactions, and analyze the conversion in each vial using LC-MS or GC-MS with an internal standard.
By following these guidelines and troubleshooting steps, you will be well-equipped to optimize the Buchwald-Hartwig amination for your specific electron-deficient aryl bromide substrates.
References
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd...
- Optimization of Buchwald-Hartwig amin
- Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines. Benchchem.
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. [Link]
-
Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings. ResearchGate. [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
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- 8. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Cross-Coupling Reactions of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during synthesis, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and minimize the formation of common byproducts.
The subject molecule, this compound, is a valuable building block, particularly in medicinal chemistry, due to its unique electronic and structural features.[1] The phenyl ring is activated for cross-coupling by the presence of a bromine atom, while the strong electron-withdrawing effects of the trifluoromethyl (-CF3) and cyanomethyl (-CH2CN) groups significantly influence the reactivity of the C-Br bond. However, these same features, along with the acidic benzylic protons and the reactive nitrile group, can also lead to specific side reactions and byproduct formation. This guide will help you navigate these complexities.
Troubleshooting Guide & Byproduct Analysis
This section addresses specific experimental issues in a question-and-answer format, focusing on the identification and mitigation of common byproducts.
Question 1: My reaction shows low conversion, and the primary byproduct is a debrominated version of my starting material, 2-(4-(trifluoromethyl)phenyl)acetonitrile. What is causing this?
Answer: The formation of a hydrodehalogenated (or debrominated) product is a common side reaction in palladium-catalyzed cross-couplings. This occurs when the aryl halide is converted to an aryl hydride (Ar-H) instead of the desired cross-coupled product (Ar-Nu).
Probable Causes & Mechanistic Insight:
-
Hydride Source Contamination: Trace water, alcohols, or amines in your reaction can serve as hydride sources. Certain bases, particularly when used at high temperatures, can also decompose to generate hydrides.
-
β-Hydride Elimination: If your coupling partner contains a β-hydrogen (e.g., certain alkylboronic acids), a β-hydride elimination from the Pd(II) intermediate can occur, generating a palladium hydride species (L-Pd-H). This species can then reductively eliminate with your aryl group to form the debrominated byproduct.
-
Catalyst Decomposition Pathway: Under certain conditions, the palladium catalyst can react with solvents or bases to form palladium hydride intermediates, which then participate in the undesired reductive pathway.[2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Flame-dry all glassware. Use freshly distilled, anhydrous, and thoroughly degassed solvents. Ensure all solid reagents are dry.
-
Re-evaluate Your Base: If using a base like an alkoxide in a protic solvent, consider switching to an inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an aprotic solvent like dioxane or toluene.[3]
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions. For electron-deficient substrates like this one, ligands such as XPhos or SPhos are often effective.[4]
-
Lower Reaction Temperature: Higher temperatures can accelerate decomposition pathways. Attempt the reaction at the lowest effective temperature (e.g., 80-90 °C) before increasing it.
Question 2: I've isolated a major byproduct with a mass roughly double that of my de-brominated starting material. What is this and how do I prevent it?
Answer: You are likely observing the formation of a homocoupled product, specifically 2,2'-(5,5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diyl)diacetonitrile. This is a classic byproduct in palladium-catalyzed reactions where two molecules of the aryl halide couple with each other.[5][6]
Probable Causes & Mechanistic Insight:
The palladium-catalyzed homocoupling of aryl halides typically proceeds through an oxidative addition of the aryl halide to Pd(0), forming an Ar-Pd(II)-X intermediate.[6] Under conditions where the subsequent transmetalation step (e.g., with the boronic acid in a Suzuki coupling) is slow, two of these intermediates can undergo a ligand exchange and subsequent reductive elimination to form the Ar-Ar homocoupled product.[6] This is often exacerbated by:
-
Oxygen Contamination: The presence of oxygen can interfere with the catalytic cycle and promote homocoupling of the organoboron reagent in Suzuki reactions.[4]
-
Slow Transmetalation: If the transmetalation step is the rate-limiting step, the concentration of the Ar-Pd(II)-X intermediate builds up, increasing the probability of homocoupling.
-
Inefficient Catalyst Reduction: If a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, alternative reaction pathways can be favored.
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction headspace are completely free of oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes).[7]
-
Use an Effective Base: In Suzuki couplings, the base is critical for activating the boronic acid for transmetalation. A stronger base like K₃PO₄ or Cs₂CO₃ can accelerate this step and outcompete the homocoupling pathway.[4]
-
Optimize Stoichiometry: Using a slight excess of the coupling partner (e.g., 1.2-1.5 equivalents of boronic acid) can help drive the desired cross-coupling reaction forward.
-
Select an Appropriate Ligand: Bulky, electron-rich ligands can facilitate the reductive elimination of the desired product, minimizing the time the Ar-Pd(II)-X intermediate exists to undergo homocoupling.
Question 3: My product analysis (LC-MS, NMR) shows evidence of species where the nitrile group has been converted to an amide or a carboxylic acid. Why is this happening?
Answer: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures.[8][9] The reaction proceeds in two stages: first to the primary amide, and then, with further hydrolysis, to the carboxylic acid (with the release of ammonia).[10]
Probable Causes & Mechanistic Insight:
-
Strongly Basic/Aqueous Conditions: Many cross-coupling reactions use aqueous base solutions (e.g., 2M K₂CO₃). During a prolonged reaction at high heat, this can be sufficient to cause partial or complete hydrolysis of the nitrile.
-
Acidic Workup: Quenching the reaction with a strong aqueous acid can hydrolyze the nitrile group, especially if the mixture is stirred for an extended period or heated.
Troubleshooting Steps:
-
Minimize Water: If possible, use anhydrous conditions with a non-aqueous base (e.g., finely powdered K₃PO₄). If an aqueous base is required, use the minimum amount necessary and keep the reaction time as short as possible.
-
Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate.
-
Modify Workup Procedure: During the workup, neutralize the reaction mixture carefully and avoid prolonged contact with strong acids or bases. Extract the product promptly into an organic solvent.
-
Protecting Group Strategy: In extreme cases where hydrolysis is unavoidable, the nitrile could be temporarily converted to a more robust group, though this adds steps to the synthesis.
Byproduct Summary & Troubleshooting Logic
| Observed Byproduct | Chemical Name | Probable Cause(s) | Primary Solution(s) |
| Debromination | 2-(4-(Trifluoromethyl)phenyl)acetonitrile | Hydride impurities, β-Hydride elimination, Catalyst decomposition | Use anhydrous/degassed solvents, Optimize base/ligand choice, Lower reaction temperature |
| Homocoupling | 2,2'-(5,5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diyl)diacetonitrile | Oxygen contamination, Slow transmetalation | Rigorously degas reaction, Use stronger base (e.g., K₃PO₄), Use excess coupling partner |
| Nitrile Hydrolysis (Amide) | 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetamide | Prolonged heating with aqueous base | Minimize water, Use anhydrous base, Reduce reaction time/temperature |
| Nitrile Hydrolysis (Acid) | 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid | Prolonged heating with aqueous base/acid | Minimize water, Use anhydrous base, Use neutral workup conditions |
| Ligand Oxidation | Phosphine Oxides (e.g., Triphenylphosphine oxide) | Oxygen contamination | Rigorously degas reaction, Use air-stable precatalysts |
Byproduct Formation Pathways Diagram
Caption: Major reaction pathways from the starting material.
Troubleshooting Workflow Diagram
Sources
- 1. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective [quirkyscience.com]
- 10. byjus.com [byjus.com]
Technical Support Center: Purification of Trifluoromethylated Aromatic Compounds
Welcome to the technical support center for the purification of trifluoromethylated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these unique molecules. The introduction of the trifluoromethyl (-CF3) group imparts significant changes to the physicochemical properties of aromatic compounds, often leading to complex purification scenarios. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these challenges effectively.
The Challenge of the Trifluoromethyl Group
The trifluoromethyl group is a powerful modulator of molecular properties in medicinal chemistry and materials science. It is highly electronegative and lipophilic, which can enhance metabolic stability, binding affinity, and cell permeability.[1][2] However, these same properties create distinct purification hurdles. The strong dipole and increased lipophilicity can lead to peak tailing in chromatography, altered solubility, and difficulty in separating structurally similar isomers.[3] This guide will address these issues head-on, providing both theoretical understanding and practical solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and misconceptions regarding the purification of trifluoromethylated aromatic compounds.
Q1: Why is the separation of my trifluoromethylated aromatic isomers so difficult by normal-phase chromatography?
A1: The separation of positional isomers of trifluoromethylated aromatic compounds can be particularly challenging due to their very similar polarities and boiling points. The trifluoromethyl group's strong electron-withdrawing nature can influence the electron density of the aromatic ring, but the overall change in polarity between isomers (e.g., ortho-, meta-, para-) may be subtle. Standard silica gel chromatography often lacks the selectivity to resolve these minor differences.
Expert Insight: Specialized stationary phases are often required for such separations. For instance, trifluoromethyl-functionalized covalent organic frameworks (COFs) have shown promise in providing the necessary steric and dipole interactions for high-resolution separation of isomers.[4][5] Additionally, techniques like gas chromatography (GC) with specialized columns are frequently more effective for analytical-scale separation of volatile isomers.[4][6]
Q2: I'm observing significant peak tailing during the HPLC purification of my CF3-containing compound. What is the likely cause and how can I fix it?
A2: Peak tailing in HPLC for trifluoromethylated compounds can stem from several factors:
-
Secondary Interactions with Silica: The acidic silanol groups on standard silica gel can interact strongly with the lone pairs of electrons on the fluorine atoms of the CF3 group, leading to tailing.
-
Co-elution with Impurities: Unseen impurities can co-elute with your main compound, causing the peak to appear asymmetrical.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Troubleshooting Steps:
-
Use End-Capped Columns: Opt for HPLC columns that are "end-capped," where the residual silanol groups are derivatized to minimize secondary interactions.
-
Add a Mobile Phase Modifier: Adding a small amount of a competitive agent like trifluoroacetic acid (TFA) or a basic modifier like triethylamine (TEA) to your mobile phase can mask the active sites on the stationary phase and improve peak shape.
-
Reduce Sample Concentration: Perform a dilution series of your sample to ensure you are not overloading the column.
-
Optimize Mobile Phase: Systematically vary the solvent strength and composition of your mobile phase to improve separation and peak symmetry.
Q3: My purified trifluoromethylated compound shows extra peaks in the 19F NMR spectrum. What could these be?
A3: The presence of unexpected peaks in the 19F NMR spectrum of a purified trifluoromethylated aromatic compound can indicate several possibilities:
-
Incomplete Reaction: The presence of starting materials or intermediates from the trifluoromethylation reaction.
-
Isomeric Impurities: Positional isomers that were not successfully separated during purification.
-
Byproducts of Trifluoromethylation: Depending on the trifluoromethylating agent used, side reactions can occur. For example, the use of trifluoromethyl iodide and copper powder can sometimes lead to the formation of pentafluoroethyl (-C2F5) byproducts.[7]
-
Degradation: Some trifluoromethylated compounds can be susceptible to defluorination under certain conditions, leading to the formation of difluoromethyl (-CHF2) or monofluoromethyl (-CH2F) species, though this is less common with aromatic CF3 groups.[8][9][10]
Actionable Advice: Re-analyze your compound by LC-MS or GC-MS to identify the mass of the impurities, which can provide clues to their identity. If isomeric impurities are suspected, consider using a specialized chromatography method for their separation as mentioned in Q1.
Part 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common purification problems.
Guide 1: Low Recovery After Column Chromatography
Low recovery of your target trifluoromethylated aromatic compound after column chromatography is a frequent issue. The following decision tree can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low recovery in column chromatography.
Guide 2: Persistent Impurities After Purification
Even after multiple purification steps, certain impurities may persist. This guide helps in identifying and removing them.
| Observed Impurity | Potential Cause | Recommended Action |
| Starting Material | Incomplete reaction or similar polarity to the product. | Drive the reaction to completion. If polarity is similar, consider derivatization of the starting material or product to alter its polarity before chromatography. |
| Positional Isomers | Non-selective reaction conditions. | Utilize high-resolution separation techniques such as preparative HPLC with a specialized column (e.g., phenyl-hexyl or biphenyl phase) or centrifugal partition chromatography (CPC).[11] |
| Bis-Trifluoromethylated Byproduct | Over-reaction during synthesis.[12] | Optimize reaction stoichiometry and time. These byproducts are often significantly less polar and can be separated by careful column chromatography. |
| Pentafluoroethyl Byproduct | Side reaction of the trifluoromethylating reagent.[7] | Screen different trifluoromethylating agents. Separation can be challenging; preparative GC or SFC may be required. |
Part 3: Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
Gas chromatography is a powerful tool for assessing the purity of volatile and semi-volatile trifluoromethylated aromatic compounds and for separating isomers.[13][14]
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary Column: A mid-polarity column such as a DB-1701 or a specialized column for isomer separations (e.g., a trifluoromethyl-functionalized stationary phase) is recommended.[4][15]
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC with a split ratio of 100:1 to avoid column overload.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Detector Temperature (FID): 300 °C
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity can be estimated by the area percent of the main peak. For definitive identification of impurities, use a GC-MS system.
Protocol 2: Purification by Preparative HPLC
For non-volatile or thermally labile trifluoromethylated aromatic compounds, preparative HPLC is the method of choice.
Instrumentation:
-
Preparative HPLC system with a UV detector.
-
Column: A C18 column is a good starting point for many compounds. For challenging separations, consider a phenyl-hexyl or biphenyl column to leverage pi-pi interactions.
Procedure:
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical HPLC system first.
-
Screen different mobile phases (e.g., acetonitrile/water, methanol/water) and additives (0.1% TFA or formic acid).
-
Aim for a resolution (Rs) of >1.5 between the product and its closest impurity.
-
-
Sample Preparation: Dissolve the crude material in a solvent that is strong enough to fully dissolve the sample but weak enough to not cause peak distortion upon injection (ideally, the initial mobile phase).
-
Scale-Up to Preparative HPLC:
-
Use a preparative column with the same stationary phase as the analytical column.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
Collect fractions based on the UV chromatogram.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by analytical HPLC or TLC to confirm purity.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Part 4: Visualizing Purification Logic
The following diagram illustrates the decision-making process for selecting a primary purification technique for a novel trifluoromethylated aromatic compound.
Caption: Decision tree for selecting a purification technique.
References
- Process for the preparation of trifluoromethylated aromatic compounds. (n.d.). Google Patents.
-
Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. (2022). Nature Communications. Retrieved from [Link]
-
Kobayashi, Y., & Kumadaki, I. (1980). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1, 661-664. Retrieved from [Link]
-
Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (n.d.). ResearchGate. Retrieved from [Link]
-
Trifluoromethylation. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of trifluoromethyl arenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Method for analyzing nitrogen trifluoride impurities in high-purity carbon tetrafluoride by gas chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. (2015). Angewandte Chemie International Edition. Retrieved from [Link]
-
Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. (2023). ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. (2022). Chemistry – A European Journal. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules. Retrieved from [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). Molecules. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). ResearchGate. Retrieved from [Link]
-
Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. (2023). ResearchGate. Retrieved from [Link]
-
Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. (2023). PubMed. Retrieved from [Link]
-
[18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. (2024). Angewandte Chemie International Edition. Retrieved from [Link]
-
Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee. (2011). ACS Symposium Series. Retrieved from [Link]
-
Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. (2018). ResearchGate. Retrieved from [Link]
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2023). Rotachrom Technologies. Retrieved from [Link]
-
Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. (2020). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]
-
Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. (2023). ChemRxiv. Retrieved from [Link]
-
CHEMICAL PURITY ANALYSIS. (2016). Agilent. Retrieved from [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2014). ResearchGate. Retrieved from [Link]
-
Protolytic defluorination of trifluoromethyl-substituted arenes. (2011). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. (2022). ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 5. Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating Reactions with 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
Welcome to the technical support center for 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile but sometimes challenging reagent. Our focus is to empower you to overcome common hurdles, particularly the undesired side reaction of debromination, ensuring the success and integrity of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of the debrominated byproduct, 2-(4-(trifluoromethyl)phenyl)acetonitrile, in my cross-coupling reaction. What is causing this?
A1: The formation of 2-(4-(trifluoromethyl)phenyl)acetonitrile is a result of a common side reaction in palladium-catalyzed cross-couplings known as hydrodebromination. In this process, the bromine atom on your starting material is replaced by a hydrogen atom.
The primary cause of this issue is the specific electronic nature of your substrate. The 4-(trifluoromethyl) group is a potent electron-withdrawing group, which significantly influences the reactivity of the C-Br bond. This increased reactivity can, under certain conditions, make the aryl-palladium intermediate susceptible to premature protonolysis or other pathways that lead to the debrominated product before the desired cross-coupling can occur.
Key contributing factors include:
-
Reaction Temperature: Higher temperatures can accelerate the rate of debromination.
-
Choice of Base: The type and strength of the base can play a critical role. Some bases can facilitate protonolysis of the aryl-palladium intermediate.
-
Palladium Catalyst and Ligands: The electronic and steric properties of the phosphine ligands are crucial. While electron-rich and bulky ligands are often employed to promote oxidative addition, they can sometimes also favor pathways leading to debromination.
-
Solvent: Protic solvents (e.g., alcohols, water) can act as a hydrogen source for the debromination.
-
Presence of Hydride Sources: Impurities in reagents or solvents that can act as hydride donors can lead to reductive debromination.
Q2: How can I minimize debromination in a Suzuki-Miyaura coupling reaction with this substrate?
A2: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, with an electron-deficient substrate like this compound, careful optimization is key to suppress debromination.
Key Optimization Strategies:
-
Ligand Selection: This is arguably the most critical parameter. For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are generally recommended as they can accelerate the rate of reductive elimination, which is the product-forming step, thus outcompeting the debromination pathway.[1][2][3][4]
-
Base Selection: A weaker base is often preferable to minimize debromination. While strong bases are needed to activate the boronic acid, overly harsh conditions can promote side reactions. Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) instead of stronger bases like alkoxides.[2]
-
Solvent System: Employing anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF is highly recommended to minimize the presence of proton sources.[5]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with temperatures around 80-90 °C and only increase if necessary.
-
Boronic Acid Reagent: Ensure the high purity of your boronic acid or ester. In some cases, using the corresponding pinacol boronate ester can lead to cleaner reactions.
Troubleshooting Decision Tree for Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for Suzuki coupling.
Q3: What are the best practices for a successful Buchwald-Hartwig amination with this substrate?
A3: The Buchwald-Hartwig amination is another reaction where debromination can be a significant issue with electron-poor aryl halides. The principles of minimizing this side reaction are similar to those for the Suzuki coupling but with some specific considerations for the amine coupling partner and the base used.
Key Optimization Strategies:
-
Catalyst System: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[6] These precatalysts can lead to a more controlled formation of the active Pd(0) species.
-
Ligand Choice: The choice of ligand is highly dependent on the amine nucleophile. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines. For challenging couplings, more specialized, sterically hindered biarylphosphine ligands may be necessary.[7][8][9][10]
-
Base Selection: Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are commonly used. However, if your substrate has base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be required, potentially at higher temperatures.
-
Inert Atmosphere: The Buchwald-Hartwig amination is particularly sensitive to oxygen. It is crucial to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
Comparative Table of Reaction Conditions for Buchwald-Hartwig Amination:
| Parameter | Condition A (High Debromination Risk) | Condition B (Optimized to Minimize Debromination) | Rationale for Optimization |
| Pd Source | Pd(OAc)₂ | A Pd(II) precatalyst (e.g., a palladacycle) | More efficient and cleaner generation of the active Pd(0) catalyst. |
| Ligand | PPh₃ | A bulky biarylphosphine (e.g., BrettPhos, RuPhos) | Accelerates reductive elimination, outcompeting debromination. |
| Base | NaOt-Bu | K₃PO₄ or Cs₂CO₃ | Milder bases are less likely to promote side reactions. |
| Solvent | Toluene | 1,4-Dioxane or CPME | Solvent choice can influence catalyst stability and reactivity. |
| Temperature | 110 °C | 80-100 °C | Lower temperatures reduce the rate of debromination. |
Q4: Are there specific recommendations for Sonogashira or Heck reactions with this compound?
A4: Yes, both the Sonogashira and Heck reactions can be successfully performed with your substrate, but attention to detail is required to prevent debromination and other side reactions.
For Sonogashira Coupling: The Sonogashira reaction couples your aryl bromide with a terminal alkyne.[11]
-
Copper Co-catalyst: While traditional Sonogashira protocols use a copper(I) co-catalyst, this can sometimes promote alkyne homocoupling (Glaser coupling). Consider using a "copper-free" Sonogashira protocol, which may require a slightly higher reaction temperature or a more specialized ligand.[12][13]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent as well.
-
Temperature: These reactions can often be run at or slightly above room temperature, which is beneficial for minimizing debromination.
For Heck Coupling: The Heck reaction will couple your substrate with an alkene.[14][15][16][17]
-
Catalyst and Ligand: A standard catalyst system is Pd(OAc)₂ with a phosphine ligand like PPh₃ or P(o-tolyl)₃. For more challenging couplings, Herrmann's catalyst or palladacycles can be more effective.
-
Base: An inorganic base like Na₂CO₃ or K₂CO₃, or an organic base like Et₃N is typically used.
-
Stereoselectivity: The Heck reaction generally provides excellent trans selectivity in the resulting alkene product.
Troubleshooting Guides
Issue 1: My reaction is stalled, with starting material remaining and no product formation.
Possible Causes and Solutions:
-
Inactive Catalyst:
-
Solution: Ensure your palladium source is active. If using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) source or a precatalyst.
-
-
Poor Solubility:
-
Solution: Check that all reaction components are soluble in your chosen solvent at the reaction temperature. If not, consider a different solvent system.
-
-
Impure Reagents:
-
Solution: Ensure all reagents, especially the coupling partner (e.g., boronic acid, amine), are pure. Impurities can poison the catalyst. Use freshly distilled solvents and ensure they are anhydrous and deoxygenated.
-
Issue 2: I'm observing a complex mixture of byproducts, making purification difficult.
Possible Causes and Solutions:
-
Homocoupling:
-
Solution: This is the dimerization of your starting material or coupling partner. It can be minimized by optimizing the catalyst loading and reaction temperature.
-
-
Decomposition:
-
Solution: Your starting material or product may be unstable at the reaction temperature. Try running the reaction at a lower temperature for a longer time. Monitor the reaction progress closely and stop it as soon as the starting material is consumed.
-
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Analytical Method for Quantifying Debromination
This method outlines a general procedure for analyzing the reaction mixture to determine the ratio of the desired product to the debrominated byproduct.
Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph with a mass selective detector.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 m/z.
Sample Preparation:
-
Quench a small aliquot of the reaction mixture with water and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄ and dilute to an appropriate concentration for GC-MS analysis.
Data Analysis:
-
The starting material, this compound, will have a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
The debrominated byproduct, 2-(4-(trifluoromethyl)phenyl)acetonitrile, will have a molecular ion corresponding to the loss of bromine and the gain of hydrogen.
-
Quantification can be achieved by integrating the peak areas of the respective compounds and comparing them to a calibration curve if absolute quantification is needed, or by comparing the relative peak areas for a ratio of product to byproduct.
Mechanistic Diagram of Debromination Pathway:
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Safety Information
-
Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautions: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
General Safety for Cross-Coupling Reactions:
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Solvents: Anhydrous solvents like 1,4-dioxane and toluene have specific health hazards and should be handled in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.[18][19][20][21][22]
References
- Carrow, B. P., & Hartwig, J. F. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Journal of the American Chemical Society, 134(1), 815-827.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Carrow, B. P. (2011).
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Tzschucke, C. C. (n.d.). Heck Reaction. Retrieved from [Link]
-
Weizmann Institute of Science. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Lopp, M., et al. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Nolan, S. P., et al. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Weizmann Research Portal. (2012).
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
- Chemistry LibreTexts. (2023). Heck Reaction.
- Howell, J. A. S., et al. (n.d.). The effect of fluorine, trifluoromethyl and related substitution on the donor properties of triarylphosphines towards [Fe(CO)4]. Inorganica Chimica Acta.
- Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
- D'Sa, S., et al. (2010). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Organic & Biomolecular Chemistry, 8(19), 4415-4421.
- Baati, R., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
- Agilent. (n.d.). Extracting More Analytes from Complex Samples using Agilent's GC/TQ and GC/Q-TOF.
- Kapdi, A. R., et al. (2015). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Dalton Transactions, 44(44), 19286-19301.
- Gandelman, M., et al. (2010). Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. Journal of the American Chemical Society, 132(48), 17139-17141.
- Liotta, C. L., et al. (2012). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 36(3), 596-605.
- Amerigo Scientific. (n.d.). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%).
- Bar-Ilan University. (1998). The effect of fluorine, trifluoromethyl and related substitution on the donor properties of triarylphosphines towards [Fe(CO)4].
- Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling.
- Capretta, A., et al. (2003). Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions. Organic Letters, 5(6), 953-955.
- ResearchGate. (2003). Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions.
- EPA. (n.d.). Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection.
- Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T.
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- 4. researchgate.net [researchgate.net]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
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- 21. fishersci.com [fishersci.com]
- 22. assets.thermofisher.cn [assets.thermofisher.cn]
stability and storage conditions for 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
Welcome to the technical support center for 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of this molecule and established laboratory best practices.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is typically between 2-8°C, as indicated by some suppliers.[4] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[1][2][3][5] The compound should be stored away from incompatible materials, particularly strong oxidizing agents and strong acids.[1]
Q2: Is this compound sensitive to light?
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (cool, dry, dark, and tightly sealed), the compound is expected to be stable for an extended period. However, it is best practice to refer to the manufacturer's expiration date on the certificate of analysis. For opened containers, it is advisable to use the compound within a reasonable timeframe and to monitor for any changes in appearance or purity.
Q4: What are the signs of degradation for this compound?
A4: Visual signs of degradation can include a change in color from its typical colorless to slightly yellow appearance, or the development of turbidity.[4] Chemically, degradation may not always be visually apparent. If you suspect degradation, it is recommended to re-analyze the compound's purity using techniques such as HPLC, GC, or NMR before use.
Q5: Is this compound compatible with common laboratory solvents?
A5: this compound is slightly soluble in water.[4][9] It is generally expected to be soluble in common organic solvents. However, it is always good practice to perform a small-scale solubility test before preparing larger quantities of solutions. Avoid prolonged storage in solution, as this may accelerate degradation compared to storage in its solid or neat liquid form.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify the storage conditions (temperature, light exposure, container seal). Re-test the purity of the compound. If degradation is confirmed, use a fresh batch of the compound. |
| Change in physical appearance (e.g., color) | Exposure to light, air, or moisture. | Discard the discolored material. Ensure future storage is in a tightly sealed, light-protected container in a cool, dry place. |
| Difficulty dissolving the compound | Use of an inappropriate solvent or potential degradation leading to insoluble byproducts. | Confirm the appropriate solvent for your application. If the compound was previously soluble in the chosen solvent, this may indicate degradation. |
| Unexpected side reactions in your experiment | Presence of impurities from degradation or reaction with incompatible materials. | Review the reaction scheme for any potential incompatibilities. Ensure the compound has not been in contact with strong oxidizing agents or acids during storage or handling.[1] |
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Reception: Upon receiving the compound, immediately transfer it to a designated cool storage area (2-8°C).
-
Container: Ensure the container is tightly sealed. If the original container is not suitable for long-term storage after opening, consider transferring the compound to a smaller, airtight amber glass vial.
-
Environment: Store the container in a dark, dry, and well-ventilated location.[1][2][3]
-
Labeling: Clearly label the container with the compound name, date received, and date opened.
-
Segregation: Store separately from incompatible chemicals, such as strong oxidizing agents and strong acids.[1]
Protocol 2: Handling and Preparation of Solutions
-
Environment: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation.[1][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.[1][2]
-
Dispensing: Allow the container to equilibrate to room temperature before opening to minimize moisture condensation.
-
Dissolution: Prepare solutions fresh for each experiment whenever possible. If a stock solution needs to be stored, store it at a low temperature (e.g., -20°C) in a tightly sealed, light-protected vial. Perform a stability test on the stock solution if it is to be stored for an extended period.
Visualizations
Decision Tree for Storage and Handling
Caption: Decision workflow for proper storage and handling.
References
- Photodegradation of Trifluoromethyl-Substituted Aromatic Compounds: Effect of Nitrogen Presence in Arom
- SAFETY D
- SAFETY D
- Firouzabadi, H., Sardarian, A. R., & Badparva, H. (n.d.). Highly Selective Amidation of Benzylic Alcohols with Nitriles. A Modified Ritter Reaction.
- 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. (n.d.). Apollo Scientific.
- SAFETY D
- Taylor, B. F., Amador, J. A., & Levinson, H. S. (1993). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters, 110(2), 213-216.
- SAFETY D
- Reactivity of nitriles. (n.d.).
- Decarboxylative benzylation and arylation of nitriles. (n.d.). RSC Publishing.
- Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... (n.d.).
- Ritter reaction of benzyl alcohols with nitriles a. (n.d.).
- Nitrile synthesis by oxidation, rearrangement, dehydr
- SAFETY D
- Anaerobic degradation of fluorinated aromatic compounds. (2025).
- Strategies for the Biodegradation of Polyfluorin
- Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety.
- 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. (n.d.).
- 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. (2024). ChemBK.
- 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98%. (n.d.). Fisher Scientific.
- 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%). (n.d.). Amerigo Scientific.
- 1214372-42-5|this compound. (n.d.). BLDpharm.
- Safe handling and storage of chemicals. (2025). Sciencemadness Wiki.
- CHEMICAL HANDLING AND STORAGE SECTION 6. (n.d.). University of Toronto Scarborough.
- Recommended Procedures for the Safe Storage of Chemicals in Labor
- Chemical Storage and Handling Recommend
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- 4. chembk.com [chembk.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 8. Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Technical Support Center: Managing Impurities in the Synthesis of Trifluoromethylphenylacetonitrile Derivatives
Welcome to the technical support center for the synthesis of trifluoromethylphenylacetonitrile derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. Here, we will address common challenges related to impurity formation and provide practical, evidence-based solutions to ensure the highest purity of your final product.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for trifluoromethylphenylacetonitrile derivatives?
There are several established methods for synthesizing trifluoromethylphenylacetonitrile derivatives. The choice of route often depends on the desired substitution pattern on the phenyl ring and the availability of starting materials.
One common approach involves the cyanation of a corresponding trifluoromethylbenzyl halide (e.g., bromide or chloride)[1][2]. This is a nucleophilic substitution reaction where a cyanide salt, such as potassium or sodium cyanide, displaces the halide.
Another versatile method is the Sandmeyer reaction, which can be adapted for trifluoromethylation. For instance, starting with an aminophenylacetonitrile, a trifluoromethyl group can be introduced through a sequence of diazotization, followed by a trifluoromethylation reaction[3].
More advanced methods may involve the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct introduction of a trifluoromethyl group using a trifluoromethyl active species[4].
Q2: I am observing a persistent impurity with a similar retention time to my product in HPLC analysis. What could it be?
A common issue in the synthesis of trifluoromethylphenylacetonitrile derivatives, particularly when using a benzyl halide route, is the formation of dimers or other byproducts from side reactions. Incomplete conversion of the starting material is also a frequent cause of impurities that may have similar polarity to the desired product.
For example, in the synthesis of 2-(trifluoromethyl)phenylacetonitrile from 2-(trifluoromethyl)benzyl bromide, unreacted starting material can be a persistent impurity[1]. Additionally, side reactions can lead to the formation of structurally related impurities that are challenging to separate.
Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields can stem from several factors, including suboptimal reaction conditions, degradation of starting materials or products, and inefficient purification.
Key factors to investigate include:
-
Reaction Temperature: Both excessively high and low temperatures can negatively impact the reaction rate and lead to the formation of byproducts. The optimal temperature range can be narrow, for instance, some trifluoromethylation reactions are controlled at 20-30°C, while diazotization reactions may require temperatures as low as -5 to 5°C[3].
-
Molar Ratios of Reactants: The stoichiometry of your reactants is critical. Using an inappropriate molar ratio can result in incomplete conversion or the formation of unwanted side products. For example, the molar ratio of p-aminophenyl acetonitrile to other reactants in a multi-step synthesis is a carefully controlled parameter[3].
-
Solvent Choice: The solvent can significantly influence the reaction pathway and yield. Some syntheses may benefit from the use of ionic liquids to achieve higher purity and yield[2].
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times may promote the formation of degradation products. A typical reflux time for the cyanation of a benzyl bromide can be around 20 hours[1].
Q4: What are the best analytical techniques for identifying and quantifying impurities in my product?
A multi-pronged analytical approach is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating and quantifying impurities in pharmaceutical products[5][6].
-
Gas Chromatography (GC): Particularly useful for identifying volatile organic impurities and residual solvents[5][6].
-
Mass Spectrometry (MS): When coupled with LC (LC-MS) or GC (GC-MS), it provides crucial information about the molecular weight and structure of unknown impurities[5][7][8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of isolated impurities[6][7].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the impurities[6].
II. Troubleshooting Guides
Guide 1: Managing Over-alkylation and Dimer Formation
Problem: Presence of a significant peak in the HPLC chromatogram with a higher molecular weight than the desired product, suggesting over-alkylation or dimerization.
Underlying Cause: These impurities often arise from the reaction of the newly formed product with the starting material or other reactive intermediates. This is particularly common in reactions involving strong bases or highly reactive electrophiles.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high molecular weight impurities.
Detailed Protocol: Optimizing Reaction Conditions to Minimize Dimerization
-
Reactant Concentration: Decrease the concentration of the limiting reagent by 25-50% to reduce the probability of intermolecular side reactions.
-
Temperature Control: Lower the reaction temperature by 10-20°C. While this may slow down the reaction rate, it can significantly suppress the formation of undesired byproducts.
-
Controlled Addition: Add the more reactive reagent (e.g., the alkylating agent) dropwise over an extended period using a syringe pump. This maintains a low instantaneous concentration of the reagent, favoring the desired intramolecular reaction.
-
Base Stoichiometry: Carefully control the stoichiometry of the base. An excess of a strong base can promote side reactions. Consider using a weaker, non-nucleophilic base.
Guide 2: Addressing Incomplete Reactions and Starting Material Carryover
Problem: Significant amount of unreacted starting material detected in the final product.
Underlying Cause: This can be due to insufficient reaction time, inadequate temperature, poor mixing, or deactivation of reagents or catalysts.
Troubleshooting Workflow:
Caption: Workflow for addressing incomplete reactions.
Detailed Protocol: Driving the Reaction to Completion
-
Reaction Monitoring: Utilize in-process controls (e.g., TLC, in-situ IR, or small-scale HPLC sampling) to monitor the disappearance of the starting material.
-
Extended Reaction Time: If the reaction has stalled, consider extending the reaction time in increments of 2-4 hours, monitoring progress at each interval.
-
Temperature Increase: Gradually increase the reaction temperature in 5-10°C increments. Be mindful that higher temperatures can also promote impurity formation.
-
Reagent Quality: Ensure the purity and activity of your reagents. For instance, cyanide salts can be hygroscopic and lose reactivity if not stored properly.
-
Efficient Mixing: For heterogeneous reactions, ensure vigorous stirring to maximize the interfacial area between phases.
Guide 3: Purification Strategies for Trifluoromethylphenylacetonitrile Derivatives
Problem: Difficulty in removing closely related impurities to achieve the desired product purity.
Underlying Cause: Structurally similar impurities often have comparable physical properties (e.g., polarity, boiling point), making them challenging to separate by standard purification techniques.
Purification Options:
| Purification Technique | Principle | Best Suited For | Key Considerations |
| Recrystallization | Difference in solubility between the product and impurities in a given solvent system. | Removing less soluble or more soluble impurities from a crystalline product. | Solvent selection is critical. A good solvent should dissolve the product well at high temperatures and poorly at low temperatures.[9] |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Separating compounds with different polarities. | Can be time-consuming and require significant amounts of solvent. |
| Preparative HPLC | High-resolution separation based on differential partitioning between a mobile and stationary phase. | Isolating high-purity compounds from complex mixtures. | Can be expensive and may require method development to optimize separation. |
| Distillation | Separation based on differences in boiling points. | Purifying liquid products from non-volatile or significantly less volatile impurities. | Requires the product to be thermally stable. |
Experimental Protocol: Recrystallization for Enhanced Purity
-
Solvent Screening: In small vials, test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, and mixtures with water) at room temperature and upon heating.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Analyze the purity of the recrystallized product by HPLC or another suitable analytical method.
III. Impurity Formation Pathways
Understanding the mechanisms of impurity formation is crucial for developing effective control strategies.
Pathway 1: Hydrolysis of the Nitrile Group
Under acidic or basic conditions, particularly in the presence of water, the nitrile group can hydrolyze to the corresponding carboxylic acid or amide.
Caption: Hydrolysis pathway of the nitrile group.
Pathway 2: Dehalogenation of Starting Material
In syntheses starting from a trifluoromethylbenzyl halide, reductive dehalogenation can occur, leading to the formation of trifluoromethyltoluene as a byproduct.
Caption: Dehalogenation of the starting material.
IV. References
-
CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile. Google Patents. Available at:
-
CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. Google Patents. Available at:
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. Available at: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Sciences & Emerging Drugs. Available at: [Link]
-
4-(Trifluoromethyl)phenylacetonitrile. PubChem. Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
-
IMPURITY PROFILING. International Journal of Creative Research Thoughts. Available at: [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules. Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
2-(Trifluoromethyl)phenylacetonitrile. PubChem. Available at: [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]
Sources
- 1. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 3. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotech-spain.com [biotech-spain.com]
- 6. ijcrt.org [ijcrt.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. biomedres.us [biomedres.us]
- 9. DSpace [cora.ucc.ie]
Technical Support Center: Stability and Degradation of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
Introduction
Welcome to the technical support guide for 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a critical intermediate in multi-step syntheses, understanding its stability and potential degradation pathways is paramount to ensuring reaction efficiency, purity of downstream products, and reproducibility of results.
This guide provides a detailed overview of the key functional groups within the molecule, their inherent reactivity, and the likely degradation pathways that may be encountered under common laboratory conditions. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges you may face. All recommendations are grounded in established principles of organic chemistry and supported by scientific literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are most susceptible to degradation?
A1: The molecule's stability is primarily influenced by three key functional groups, each with distinct reactivity profiles:
-
Nitrile Group (-C≡N): The nitrile group, especially on a benzylic carbon, is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the formation of an amide intermediate, which can be further hydrolyzed to a carboxylic acid.
-
Aryl Bromide (Ar-Br): The carbon-bromine bond on the aromatic ring can be cleaved under reductive conditions, leading to a debrominated impurity. This can occur in the presence of certain metals, reducing agents, or via electrochemical methods.[1][2][3] It is also a handle for various cross-coupling reactions, so care must be taken to avoid catalytic impurities.
-
Benzylic Methylene Group (Ar-CH₂-CN): The C-H bonds at the benzylic position are relatively weak and can be susceptible to oxidation.[4][5] This pathway can lead to the formation of a ketone or, with more aggressive oxidants, cleavage to a carboxylic acid.[4]
Q2: What are the most likely degradation products I might observe in my analysis (e.g., HPLC, LC-MS)?
A2: Based on the susceptible functional groups, the most probable degradation products are:
-
2-(3-Bromo-4-(trifluoromethyl)phenyl)acetamide: Formed via partial hydrolysis of the nitrile. It will be more polar than the starting material.
-
2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid: Formed via complete hydrolysis of the nitrile. This product is significantly more polar and will have a very different retention time in reverse-phase HPLC.
-
2-(4-(Trifluoromethyl)phenyl)acetonitrile: The product of reductive debromination. This impurity will be less polar than the starting material.
-
(3-Bromo-4-(trifluoromethyl)benzoyl)cyanide or related ketone: A potential product of benzylic oxidation.
Q3: How should I store this compound to minimize degradation?
A3: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation, particularly for long-term storage. Avoid storing it in proximity to strong acids, bases, potent reducing agents, or metal catalysts.
Troubleshooting Guide: Common Scenarios
This section addresses specific experimental observations and provides a logical framework for identifying the root cause and implementing corrective actions.
Scenario 1: My HPLC/LC-MS analysis shows a new, more polar peak appearing over time, and the mass corresponds to the addition of water (M+18).
-
Likely Cause: Hydrolytic Degradation. You are likely observing the hydrolysis of the nitrile group to form either the primary amide or the carboxylic acid. This process is catalyzed by trace amounts of acid or base in your solvents, on your glassware, or from the atmosphere.
-
Mechanism Insight: The nitrile carbon is electrophilic and can be attacked by water. Under acidic conditions, the nitrogen is protonated, making the carbon more susceptible to nucleophilic attack. Under basic conditions, hydroxide is a more potent nucleophile than water, accelerating the reaction.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure all solvents (e.g., for dissolution or chromatography) are of high purity, anhydrous (if the reaction chemistry allows), and free from acidic or basic contaminants.
-
pH Control: If your experimental conditions permit, buffer the solution to a neutral pH.
-
Glassware Preparation: Use glassware that has been thoroughly cleaned and dried to remove any acidic or basic residues.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (N₂ or Ar) to minimize contact with atmospheric moisture.
-
Scenario 2: I've lost a significant amount of starting material, and my mass spec shows a peak corresponding to the loss of bromine (M-79/81).
-
Likely Cause: Reductive Debromination. The C-Br bond has been cleaved and replaced with a C-H bond. This is a common side reaction in processes involving certain catalysts (like Palladium), reducing agents, or even reactive metals.[1][2]
-
Mechanism Insight: Reductive dehalogenation of aryl halides can occur via catalytic hydrogenation or by using various hydride sources.[6] For example, palladium on carbon (Pd/C) in the presence of a hydrogen source can efficiently cleave the C-Br bond.[1] It's important to note that bromides are typically reduced more readily than other functional groups like nitriles.[2]
-
Troubleshooting Steps:
-
Avoid Incompatible Reagents: Scrutinize your reaction scheme for any reagents known to cause dehalogenation (e.g., NaBH₄ with a Pd catalyst, certain Grignard reagents, prolonged exposure to Pd/C and H₂).
-
Catalyst Screening: If using a metal catalyst for a different transformation, screen for catalysts less prone to dehalogenation or reduce the catalyst loading and reaction time.
-
Quench Thoroughly: Ensure that any reducing agents used in a prior step are completely quenched and removed before proceeding.
-
Scenario 3: My reaction mixture is turning yellow/brown, and I see multiple new, often minor, peaks in my chromatogram.
-
Likely Cause: Oxidative or Photolytic Degradation. The discoloration and appearance of multiple byproducts often point towards oxidation, particularly at the benzylic position, or degradation initiated by light.
-
Mechanism Insight: The benzylic C-H bonds are susceptible to radical-mediated oxidation.[4] This can be initiated by atmospheric oxygen, peroxide impurities in solvents (like THF or ether), or exposure to UV light.[7][8] Photodegradation of brominated aromatic compounds can also proceed via homolytic cleavage of the C-Br bond, leading to radical chain reactions.[9]
-
Troubleshooting Steps:
-
Protect from Light: Conduct experiments in amber glassware or protect the reaction vessel with aluminum foil.
-
Use Anhydrous/Degassed Solvents: Use freshly distilled or sparged solvents to remove dissolved oxygen. Check for and remove peroxides from solvents like THF and diethyl ether before use.
-
Inert Atmosphere: As a best practice, run reactions under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Temperature Control: Avoid excessive heating, as it can accelerate oxidative processes.
-
In-Depth Degradation Pathways
To provide a clearer understanding, the primary degradation pathways are visualized below. These pathways are inferred from the known reactivity of the molecule's functional groups.
Diagram of Potential Degradation Pathways
Caption: Predicted degradation pathways of the target molecule.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[10][11][12]
Objective
To intentionally degrade this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify likely degradation products.
Materials
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. A control sample (1 mL stock + 1 mL diluent) should be prepared and kept under ambient, dark conditions.
-
Acid Hydrolysis: Add 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Add 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample in an oven at 80°C for 48 hours. Dissolve in diluent before analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).
-
-
Sample Analysis:
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively.
-
Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples, including the control, by a suitable stability-indicating HPLC method.
-
Workflow Diagram
Caption: Workflow for a forced degradation study.
Expected Data Summary
The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the impurities without completely destroying the parent compound.[13]
| Stress Condition | Expected Primary Degradation Product(s) | Likely Pathway |
| Acidic Hydrolysis | 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid | Hydrolysis |
| Basic Hydrolysis | 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetamide & Acid | Hydrolysis |
| Oxidation (H₂O₂) | Oxidized benzylic species | Oxidation |
| Thermal | Modest degradation, pathway depends on impurities | Various |
| Photolytic | Debrominated and/or Oxidized products | Photolysis, Radical |
References
-
Ramanathan, A., & Jimenez, L. S. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available at: [Link]
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024). Molecules. Available at: [Link]
-
Ramanathan, A., & Jimenez, L. S. Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Rutgers University. Available at: [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]
-
Baran, P. S., & Chen, K. (2009). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. Available at: [Link]
-
Li, Z., et al. (2020). Selective Oxidation of Benzylic C–H Bonds Catalyzed by Cu(II)/{PMo12}. Organic Letters. Available at: [Link]
-
Paige, M. E., & Wightman, R. M. (2021). Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Journal of the American Chemical Society. Available at: [Link]
-
Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... Homework.Study.com. Available at: [Link]
-
Lipshutz, B. H., et al. (2015). Reductions of aryl bromides in water at room temperature. Tetrahedron Letters. Available at: [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]
-
Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Oxidation of benzylic C–H bonds under different conditions. ResearchGate. Available at: [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Shinde, S. L., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). PharmTech. Available at: [Link]
-
The Importance of Trifluoromethyl Groups in Chemical Design. (2025). Pharmaffiliates. Available at: [Link]
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024). YouTube. Available at: [Link]
-
Prakash, G. K. S., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. Available at: [Link]
-
HYDROLYSIS. University of California, Santa Barbara. Available at: [Link]
-
Acetal Hydrolysis Mechanism of aryl groups Organic Chemistry arrow pushing help tutorial. (2021). YouTube. Available at: [Link]
-
Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. (2024). YouTube. Available at: [Link]
-
2-Bromo-4-(trifluoromethoxy)phenylacetonitrile. PubChem. Available at: [Link]
-
Sustainable Aerobic Bromination with Controllable Chemoselectivity. (2023). ACS Omega. Available at: [Link]
-
Acetal Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2016). Molecules. Available at: [Link]
-
2-(Trifluoromethyl)phenylacetonitrile. PubChem. Available at: [Link]
-
5.4: Hydrolysis Reactions. (2025). Chemistry LibreTexts. Available at: [Link]
-
Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. (2019). Chemosphere. Available at: [Link]
-
11.10: Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. Available at: [Link]
-
Bromine. Wikipedia. Available at: [Link]
-
2-Bromo-4-(trifluoromethyl)phenylacetonitrile. PubChem. Available at: [Link]
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Signature of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile: A Comparative ¹H and ¹³C NMR Analysis
For researchers engaged in the synthesis of novel chemical entities, particularly in the fields of medicinal chemistry and materials science, the unambiguous structural confirmation of target molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the elucidation of molecular structure in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile, a substituted phenylacetonitrile derivative with potential applications as a versatile building block in organic synthesis.
Given the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide employs a comparative approach. By dissecting the NMR data of structurally related analogs, we will construct a detailed and predictive analysis of the target molecule's spectroscopic signature. This methodology not only allows for the confident identification of this compound but also serves as a pedagogical framework for interpreting the spectra of complex substituted aromatic systems.
The Foundational Principles: Substituent Effects in Aromatic NMR
The chemical shifts of protons (¹H) and carbons (¹³C) in a benzene ring are exquisitely sensitive to the electronic nature of its substituents. The distribution of electron density, governed by a combination of inductive and resonance effects, dictates the local magnetic environment of each nucleus.
-
Inductive Effects: These are transmitted through the sigma (σ) bonds. Electronegative atoms, like bromine and the fluorine atoms of the trifluoromethyl group, withdraw electron density, "deshielding" nearby nuclei and shifting their resonance signals to a higher frequency (downfield).
-
Resonance Effects: These involve the delocalization of π-electrons. Electron-donating groups (EDGs) increase electron density at the ortho and para positions, causing upfield shifts (shielding), while electron-withdrawing groups (EWGs) decrease electron density at these positions, causing downfield shifts (deshielding).[1] The trifluoromethyl (-CF₃) group is a powerful EWG, primarily through induction but also by hyperconjugation, while bromine acts as an inductively withdrawing but weakly resonance-donating group.
By analyzing the additive contributions of these effects from different substituents, one can predict the chemical shifts in a polysubstituted benzene ring with considerable accuracy.[2]
A Comparative Deconstruction: NMR Spectra of Phenylacetonitrile Analogs
To predict the spectrum of our target molecule, we will first analyze the experimental spectra of three key structural analogs: the parent phenylacetonitrile, 3-bromophenylacetonitrile, and 4-(trifluoromethyl)phenylacetonitrile. All spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Phenylacetonitrile (Parent Compound)
-
¹H NMR: The spectrum is simple, featuring a multiplet for the five aromatic protons (H2-H6) around 7.3-7.4 ppm and a sharp singlet for the benzylic methylene protons (-CH₂CN) at approximately 3.7 ppm.
-
¹³C NMR: The spectrum shows four signals: one for the methylene carbon (~23 ppm), one for the nitrile carbon (~118 ppm), and four for the aromatic carbons, including the substituted C1 carbon (~132 ppm) and the other phenyl carbons in the typical aromatic region of ~127-129 ppm.[3][4]
4-(Trifluoromethyl)phenylacetonitrile (Effect of a para-CF₃ Group)
-
¹H NMR: The powerful electron-withdrawing -CF₃ group at the C4 position significantly deshields the entire aromatic system. The spectrum simplifies into two distinct doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the -CF₃ group (H3/H5) are shifted downfield relative to the protons ortho to the -CH₂CN group (H2/H6).
-
¹³C NMR: The -CF₃ group introduces a large quartet for the CF₃ carbon itself (due to ¹J-coupling with fluorine) and influences the shifts of the aromatic carbons. The carbon directly attached to the -CF₃ group (C4) is significantly shifted, and its signal also appears as a quartet due to ²J-coupling.
3-Bromophenylacetonitrile (Effect of a meta-Br Group)
-
¹H NMR: The bromine atom, being highly electronegative, exerts a deshielding inductive effect. The proton situated between the two substituents (H2) is typically the most deshielded and appears as a singlet or a narrow triplet. The remaining aromatic protons (H4, H5, H6) show a more complex multiplet pattern.[5][6]
-
¹³C NMR: The most notable feature is the signal for the carbon directly bonded to bromine (C3), which is shifted upfield to ~123 ppm due to the "heavy atom effect," despite bromine's electronegativity.[7]
Predictive Analysis: The NMR Spectrum of this compound
By combining the observed effects of the meta-bromo and para-trifluoromethyl substituents, we can construct a reliable prediction for the ¹H and ¹³C NMR spectra of the target molecule. The numbering scheme used is based on the attachment point of the acetonitrile group as C1.
Predicted ¹H NMR Spectrum
The aromatic region will display an AMX spin system with three distinct signals, each integrating to one proton.
-
H-2: This proton is ortho to the -CH₂CN group and ortho to the bromine. It will be the most deshielded proton due to the additive inductive effects of both adjacent substituents. It is expected to appear as a doublet with a small meta-coupling constant (⁴J ≈ 2 Hz).
-
H-5: This proton is ortho to the -CF₃ group and meta to the bromine. It will be significantly deshielded by the -CF₃ group. It is expected to be a doublet of doublets, showing both an ortho-coupling to H-6 (³J ≈ 8 Hz) and a meta-coupling to H-2.
-
H-6: This proton is meta to the -CF₃ group and para to the bromine. It will be the most upfield of the aromatic protons and will appear as a doublet due to ortho-coupling with H-5 (³J ≈ 8 Hz).
-
-CH₂CN: The benzylic protons will appear as a singlet, likely shifted slightly downfield from phenylacetonitrile due to the overall electron-withdrawing nature of the substituted ring.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals:
-
Aromatic Carbons: Six signals are expected in the aromatic region (120-150 ppm).
-
C-4 (-CF₃): The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
C-3 (-Br): The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect.
-
The remaining four aromatic carbons (C-1, C-2, C-5, C-6) will have distinct chemical shifts based on the combined electronic effects of the substituents.
-
-
Aliphatic and Nitrile Carbons:
-
-CH₂-: The methylene carbon signal will appear in the aliphatic region.
-
-CN: The nitrile carbon signal is expected around 117-118 ppm.
-
-CF₃: A prominent quartet characteristic of the trifluoromethyl carbon will be observed, significantly downfield.
-
Comparative Data Summary
The following tables summarize the experimental data for the reference compounds and the predicted data for this compound. All ¹H and ¹³C shifts are in ppm relative to TMS.
Table 1: ¹H NMR Data (ppm) in CDCl₃
| Compound | -CH₂CN | H-2 | H-3 | H-4 | H-5 | H-6 |
|---|---|---|---|---|---|---|
| Phenylacetonitrile | ~3.7 (s) | ~7.35 (m) | ~7.35 (m) | ~7.35 (m) | ~7.35 (m) | ~7.35 (m) |
| 3-Bromophenylacetonitrile | ~3.69 (s) | ~7.5 (s) | --- | ~7.45 (d) | ~7.25 (t) | ~7.3 (d) |
| 4-(CF₃)phenylacetonitrile | ~3.80 (s) | ~7.5 (d) | ~7.6 (d) | --- | ~7.6 (d) | ~7.5 (d) |
| Predicted: 2-(3-Br-4-CF₃-phenyl)acetonitrile | ~3.85 (s) | ~7.85 (d) | --- | --- | ~7.70 (dd) | ~7.50 (d) |
Table 2: ¹³C NMR Data (ppm) in CDCl₃
| Compound | -CH₂- | -CN | C-1 | C-2/6 | C-3/5 | C-4 | Other |
|---|---|---|---|---|---|---|---|
| Phenylacetonitrile | ~23.3 | ~117.8 | ~131.5 | ~128.9 | ~127.8 | ~129.5 | |
| 3-Bromophenylacetonitrile | ~23.0 | ~117.0 | ~134.0 | C-2:~131.6 | C-5:~129.5 | C-4:~130.5 | C-3:~123.0, C-6:~127.0 |
| 4-(CF₃)phenylacetonitrile | ~23.5 | ~117.2 | ~135.8 | ~129.0 | ~126.1 (q) | ~131.0 (q) | CF₃: ~124 (q) |
| Predicted: 2-(3-Br-4-CF₃-phenyl)acetonitrile | ~23.2 | ~116.8 | ~134 | ~132 | ~128 (q) | ~129 (q) | C-3:~124, C-6:~130, CF₃:~123 (q) |
Note: Predicted values are estimates. Actual experimental values may vary depending on solvent and concentration.[8][9][10][11] (q) denotes a quartet due to C-F coupling.
Experimental Protocol for NMR Data Acquisition
To validate these predictions and obtain high-quality data, the following protocol is recommended.
5.1. Sample Preparation
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a relatively non-polar solvent that dissolves a wide range of organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
5.2. Instrument Parameters (400 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is sufficient.[12]
-
Acquisition Time (AQ): ~3-4 seconds.[12]
-
Relaxation Delay (D1): 1-2 seconds for qualitative spectra; ≥ 5 times the longest T₁ for quantitative analysis.
-
Number of Scans (NS): 8 to 16 scans are typically adequate for a sample of this concentration.
-
Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 256 to 1024 scans, or more, may be necessary to achieve a good signal-to-noise ratio, especially for quaternary carbons.
-
Spectral Width (SW): ~240 ppm, centered around 120 ppm.
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for acquiring and interpreting the NMR data to confirm the structure of this compound.
Caption: Workflow for NMR-based structural confirmation.
Conclusion
This guide outlines a robust, comparative methodology for the prediction and subsequent confirmation of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental electronic effects of the bromo and trifluoromethyl substituents, researchers can anticipate the key features of the spectra, including the chemical shifts and coupling patterns of the aromatic protons and the characteristic signals of the substituted carbons. The provided experimental protocol and data analysis workflow serve as a practical template for scientists in drug development and chemical research, ensuring the accurate and efficient structural characterization of novel synthesized compounds.
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A Researcher's Guide to the Infrared Spectrum of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering a rapid and non-destructive method to elucidate molecular structure. This guide provides an in-depth analysis of the IR spectrum of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile, a complex aromatic compound with significant potential as a building block in medicinal chemistry.
This guide will not only dissect the expected spectral features of the title compound but also compare it with structurally related molecules to provide a deeper understanding of how subtle changes in molecular architecture are reflected in the vibrational spectrum. All interpretations are grounded in established spectroscopic principles and supported by experimental data from analogous compounds.
Deciphering the Molecular Blueprint: Expected IR Absorptions
This compound is a multifaceted molecule. A systematic analysis of its structure allows for the prediction of its characteristic IR absorption bands. The primary functional groups that will dominate the spectrum are the nitrile, the substituted aromatic ring, the trifluoromethyl group, and the methylene bridge.
-
Nitrile (C≡N) Stretching: The nitrile group is one of the most readily identifiable functionalities in IR spectroscopy. It gives rise to a sharp, intense absorption band in the triple bond region, typically between 2260 and 2220 cm⁻¹.[1][2] The intensity of this peak is due to the large change in dipole moment during the stretching vibration.[1] For aromatic nitriles, conjugation with the phenyl ring can slightly lower the absorption frequency.[1][3]
-
Aromatic Ring (C=C and C-H) Vibrations: Aromatic compounds present a more complex series of absorptions.[4]
-
C-H Stretching: The stretching of the C-H bonds on the aromatic ring is expected to produce weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[5][6][7]
-
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring result in a series of medium to sharp bands in the 1600-1450 cm⁻¹ range.[4][5][8] Often, two distinct bands are observed around 1600 cm⁻¹ and 1500 cm⁻¹.[8]
-
C-H Out-of-Plane Bending: The out-of-plane ("oop") bending of the aromatic C-H bonds gives rise to strong absorptions in the 900-675 cm⁻¹ region. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring.[4][5]
-
-
Trifluoromethyl (CF₃) Group Vibrations: The C-F bonds in the trifluoromethyl group are associated with very strong absorption bands due to the high electronegativity of fluorine. The symmetric and asymmetric stretching vibrations of the CF₃ group typically appear in the 1350-1100 cm⁻¹ region.
-
Methylene (-CH₂-) Vibrations: The methylene bridge connecting the phenyl ring and the nitrile group will exhibit C-H stretching and bending vibrations.
Comparative Spectral Analysis: Learning from Analogs
By comparing the expected spectrum of our target molecule with the reported data for 4-(Trifluoromethyl)phenylacetonitrile, we can anticipate the key spectral features and understand the influence of the bromine substituent.
| Functional Group Vibration | Expected Range (cm⁻¹) for Target Compound | Reported Experimental Data for 4-(Trifluoromethyl)phenylacetonitrile (cm⁻¹)[9] | Analysis of the Bromine Substituent's Influence |
| Nitrile (C≡N) Stretch | 2240 - 2220 | Not explicitly stated in the provided text, but expected around this region. | The electron-withdrawing nature of the bromine atom may slightly increase the frequency compared to the unsubstituted analog. |
| Aromatic C-H Stretch | 3100 - 3000 | 3415, 3300 (Note: these values seem unusually high and may be misinterpretations in the source) | The substitution pattern will alter the number and precise position of these weak bands. |
| Aliphatic CH₂ Stretch | 3000 - 2840 | Not explicitly reported. | Expected to be present and of medium intensity. |
| Aromatic C=C Stretch | 1600 - 1450 | 1430-1670 (general range mentioned). Specific peaks at 1700 and 1560 assigned to C-H in-plane bending (likely a misassignment, should be C=C). | The bromine substituent will likely cause minor shifts in these bands and may introduce additional complexity. |
| Methylene CH₂ Bend | 1470 - 1450 | Not explicitly reported. | Expected to be a medium intensity band in this region. |
| CF₃ Stretch | 1350 - 1100 | Not explicitly reported, but a key feature of the molecule. | Expected to be a series of very strong bands, largely unaffected by the bromine atom on the other side of the ring. |
| Aromatic C-H Out-of-Plane Bend | 900 - 800 | 980, 915, 820 | The trisubstituted pattern of the target molecule will have a characteristic pattern of bands in this region, differing from the disubstituted analog. |
| C-Br Stretch | Below 700 | Not applicable. | A weak to medium intensity band is expected in the far-infrared region, often difficult to observe. |
Key Takeaway: The most significant differences in the IR spectrum upon the introduction of the bromine atom are expected in the aromatic C-H out-of-plane bending region (fingerprint region), which is highly sensitive to the substitution pattern. The strong C≡N and CF₃ stretching vibrations will remain prominent and serve as key diagnostic peaks.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum of a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a standard and effective technique.[10][11] The principle lies in dispersing the solid sample within an IR-transparent matrix (KBr) and pressing it into a thin, transparent disc.[11][12]
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle[11]
-
Pellet press die set (e.g., 13 mm diameter)[13]
-
Hydraulic press[13]
-
Spectroscopy-grade KBr powder (dried in an oven at ~110°C to remove moisture)[11][12]
-
Analytical balance
-
Spatula
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.[10]
-
KBr Preparation: Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr powder.[10][14] The ratio of sample to KBr should be roughly 1:100.[10]
-
Grinding and Mixing: First, grind the sample in the agate mortar to a very fine powder. Then, add the KBr powder to the mortar and gently but thoroughly mix it with the ground sample until a homogenous mixture is obtained.[11] Perform this step quickly to minimize moisture absorption by the KBr.[10][11]
-
Loading the Die: Transfer a portion of the mixture into the pellet press die. Ensure an even distribution of the powder on the anvil surface. Using too much powder will result in an opaque pellet.[11]
-
Pressing the Pellet: Place the assembled die into the hydraulic press. Gradually apply a pressure of 8-10 metric tons.[11][13] Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent disc.[11]
-
Pellet Release and Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent.[13] An opaque or cloudy pellet indicates insufficient pressure, excessive sample, or moisture contamination.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum. The typical scanning range is 4000-400 cm⁻¹.
Visualizing the Analytical Workflow
The process of identifying and characterizing an unknown compound using FTIR spectroscopy follows a logical progression from sample preparation to spectral interpretation.
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A Comparative Guide to the Reactivity of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile and Its Positional Isomers
Introduction
In the landscape of modern drug discovery and materials science, halogenated and trifluoromethyl-substituted aromatic compounds serve as indispensable building blocks. Their unique electronic properties and metabolic stability often impart desirable characteristics to lead compounds. Among these, phenylacetonitrile scaffolds are particularly valuable due to the versatile reactivity of the nitrile and benzylic functionalities. This guide provides an in-depth comparative analysis of the reactivity of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile and its key positional isomers.
The strategic placement of the bromo, trifluoromethyl, and cyanomethyl groups on the phenyl ring creates distinct electronic and steric environments. These differences profoundly influence the reactivity at the C-Br bond, a primary site for synthetic elaboration, as well as the chemistry of the nitrile group. Understanding these nuances is critical for researchers in selecting the optimal isomer and reaction conditions to achieve their synthetic goals efficiently. This document offers a comparative study grounded in established mechanistic principles and provides validated experimental protocols for key transformations.
Structural and Electronic Properties of Key Isomers
The reactivity of an aryl halide is fundamentally governed by the electronic landscape of the aromatic ring, which is dictated by the interplay of inductive and resonance effects of its substituents. The primary isomers of interest are:
-
Isomer A: this compound
-
Isomer B: 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile[1][2][3][4]
-
Isomer C: 2-(4-Bromo-3-(trifluoromethyl)phenyl)acetonitrile[5]
All three substituents—bromo (-Br), trifluoromethyl (-CF₃), and cyanomethyl (-CH₂CN)—are electron-withdrawing through the inductive effect (-I). The -CF₃ group is exceptionally potent in this regard. The cyanomethyl group, while primarily an inductive withdrawer, also deactivates the ring. The bromine atom exhibits a deactivating inductive effect and a weak activating resonance effect (+M), though its inductive nature dominates.
The relative positioning of these groups determines the overall electron density of the ring and the susceptibility of the C-Br bond to oxidative addition in cross-coupling catalysis or nucleophilic attack.
-
In Isomer A , the bromine is ortho to the powerful electron-withdrawing -CF₃ group, making the C-Br bond electron-deficient and susceptible to oxidative addition.
-
In Isomer B , the bromine is ortho to the cyanomethyl group, leading to significant steric hindrance. This can impede the approach of bulky palladium catalyst complexes, potentially slowing reaction rates.
-
In Isomer C , the bromine is para to the cyanomethyl group and meta to the -CF₃ group. This arrangement presents moderate steric hindrance and electronic activation.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are the cornerstone for functionalizing aryl halides, enabling the formation of C-N and C-C bonds with high efficiency and broad functional group tolerance.[6][7]
Buchwald-Hartwig Amination (C-N Coupling)
The Buchwald-Hartwig amination is a vital reaction for synthesizing aryl amines from aryl halides.[6][8] The reaction's success hinges on the efficiency of the oxidative addition of the aryl halide to the Pd(0) catalyst, which is the rate-determining step.
Reactivity Prediction:
-
Isomer A (3-Bromo-4-trifluoromethyl): High reactivity is expected. The strong inductive pull of the ortho -CF₃ group makes the C-Br bond electron-deficient, facilitating oxidative addition. Steric hindrance is minimal.
-
Isomer C (4-Bromo-3-trifluoromethyl): Good reactivity is anticipated. The C-Br bond is activated by the ring's overall electron-poor nature, although less so than in Isomer A, where the -CF₃ is ortho.
-
Isomer B (2-Bromo-4-trifluoromethyl): Lower reactivity is predicted. The significant steric hindrance from the adjacent cyanomethyl group can impede the approach of the palladium-ligand complex to the C-Br bond, requiring more forcing conditions or specialized bulky ligands.
This protocol provides a general method for the amination of a 2-(Bromo-(trifluoromethyl)phenyl)acetonitrile isomer with a secondary amine like morpholine.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 eq.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and a suitable phosphine ligand such as XPhos (0.03 mmol, 3 mol%).[9]
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 eq.). Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent and Nucleophile: Add morpholine (1.2 mmol, 1.2 eq.) followed by 5 mL of dry, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Suzuki-Miyaura Coupling (C-C Coupling)
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron reagent.[10][11] The reactivity trends generally mirror those of the Buchwald-Hartwig amination, as both depend on the initial oxidative addition step.
Reactivity Prediction:
-
Isomer A (3-Bromo-4-trifluoromethyl): Excellent substrate. The ortho -CF₃ group strongly activates the C-Br bond towards oxidative addition.
-
Isomer C (4-Bromo-3-trifluoromethyl): Good substrate. The reaction should proceed efficiently, though perhaps requiring slightly longer reaction times or higher temperatures compared to Isomer A.
-
Isomer B (2-Bromo-4-trifluoromethyl): Challenging substrate. Steric hindrance is the primary barrier. High temperatures and sterically demanding, electron-rich phosphine ligands (e.g., SPhos, RuPhos) may be necessary to achieve good yields.[9]
This protocol describes a general procedure for coupling a 2-(Bromo-(trifluoromethyl)phenyl)acetonitrile isomer with phenylboronic acid.
-
Reaction Setup: In a round-bottom flask, combine the aryl bromide (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and a suitable base such as potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent: Add a solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio, 5 mL).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 80-90 °C under a nitrogen atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with water (15 mL), and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography (hexane/ethyl acetate).
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful, transition-metal-free method for functionalizing aryl halides. It proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate (Meisenheimer complex).[12][13] This reaction is only efficient when strong electron-withdrawing groups are positioned ortho or para to the leaving group (the halide), as this allows for delocalization of the negative charge onto the activating group.[13][14]
Reactivity Prediction:
-
Isomer A (3-Bromo-4-trifluoromethyl): Highly reactive. The -CF₃ group is ortho to the bromine, and the cyanomethyl group is para to the site of nucleophilic attack. This configuration provides excellent stabilization for the Meisenheimer complex.
-
Isomer B (2-Bromo-4-trifluoromethyl): Moderately reactive. The -CF₃ group is para to the site of attack, which provides good stabilization. However, the ortho cyanomethyl group provides less stabilization compared to a nitro or cyano group directly on the ring.
-
Isomer C (4-Bromo-3-trifluoromethyl): Poorly reactive. Both the -CF₃ and -CH₂CN groups are meta to the bromine leaving group. They cannot stabilize the negative charge of the Meisenheimer intermediate through resonance, rendering the SNAr pathway highly unfavorable.[13]
Reactivity of the Nitrile Group: Hydrolysis
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is valuable for converting these intermediates into corresponding phenylacetic acid derivatives, which are themselves important synthons.[15] The electronic nature of the aromatic ring typically has a less pronounced effect on the rate of hydrolysis compared to its influence on C-Br bond reactions, but strongly deactivating groups can slightly facilitate nucleophilic attack at the nitrile carbon.
This protocol provides a robust method for hydrolyzing the nitrile to a carboxylic acid.
-
Reaction Setup: In a round-bottom flask, dissolve the phenylacetonitrile isomer (1.0 mmol) in a mixture of acetic acid (5 mL) and concentrated sulfuric acid (2.5 mL).
-
Reaction: Heat the solution to 100-110 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g).
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization.
Summary of Comparative Reactivity
The following table summarizes the predicted relative reactivity of the isomers in the discussed transformations.
| Isomer | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling | Nucleophilic Aromatic Substitution (SNAr) | Justification |
| A: 3-Bromo-4-(trifluoromethyl) | +++ (Excellent) | +++ (Excellent) | +++ (Excellent) | Strong electronic activation from ortho -CF₃ group; minimal steric hindrance. Optimal for all three reaction types. |
| B: 2-Bromo-4-(trifluoromethyl) | + (Low) | + (Low) | ++ (Moderate) | Severe steric hindrance at the C-Br bond impedes cross-coupling. SNAr is feasible due to para -CF₃ stabilization. |
| C: 4-Bromo-3-(trifluoromethyl) | ++ (Good) | ++ (Good) | - (Poor) | Moderate electronic activation and steric access for cross-coupling. Unfavorable for SNAr due to meta-directors. |
(Reactivity Scale: +++ Excellent, ++ Good, + Low, - Poor/Unreactive)
Conclusion
The positional isomerism of the bromo and trifluoromethyl groups on the 2-(phenyl)acetonitrile scaffold exerts profound control over chemical reactivity.
-
This compound (Isomer A) emerges as the most versatile and reactive isomer for transformations at the C-Br bond. Its electronic and steric profile makes it an ideal substrate for palladium-catalyzed cross-couplings and nucleophilic aromatic substitution.
-
2-(4-Bromo-3-(trifluoromethyl)phenyl)acetonitrile (Isomer C) is a reliable substrate for cross-coupling reactions but is unsuitable for SNAr chemistry.
-
2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile (Isomer B) is significantly hampered by steric hindrance, making it the least favorable substrate for cross-coupling reactions, which would likely require specialized catalytic systems and more rigorous conditions.
This guide underscores the importance of a nuanced, structure-based approach to reaction planning. By understanding the fundamental electronic and steric principles governing each isomer, researchers can make informed decisions, leading to more efficient, predictable, and successful synthetic outcomes in their drug development and materials science programs.
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ChemBK. (2024). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Available at: [Link]
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Amerigo Scientific. (n.d.). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%). Available at: [Link]
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Butkevich, A. N., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]
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MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]
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-
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-
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-
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PubChem. (n.d.). 2-Bromo-4-(trifluoromethoxy)phenylacetonitrile. Available at: [Link]
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-
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A Senior Application Scientist's Guide to Cyanomethylating Agents: A Comparative Analysis of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile and Its Alternatives
Introduction: The Critical Role of Cyanomethylation in Modern Drug Discovery
In the landscape of contemporary organic synthesis and medicinal chemistry, the introduction of the cyanomethyl group (–CH₂CN) is a pivotal transformation. The nitrile functionality is a versatile precursor to a multitude of essential pharmacophores, including carboxylic acids, primary amines, and tetrazoles, rendering cyanomethylation a cornerstone in the synthesis of novel therapeutic agents.[1] The choice of a cyanomethylating agent is therefore a critical decision in the design of a synthetic route, with implications for yield, scalability, safety, and substrate scope.
This guide provides a comprehensive comparison of 2-(3-bromo-4-(trifluoromethyl)phenyl)acetonitrile, a highly functionalized arylacetonitrile, with other prevalent classes of cyanomethylating agents. Our objective is to furnish researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions in their synthetic endeavors. We will delve into the mechanistic nuances, comparative performance data, and practical considerations for each class of reagent, grounded in authoritative scientific literature.
Featured Reagent: this compound
Structure and Properties:
This compound is a substituted arylacetonitrile featuring a bromine atom and a trifluoromethyl group on the phenyl ring. These electron-withdrawing substituents significantly influence the acidity of the benzylic protons, making the methylene group (–CH₂–) readily deprotonatable to form a stabilized carbanion. This carbanion can then act as a nucleophile in a variety of carbon-carbon bond-forming reactions. This reagent is often utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2]
Anticipated Reactivity and Applications:
The primary utility of this compound in cyanomethylation is not as a direct source of the –CH₂CN group to an electrophile, but rather as a scaffold upon which further molecular complexity can be built, with the cyanomethyl group already incorporated. A key reaction for this class of compounds is the α-arylation of the activated methylene group.[3][4] This palladium-catalyzed cross-coupling reaction allows for the synthesis of highly substituted diarylacetonitriles, which are valuable precursors in drug discovery.
Comparative Analysis with Alternative Cyanomethylating Agents
The selection of a cyanomethylating agent is dictated by the specific synthetic transformation. Here, we compare this compound (in its capacity for α-functionalization) with other common agents used to introduce the cyanomethyl moiety.
| Reagent Class | Representative Agent(s) | Primary Application | Key Advantages | Key Disadvantages | Safety Concerns |
| Substituted Phenylacetonitriles | This compound | α-Functionalization (e.g., arylation, alkylation) | Pre-installed cyanomethyl group on a functionalized scaffold; tunable reactivity based on substituents. | Not a direct cyanomethylating agent for all substrates; requires a separate coupling partner. | Toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation.[2] |
| Cyanide Salts | Sodium Cyanide (NaCN), Potassium Cyanide (KCN) | Nucleophilic displacement of halides; formation of cyanohydrins. | Low cost; high reactivity. | Extreme toxicity; poor solubility in organic solvents; requires harsh reaction conditions. | Highly toxic; release of HCN gas upon acidification. |
| Cyanohydrins | Acetone Cyanohydrin | Safer surrogate for HCN; transhydrocyanation. | Easier to handle than HCN gas; versatile reactivity. | Highly toxic; liberates HCN upon decomposition.[5] | Highly toxic.[5] |
| Silyl Cyanides | Trimethylsilyl Cyanide (TMSCN) | Cyanosilylation of carbonyls and imines; cyanation of alcohols. | High reactivity; good solubility in organic solvents; milder reaction conditions. | Moisture sensitive; requires a catalyst for many transformations. | Toxic; hydrolyzes to release HCN. |
| Sulfonyl Cyanides | Tosyl Cyanide (TsCN) | Electrophilic cyanation; radical cyanation. | Versatile for both electrophilic and radical pathways. | Can also act as a sulfonylating agent. | Toxic due to cyanide group. |
Mechanistic Considerations
The mechanisms of cyanomethylation vary significantly depending on the chosen reagent and substrate.
1. α-Arylation of this compound (Proposed):
This reaction typically proceeds via a palladium-catalyzed cross-coupling cycle. The key steps involve the deprotonation of the arylacetonitrile to form a nucleophilic carbanion, which then participates in the catalytic cycle with an aryl halide.
Caption: Proposed Pd-catalyzed α-arylation cycle.
2. Cyanosilylation with Trimethylsilyl Cyanide (TMSCN):
TMSCN reacts with carbonyl compounds, typically in the presence of a Lewis acid or base catalyst, to form silylated cyanohydrins. The catalyst activates the carbonyl group, making it more susceptible to nucleophilic attack by the cyanide.
Caption: Mechanism of TMSCN addition to carbonyls.
Experimental Protocols
Representative Protocol for α-Arylation of an Arylacetonitrile (Hypothetical for this compound):
Disclaimer: The following protocol is a representative procedure based on established methods for the α-arylation of similar arylacetonitriles and has not been experimentally validated for this compound.
Objective: To synthesize 2-(Aryl)-2-(3-bromo-4-(trifluoromethyl)phenyl)acetonitrile via palladium-catalyzed cross-coupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by this compound and the aryl bromide.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-arylated product.
Established Protocol for Cyanosilylation of an Aldehyde using TMSCN:
Objective: To synthesize the trimethylsilyl ether of mandelonitrile from benzaldehyde.
Materials:
-
Benzaldehyde (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.2 equiv)
-
Zinc iodide (ZnI₂) (0.1 equiv)
-
Anhydrous dichloromethane
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of benzaldehyde in anhydrous dichloromethane.
-
Add zinc iodide to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl cyanide dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Conclusion and Future Outlook
The choice of a cyanomethylating agent is a nuanced decision that hinges on the specific synthetic context. This compound represents a valuable building block for the synthesis of complex molecules through reactions such as α-arylation, leveraging the pre-installed and activated cyanomethyl group. In contrast, reagents like TMSCN and acetone cyanohydrin serve as more direct sources for the cyanomethyl moiety, each with a distinct profile of reactivity, safety, and handling requirements.
While direct comparative data for the reactivity of this compound is an area for future investigation, its structural features suggest it is a potent substrate for palladium-catalyzed cross-coupling reactions. Further research into the reaction scope and optimization for this and similar highly functionalized arylacetonitriles will undoubtedly expand the synthetic chemist's toolkit for the efficient construction of novel pharmaceutical candidates.
References
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Cyanomethylation Reaction. Encyclopedia.pub. [Link]
-
Acetone cyanohydrin. Wikipedia. [Link]
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Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. PubMed. [Link]
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Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. Organic Chemistry Portal. [Link]
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Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. PMC. [Link]
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The scope of α‐arylation of arylacetonitriles using Pd(OAc)2/XPhos as the catalytic system. ResearchGate. [Link]
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Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. ResearchGate. [Link]
-
α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions. ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling reaction of haloazoles with phenylsulfonylacetonitrile. Synthesis. [Link]
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Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. ACS Publications. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. [Link]
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Fe-promoted radical cyanomethylation/arylation of arylacrylamides to access oxindoles via cleavage of the sp3 C–H of acetonitrile and the sp2 C–H of the phenyl group. Organic & Biomolecular Chemistry. [Link]
-
Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [Link]
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The Evolving Landscape of Androgen Receptor Antagonism: A Comparative Guide to the Efficacy of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile Derivatives in Prostate Cancer Drug Design
Introduction: The relentless pursuit of more effective treatments for prostate cancer has led to the development of sophisticated androgen receptor (AR) antagonists. The chemical scaffold, 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile, has emerged as a cornerstone in the synthesis of a new generation of these potent therapeutics. This guide provides an in-depth, comparative analysis of the efficacy of drugs derived from this critical intermediate, with a particular focus on the market-leading compound, Enzalutamide. We will delve into the mechanistic intricacies of androgen receptor signaling, present a head-to-head comparison with the first-generation antiandrogen, Bicalutamide, and provide detailed experimental protocols for the assays used to evaluate these compounds. This document is intended for researchers, medicinal chemists, and clinical scientists engaged in the discovery and development of novel oncology therapeutics.
The Central Role of the Androgen Receptor in Prostate Cancer
The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the growth and survival of prostate cancer cells.[1][2] Upon binding to androgens, such as testosterone and dihydrotestosterone (DHT), the AR undergoes a conformational change, translocates to the nucleus, and activates the transcription of genes that drive cell proliferation and survival.[3] Dysregulation of this signaling pathway is a key driver of prostate cancer progression.
The following diagram illustrates the canonical androgen receptor signaling pathway:
Caption: Androgen Receptor (AR) Signaling Pathway.
A New Generation of Androgen Receptor Antagonists
The limitations of first-generation antiandrogens, such as Bicalutamide, which can exhibit partial agonist activity, spurred the development of more potent and specific antagonists.[4][5] The this compound scaffold proved to be a critical component in the design of these second-generation inhibitors.
Enzalutamide: A Case Study in Efficacy
Enzalutamide, a prominent drug synthesized from the this compound intermediate, represents a significant advancement in the treatment of castration-resistant prostate cancer (CRPC).[6] Unlike its predecessors, Enzalutamide functions as a pure antagonist with a multi-faceted mechanism of action:
-
Competitive Inhibition of Androgen Binding: It binds to the ligand-binding domain of the AR with a much higher affinity than first-generation drugs.[3]
-
Inhibition of Nuclear Translocation: It prevents the movement of the AR from the cytoplasm into the nucleus.[3]
-
Impairment of DNA Binding: It interferes with the binding of the AR to androgen response elements on the DNA.[3]
This comprehensive blockade of the AR signaling pathway translates to superior clinical efficacy.
Comparative Efficacy: Enzalutamide vs. Bicalutamide
The following tables summarize the in vitro efficacy of Enzalutamide in comparison to Bicalutamide across various prostate cancer cell lines.
Table 1: Comparative IC50 Values for Cell Proliferation
| Compound | LNCaP (AR-dependent) | PC-3 (AR-independent) | DU-145 (AR-independent) | Reference |
| Enzalutamide | 5.6 ± 0.8 µM | 34.9 ± 9 µM | > 10 µM | [7] |
| Bicalutamide | ~1 µM (as agonist) | Not Applicable | Not Applicable | [8] |
Note: Bicalutamide can act as an agonist in certain contexts, particularly in cells overexpressing the androgen receptor.
Table 2: Comparative Binding Affinity for the Androgen Receptor
| Compound | Relative Binding Affinity (vs. DHT) | IC50 (Competitive Binding) | Reference |
| Enzalutamide | 5- to 8-fold higher than Bicalutamide | 36 nM (in LNCaP cells) | [9] |
| Bicalutamide | Lower affinity | 160 nM (in LNCaP cells) | [8] |
Experimental Protocols for Efficacy Evaluation
The following are detailed protocols for key in vitro assays used to characterize the efficacy of androgen receptor antagonists.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Experimental Workflow:
Caption: Workflow for AR Competitive Binding Assay.
-
Preparation of Rat Prostate Cytosol:
-
Prostates are excised from male rats and homogenized in a suitable buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol).
-
The homogenate is centrifuged at high speed to pellet cellular debris, and the supernatant (cytosol) containing the AR is collected.
-
-
Competitive Binding Incubation:
-
A constant concentration of the radiolabeled androgen, [³H]-R1881, is incubated with the prostate cytosol.
-
Increasing concentrations of the test compound (or a known competitor like unlabeled R1881 for the standard curve) are added to the incubation mixture.
-
The incubation is typically carried out overnight at 4°C to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
A hydroxyapatite (HAP) slurry is added to the incubation tubes. The HAP binds the AR-ligand complex.
-
The tubes are washed to remove the unbound radioligand.
-
-
Quantification of Radioactivity:
-
The HAP pellet is resuspended in a scintillation cocktail.
-
The amount of radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of [³H]-R1881 bound versus the log concentration of the test compound.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.
-
Androgen Receptor-Mediated Reporter Gene Assay
This cell-based assay measures the ability of a compound to either activate (agonist) or inhibit (antagonist) the transcriptional activity of the AR.
Experimental Workflow:
Caption: Workflow for AR Reporter Gene Assay.
Step-by-Step Protocol: [10][11][12]
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., PC-3, which lacks endogenous AR) is cultured.
-
The cells are co-transfected with two plasmids: one that expresses the human AR and another that contains a luciferase reporter gene driven by an androgen response element (ARE) promoter.
-
-
Compound Treatment:
-
The transfected cells are treated with a known AR agonist (e.g., R1881) to induce reporter gene expression.
-
For antagonist testing, the cells are co-treated with the agonist and increasing concentrations of the test compound.
-
-
Cell Lysis and Luciferase Assay:
-
After an appropriate incubation period (e.g., 24-48 hours), the cells are lysed to release the cellular contents.
-
A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis:
-
For agonist activity, the luminescence signal is plotted against the concentration of the test compound.
-
For antagonist activity, the inhibition of the agonist-induced luminescence is plotted against the concentration of the test compound to determine the IC50 value.
-
Androgen Receptor Nuclear Translocation Assay
This assay visually determines whether a compound can inhibit the androgen-induced movement of the AR from the cytoplasm to the nucleus.
Experimental Workflow:
Caption: Workflow for AR Nuclear Translocation Assay.
Step-by-Step Protocol: [1][13][14]
-
Cell Culture:
-
Cells stably expressing a fusion protein of the AR and a fluorescent protein (e.g., Green Fluorescent Protein, GFP) are cultured on glass coverslips or in imaging-compatible plates.
-
-
Compound Treatment:
-
The cells are treated with an androgen (e.g., dihydrotestosterone, DHT) to induce the nuclear translocation of the GFP-AR.
-
To test for antagonistic activity, cells are pre-treated with the test compound before the addition of the androgen.
-
-
Cell Fixation and Staining:
-
After treatment, the cells are fixed with a solution like paraformaldehyde.
-
The cell nuclei are counterstained with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole).
-
-
Fluorescence Microscopy and Image Analysis:
-
Images of the cells are captured using a fluorescence microscope.
-
The intensity of the GFP signal in the nucleus versus the cytoplasm is quantified using image analysis software. A decrease in the nuclear GFP signal in the presence of the test compound indicates inhibition of nuclear translocation.
-
Conclusion and Future Directions
The this compound scaffold has undeniably revolutionized the design of androgen receptor antagonists, leading to the development of highly effective therapeutics like Enzalutamide. The comparative data clearly demonstrates the superior efficacy of these second-generation inhibitors over their predecessors. The experimental protocols detailed herein provide a robust framework for the continued evaluation and discovery of novel AR-targeting agents.
Future research will likely focus on overcoming the mechanisms of resistance to current therapies, such as the development of AR splice variants that lack the ligand-binding domain. The design of novel molecules that can degrade the AR protein entirely, rather than just blocking its function, is a particularly promising avenue of investigation. The foundational knowledge and experimental methodologies discussed in this guide will be instrumental in advancing these next-generation therapeutic strategies for prostate cancer.
References
- Androgen Receptor Signaling in Prostate Cancer and Therapeutic Str
- Androgen receptor signaling in prostate cancer.
- Targeting the Androgen Receptor Pathway in Prostate Cancer: A PROTrACted Struggle. Clin Cancer Res.
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- Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring. Sci Rep.
- Enzalutamide Versus Bicalutamide in Castration-Resistant Prostate Cancer: The STRIVE Trial. J Clin Oncol.
- Selecting a minimal set of androgen receptor assays for screening chemicals. ALTEX.
- Which is better for treatment of prostate cancer: apalutamide, enzalutamide (Xtandi) or bicalutamide (Casodex)?. Dr.Oracle.
- Cell-based assays for screening androgen receptor ligands. J Appl Toxicol.
- A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Tre
- Bicalutamide vs Enzalutamide Comparison. Drugs.com.
- A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Tre
- Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond. Expert Rev Anticancer Ther.
- NUCLEAR HORMONE RECEPTOR TRANSLOC
- An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prost
- hAR Nuclear Transloc
- Ligand Competition Binding Assay for the Androgen Receptor. Methods Mol Biol.
- ANDROGEN RECEPTOR BINDING (RAT VENTRAL PROSTATE CYTOSOL)
- Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prost
- Androgen receptor antagonists (antiandrogens)
- Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor. Toxicol In Vitro.
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- Human AR Reporter Assay Kit. Indigo Biosciences.
- Human Androgen Receptor Reporter Assay System (AR, NR3C4). Cayman Chemical.
- An androgen response element driven reporter assay for the detection of androgen receptor activity in prost
- Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists. Molecules.
- Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules.
- Androgen receptor antagonists (antiandrogens)
- Androgen receptor antagonists (antiandrogens)
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
Executive Summary
The synthesis of α-arylacetonitriles, particularly those bearing fluorinated motifs, is a cornerstone of modern medicinal chemistry, providing access to a vast array of pharmacologically relevant scaffolds. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, yet its success is critically dependent on the judicious selection of the palladium catalyst system. This is especially true for challenging substrates like 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile, which features an electron-deficient aromatic ring due to the potent electron-withdrawing effects of both the trifluoromethyl and cyanoethyl groups. This guide provides a comparative analysis of common palladium catalysts for this transformation, grounded in mechanistic principles and supported by experimental insights, to empower researchers in drug development and organic synthesis to make informed decisions for efficient and high-yielding reactions.
Introduction: The Challenge of Coupling Electron-Deficient Aryl Bromides
The target substrate, this compound, presents a significant challenge for palladium-catalyzed cross-coupling. The two strong electron-withdrawing groups (EWGs), -CF₃ and -CH₂CN, decrease the electron density of the aromatic ring. This modification makes the crucial first step of the catalytic cycle—oxidative addition of the palladium(0) catalyst into the carbon-bromine bond—kinetically less favorable compared to electron-rich or electron-neutral aryl bromides.[1][2]
Overcoming this activation barrier requires a catalyst system that is not only highly active but also stable enough to maintain catalytic turnover. The choice of ligand coordinated to the palladium center is paramount, as it directly influences the electronic and steric properties of the catalyst, thereby governing its reactivity.[3][4] This guide will compare four classes of palladium catalysts, from traditional systems to modern, highly active precatalysts, to provide a clear pathway for optimizing this challenging yet vital transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is key to rational catalyst selection. The process is a sequence of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for electron-deficient substrates.[2]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the Pd(II) complex, displacing the halide. The base activates the organoboron species, facilitating this transfer.[5]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Bulky, electron-donating ligands are known to accelerate both the oxidative addition and reductive elimination steps, making them particularly suitable for challenging substrates.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Palladium Catalysts
To provide a clear comparison, we will evaluate four representative palladium catalyst systems for the coupling of this compound with a model partner, 4-methoxyphenylboronic acid. The data presented below is a synthesis of established principles and representative outcomes for similar electron-deficient systems.
| Catalyst System | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Representative Yield (%) | Mechanistic Rationale & Field Insights |
| Pd(PPh₃)₄ | 5 | 100 | 24 | < 20% | Low Efficacy: Triphenylphosphine (PPh₃) is not sufficiently electron-donating to effectively promote the oxidative addition for this deactivated substrate. The catalyst is prone to decomposition at elevated temperatures, leading to palladium black formation and low turnover.[7] |
| Pd(dppf)Cl₂ | 2 | 90 | 12 | 65-75% | Moderate Efficacy: The dppf ligand is more electron-rich and has a larger bite angle than PPh₃, enhancing catalytic activity. It represents a reliable, albeit not always optimal, choice for moderately challenging couplings.[8] |
| SPhos Pd G3 | 1 | 80 | 4 | > 95% | High Efficacy: SPhos is a highly electron-rich and sterically bulky biarylphosphine ligand. This combination dramatically accelerates both oxidative addition and reductive elimination.[4][9] The G3 precatalyst is air- and moisture-stable, simplifying reaction setup and ensuring the efficient generation of the active Pd(0) species.[10] |
| PEPPSI-IPr | 1 | 80 | 4 | > 95% | High Efficacy: N-Heterocyclic Carbene (NHC) ligands like IPr are potent σ-donors, making the palladium center extremely electron-rich and highly active. PEPPSI-type precatalysts are known for their exceptional stability and broad substrate scope, including electron-poor systems.[11][12][13] |
Experimental Workflow & Protocols
A robust and reproducible experimental setup is critical for success. The following workflow outlines the key stages of the process.
Caption: A standardized workflow for performing palladium-catalyzed cross-coupling reactions.
Detailed Protocol for High-Yield Coupling using SPhos Pd G3
This protocol is optimized for the coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
SPhos Pd G3 Precatalyst (1 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Catalyst and Solvent Addition: Add the SPhos Pd G3 precatalyst to the flask. Via syringe, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane:water).
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of the challenging, electron-deficient substrate this compound, traditional palladium catalysts like Pd(PPh₃)₄ are largely ineffective. While workhorse catalysts such as Pd(dppf)Cl₂ provide moderate success, superior performance is achieved with modern, advanced catalyst systems.
Recommendation: For maximum efficiency, yield, and operational simplicity, the use of third-generation Buchwald precatalysts (e.g., SPhos Pd G3 ) or PEPPSI-type NHC precatalysts (e.g., PEPPSI-IPr ) is strongly recommended.[11][14][15] These systems are specifically designed to overcome the high activation barriers associated with electron-poor substrates, offering lower catalyst loadings, shorter reaction times, and excellent yields.[10] Their air- and moisture-stability also provides a significant practical advantage in a research and development setting.
References
-
Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638-6646. Available at: [Link]
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Organic Chemistry Portal. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2024). SPhos Pd G3: Advancing Materials Science with Efficient Cross-Coupling. Available at: [Link]
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Szostak, M., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2024). High-Purity SPhos Pd G3: A Versatile Palladium Precatalyst for Advanced Organic Synthesis. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2024). The Synergy of Ligands and Palladium: Understanding SPhos Pd G3's Catalytic Power. Available at: [Link]
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An, J., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. ACS Publications. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]
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Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link]
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Bellina, F., & Scognamiglio, F. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. Available at: [Link]
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The University of Texas at Austin. (2011). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Kamal, A., & Rajender, K. (2012). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
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Chiaradia, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(10), 2262-2274. Available at: [Link]
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Cele, Z. P., & Mapolie, S. F. (2019). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. Available at: [Link]
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Schmidt, J., & Miller, S. J. (2012). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. National Institutes of Health. Available at: [Link]
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Myers, A. The Suzuki Reaction. Chem 115. Available at: [Link]
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Ismayil, A., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1968-1971. Available at: [Link]
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Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Available at: [Link]
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A Technical Guide to the Structure-Activity Relationship of Trifluoromethylphenylacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research, the trifluoromethylphenylacetonitrile scaffold has emerged as a privileged structural motif, serving as a critical intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The incorporation of the trifluoromethyl (CF₃) group, in particular, is a well-established strategy in medicinal and agricultural chemistry to enhance the biological efficacy, metabolic stability, and pharmacokinetic profile of active compounds.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethylphenylacetonitrile derivatives, drawing upon available experimental data and established chemical principles to inform the design of next-generation bioactive molecules.
The Trifluoromethylphenylacetonitrile Core: A Foundation for Diverse Bioactivity
The trifluoromethylphenylacetonitrile core structure is a versatile starting point for the synthesis of a wide array of biologically active molecules. The trifluoromethyl group, with its high electronegativity and lipophilicity, significantly influences the electronic and steric properties of the phenyl ring, thereby modulating interactions with biological targets.[2] The nitrile group, a potent electron-withdrawing group and hydrogen bond acceptor, also plays a crucial role in target binding and can be a site for metabolic transformation or bioisosteric replacement.[4]
Derivatives of this core structure have been investigated for a range of applications, including:
-
Agrochemicals: As potent insecticides and herbicides. The trifluoromethyl group is a common feature in modern crop protection products, contributing to their efficacy.[5][6]
-
Pharmaceuticals: Serving as intermediates in the synthesis of drugs targeting a variety of conditions. For example, trifluoromethyl-substituted phenyl acetonitriles have been explored as coronary dilators.
Structure-Activity Relationship Analysis: Key Structural Modifications and Their Impact
The Position of the Trifluoromethyl Group
The regiochemistry of the trifluoromethyl group on the phenyl ring is a critical determinant of biological activity. The electronic and steric influence of the CF₃ group varies depending on its position (ortho, meta, or para) relative to the acetonitrile moiety. This, in turn, affects the molecule's overall conformation, dipole moment, and potential interactions with target proteins. For instance, in a series of phthalic acid diamide insecticides, the placement of the CF₃ group at the meta position on an aniline ring was found to be crucial for their larvicidal activity.[1]
Substitution on the Phenyl Ring
The introduction of additional substituents on the phenyl ring provides a powerful means to modulate the activity, selectivity, and physicochemical properties of trifluoromethylphenylacetonitrile derivatives.
A study on phenylpyrazole derivatives with a fluoro-substituted benzene moiety demonstrated that the degree and position of fluorine substitution significantly impacted insecticidal activity.[5] For example, a 2,4,6-trifluoro-substituted benzene ring in one analog resulted in superior insecticidal activity against M. separata compared to the control, chlorantraniliprole.[5] This highlights the potential for synergistic effects between the trifluoromethyl group and other halogen substituents.
Bioisosteric Replacement of the Nitrile Group
The nitrile group is a key functional group that can be targeted for modification to improve potency, reduce toxicity, or alter metabolic stability. Bioisosteric replacement is a common strategy in drug design to achieve these goals.[7]
| Bioisosteric Replacement for Nitrile | Rationale & Potential Impact |
| Tetrazole | Mimics the acidic proton and hydrogen bonding capacity of a hydrated nitrile. Can improve metabolic stability and receptor interactions. |
| Oxadiazole | Acts as a stable, non-ionizable mimic. Can enhance metabolic robustness. |
| Trifluoromethyl Ketone | The trifluoromethyl group enhances the electrophilicity of the carbonyl, potentially increasing potency by acting as a transition state analog inhibitor.[4] |
A study on CB1 receptor positive allosteric modulators successfully replaced an aliphatic nitro group with a trifluoromethyl group, resulting in more potent compounds with improved metabolic stability.[4][8][9] This demonstrates the potential of the CF₃ group as a bioisostere for other electron-withdrawing groups, a principle that could be applied to the nitrile moiety in trifluoromethylphenylacetonitrile derivatives.
Experimental Data from Analogous Compounds
Direct comparative data for a series of trifluoromethylphenylacetonitrile derivatives is limited. However, data from structurally related compounds can provide valuable insights into the SAR of the trifluoromethylphenyl moiety.
Table 1: Insecticidal Activity of Trifluoromethyl-Containing Phthalic Acid Diamide Analogs against P. xylostella [1]
| Compound | Substituents on N¹-phenyl ring | Larvicidal Activity (%) at 10 mg/L |
| 4Ia | 3-CF₃ | 85 |
| 4Ib | 3-CF₃, 4-Cl | 95 |
| 4Ic | 3-CF₃, 4-F | 90 |
This data suggests that the presence of a meta-trifluoromethyl group on the phenyl ring is conducive to high insecticidal activity, which can be further enhanced by the addition of a halogen at the para position.
Table 2: Insecticidal Activity of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety against P. xylostella [5]
| Compound | Substituents on Benzene Ring | Insecticidal Activity (%) at 10⁻⁵ mg L⁻¹ |
| IIIe | 2,4,6-trifluoro | 94 |
| Control (Chlorantraniliprole) | - | 70 |
This data underscores the positive impact of multiple fluorine substitutions on insecticidal potency.
Experimental Protocols
General Synthesis of Trifluoromethylphenylacetonitrile Derivatives
The synthesis of trifluoromethylphenylacetonitrile derivatives typically involves the cyanation of a corresponding trifluoromethylbenzyl halide.
Step-by-Step Methodology:
-
Halogenation of Trifluoromethyltoluene: Trifluoromethyltoluene is subjected to radical halogenation (e.g., using N-bromosuccinimide or chlorine gas with UV irradiation) to yield the corresponding trifluoromethylbenzyl halide.
-
Cyanation: The resulting trifluoromethylbenzyl halide is then reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent (e.g., DMSO, DMF, or a phase-transfer catalysis system) to afford the desired trifluoromethylphenylacetonitrile.
Caption: General synthetic route to trifluoromethylphenylacetonitriles.
Insecticidal Bioassay Protocol
The insecticidal activity of synthesized compounds is typically evaluated against relevant pest species.
Step-by-Step Methodology (Leaf-Dip Method):
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to achieve the desired test concentrations.
-
Leaf Treatment: Leaf discs of a host plant (e.g., cabbage for Plutella xylostella) are dipped into the test solutions for a set period (e.g., 10-30 seconds).
-
Drying: The treated leaf discs are allowed to air dry.
-
Insect Infestation: The dried leaf discs are placed in Petri dishes, and a known number of insect larvae (e.g., third-instar larvae) are introduced.
-
Incubation: The Petri dishes are incubated under controlled conditions (temperature, humidity, and light).
-
Mortality Assessment: Mortality counts are recorded at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: The mortality data is corrected for control mortality (using Abbott's formula) and LC₅₀ values are calculated using probit analysis.
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The Rising Stars of Medicinal Chemistry: A Comparative Guide to the Biological Activity of Novel Compounds Derived from 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
In the relentless pursuit of novel therapeutic agents, the strategic selection of a versatile starting scaffold is paramount. 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile has emerged as a privileged starting material in medicinal chemistry, offering a unique combination of reactive sites and functionalities that allow for the synthesis of a diverse array of heterocyclic compounds.[1] This guide provides a comprehensive comparison of the biological activities of various compounds synthesized from this promising precursor, with a focus on their anticancer and antimicrobial properties. We will delve into the rationale behind their design, present comparative experimental data, and provide detailed protocols for their synthesis and evaluation, empowering researchers in the field of drug discovery.
The Strategic Advantage of the this compound Scaffold
The chemical architecture of this compound is particularly amenable to the construction of complex molecular frameworks. The presence of a bromine atom, a trifluoromethyl group, and a nitrile functionality provides multiple avenues for synthetic modification.[1] The trifluoromethyl group, in particular, is a valuable addition in drug design, often enhancing metabolic stability, membrane permeability, and binding affinity.[2] This guide will explore how these features have been exploited to generate compounds with significant biological potential.
Anticancer Activity: A Tale of Two Kinases
A significant body of research has focused on the development of anticancer agents derived from the title scaffold, with a particular emphasis on kinase inhibitors.[3][4] Kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are crucial regulators of cell proliferation and angiogenesis, and their dysregulation is a hallmark of many cancers.[3]
Comparative Analysis of Fused Pyrazole Derivatives
A series of novel fused pyrazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against the HEPG2 human cancer cell line.[3] The results, summarized in the table below, highlight several compounds with exceptional potency, surpassing that of the established drugs erlotinib and sorafenib.
| Compound | Structure | IC50 (µM) vs HEPG2 | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |
| 1 | Fused Pyrazole | 0.31 | - | - |
| 2 | Fused Pyrazole | 0.45 | - | - |
| 3 | Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine | - | 0.06 | - |
| 4 | Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine | 0.62 | - | - |
| 8 | Dihydropyrano[2,3-c]pyrazole | 0.55 | - | - |
| 9 | Dihydropyrano[2,3-c]pyrazole | - | 0.09 | 0.22 |
| 11 | (E)-4-(2-Bromobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | 0.71 | - | - |
| 12 | Pyrazolo[3,4-d]pyrimidine | 0.68 | 0.09 | 0.23 |
| 15 | Dihydropyrano[2,3-c]pyrazole | 0.49 | - | - |
| Erlotinib | Reference Drug | 10.6 | - | - |
| Sorafenib | Reference Drug | 1.06 | - | - |
| Data sourced from a 2023 study on novel anticancer fused pyrazole derivatives.[3] |
Key Insights:
-
Compounds 1, 2, 4, 8, 11, 12, and 15 demonstrated significantly higher potency against the HEPG2 cell line than erlotinib, with IC50 values ranging from 0.31 to 0.71 µM.[3]
-
Compound 3 emerged as the most potent EGFR inhibitor with an IC50 of 0.06 µM.[3]
-
Compound 9 was identified as the most potent VEGFR-2 inhibitor, with an IC50 of 0.22 µM.[3]
-
Notably, compounds 9 and 12 exhibited potent dual inhibition of both EGFR and VEGFR-2, a highly desirable characteristic in cancer therapy that can help to overcome resistance mechanisms.[3]
Experimental Workflow: Synthesis and Evaluation of Anticancer Activity
The synthesis of these promising compounds often involves a multi-step process, beginning with the versatile starting material. Below is a representative workflow for the synthesis and evaluation of these anticancer agents.
Caption: A hypothetical signaling pathway illustrating the potential inhibition of bacterial DNA gyrase.
Detailed Protocol: Reductive Amination for the Synthesis of N-Aryl Pyrazole Derivatives
This protocol outlines a general method for the synthesis of the N-(trifluoromethyl)phenyl substituted pyrazole derivatives discussed above.
Materials:
-
Pyrazole-derived aldehyde (1)
-
Substituted anilines
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
Procedure:
-
The pyrazole-derived aldehyde (1) is synthesized from 4-acetylbenzoic acid and 4-(trifluoromethyl)phenyl hydrazine. [2]2. The aldehyde (1) is then subjected to reductive amination with various substituted anilines. [2]3. This reaction is typically carried out using a mild reducing agent such as sodium triacetoxyborohydride in a solvent like dichloroethane. [2]4. The resulting target molecules are then purified, often by column chromatography.
Conclusion and Future Directions
The derivatives of this compound represent a fertile ground for the discovery of new therapeutic agents. The studies highlighted in this guide demonstrate the potential to develop potent and selective anticancer and antimicrobial compounds from this versatile scaffold. The dual EGFR/VEGFR-2 inhibitors are particularly noteworthy for their potential to combat cancer through multiple mechanisms. Similarly, the potent activity of certain pyrazole derivatives against drug-resistant Gram-positive bacteria addresses a critical unmet medical need.
Future research should focus on elucidating the structure-activity relationships in greater detail to guide the design of even more potent and selective compounds. Further investigation into the mechanisms of action of these novel molecules will also be crucial for their translation into clinical candidates. The continued exploration of the chemical space accessible from this compound is sure to yield a new generation of innovative therapeutics.
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Saleh, N. M., et al. (2023). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 28(15), 5789. [Link]
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analytical methods for the characterization of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
An Objective Comparison of Analytical Methods for the Characterization of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
Introduction
In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of reliable research. This compound, with its unique substitution pattern featuring a bromine atom, a trifluoromethyl group, and a nitrile moiety, serves as a valuable building block in organic synthesis.[1] Its molecular formula is C₉H₅BrF₃N, and it has a molecular weight of approximately 264.04 g/mol .[1][2] The presence of these distinct functional groups necessitates a multi-faceted analytical approach to unequivocally confirm its identity, purity, and structural integrity.
This guide provides a comparative overview of the essential analytical techniques employed for the comprehensive characterization of this compound. We will delve into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The objective is to equip the reader with the rationale to select and combine methods for a self-validating analytical workflow, ensuring the highest degree of scientific rigor.
Physicochemical Properties and Analytical Implications
The structure of this compound dictates the analytical strategies. The aromatic ring, nitrile group (-C≡N), bromo-substituent, and trifluoromethyl (-CF₃) group each provide a unique spectroscopic handle.
-
Aromatic System: Provides signals in ¹H and ¹³C NMR, characteristic absorptions in IR and UV spectroscopy.
-
Nitrile Group: Exhibits a strong, sharp, and highly characteristic absorption in IR spectroscopy.[3]
-
Bromo and Trifluoromethyl Groups: These electron-withdrawing groups significantly influence the electronic environment of the aromatic ring, shifting the NMR signals of adjacent protons and carbons. The bromine atom, with its ⁷⁹Br and ⁸¹Br isotopes, produces a distinctive M/M+2 pattern in mass spectrometry.[4] The -CF₃ group provides a unique signature in ¹⁹F NMR.
Core Analytical Techniques: A Comparative Analysis
A complete characterization relies on the synergistic use of multiple analytical techniques. No single method provides all the necessary information. The following sections compare the primary methods, detailing their principles, protocols, and the specific information they yield for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, a suite of NMR experiments is required for full structural confirmation.
Causality: The distinct chemical environments of the hydrogen, carbon, and fluorine nuclei allow for unambiguous structural assignment. The influence of the electron-withdrawing bromine and trifluoromethyl groups creates predictable chemical shifts and coupling patterns in the aromatic region.
A. ¹H NMR Spectroscopy
-
Principle: Detects the chemical environment of hydrogen atoms.
-
Expected Results: The spectrum is expected to show signals for the three aromatic protons and the two benzylic protons (-CH₂CN). The aromatic protons will exhibit a specific splitting pattern (doublets and doublet of doublets) due to coupling with each other, influenced by the substituents. The benzylic protons will appear as a singlet.
B. ¹³C NMR Spectroscopy
-
Principle: Details the carbon skeleton of the molecule.
-
Expected Results: The spectrum will show distinct signals for each of the nine carbon atoms. The nitrile carbon (-C≡N) appears characteristically downfield.[5] The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
C. ¹⁹F NMR Spectroscopy
-
Principle: Specifically detects fluorine atoms, which are highly sensitive NMR nuclei.
-
Expected Results: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift provides confirmation of the -CF₃ moiety. The signal appears as a singlet due to the rapid rotation of the CF₃ group.[1]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans and a longer acquisition time are required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum using appropriate parameters for fluorine nuclei. This is typically a fast experiment due to the high sensitivity of ¹⁹F.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference all spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through fragmentation analysis.
Causality: The presence of bromine is the key feature for MS analysis. Natural bromine is a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4] This results in two molecular ion peaks of nearly equal intensity separated by 2 mass-to-charge (m/z) units, which is a definitive indicator for the presence of a single bromine atom. Soft ionization techniques are often preferred for fluorine-containing compounds to preserve the molecular ion.[6]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent such as acetonitrile or methanol.
-
Instrument: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Scan a mass range that includes the expected molecular weight (e.g., m/z 100-400).
-
Data Analysis: Identify the molecular ion cluster ([M+H]⁺ or [M-H]⁻). Look for the characteristic isotopic pattern of bromine: two peaks of nearly equal height separated by 2 m/z units. For this compound, expect peaks around m/z 264 and 266.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Causality: Each functional group absorbs infrared radiation at a characteristic frequency. The C≡N stretch of the nitrile group is particularly informative as it appears in a relatively uncongested region of the spectrum and has a strong, sharp intensity.[3] Aromatic compounds also show a series of characteristic absorptions.[7]
Experimental Protocol: ATR-FTIR Analysis
-
Instrument: Use a Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Sample Spectrum: Record the sample spectrum. The instrument typically scans the range from 4000 to 400 cm⁻¹.
-
Data Processing: The instrument's software automatically subtracts the background from the sample spectrum to generate the final IR spectrum. Analyze the spectrum for characteristic absorption bands.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for determining the purity of a compound and quantifying impurities.
Causality: The compound possesses moderate polarity, making it well-suited for reversed-phase HPLC, which separates compounds based on their hydrophobicity.[8] A C18 stationary phase with a mobile phase of acetonitrile and water is a standard starting point for method development. The aromatic nature of the molecule ensures strong UV absorbance, allowing for sensitive detection.[8]
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: An HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water with 0.1% formic or phosphoric acid) and Mobile Phase B (Acetonitrile).
-
Sample Preparation: Accurately prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions (Initial Gradient Method):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (or determined by UV scan)
-
Injection Volume: 10 µL
-
Gradient Program: Start with a high percentage of Mobile Phase A (e.g., 90%) and linearly increase Mobile Phase B to 95% over 15-20 minutes.
-
-
Data Analysis: Analyze the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The initial gradient run helps in optimizing the method, potentially leading to a faster isocratic method for routine analysis.[8]
Summary and Comparison of Techniques
The choice of analytical method is driven by the specific question being asked, whether it is identity, structure, or purity.
| Technique | Information Provided | Strengths for this Compound | Limitations |
| ¹H, ¹³C, ¹⁹F NMR | Detailed molecular structure, connectivity | Unambiguous structure confirmation, ¹⁹F NMR for CF₃ group | Lower sensitivity, requires pure sample |
| Mass Spectrometry | Molecular weight, elemental formula | Confirms MW, Br isotopic pattern is definitive | Isomers not easily distinguished, fragmentation can be complex |
| FTIR Spectroscopy | Presence of functional groups | Fast, non-destructive, confirms nitrile group | Provides limited structural information |
| HPLC | Purity, quantification of impurities | High sensitivity for purity assessment | Does not provide structural information on its own |
| Elemental Analysis | Bulk elemental composition (%C, H, N) | Confirms empirical and molecular formula | Requires pure sample, does not distinguish isomers |
Integrated Analytical Workflow
A robust characterization of this compound is not a linear process but an integrated workflow where results from each technique validate the others.
Caption: Integrated workflow for the complete characterization of the target compound.
Conclusion
The characterization of this compound is a case study in the power of a multi-technique analytical approach. While HPLC is paramount for establishing purity, and mass spectrometry provides a rapid confirmation of molecular weight through its unique bromine isotopic signature, only NMR spectroscopy can deliver the definitive, unambiguous structural elucidation. FTIR serves as a quick and essential verification of key functional groups. By integrating these methods, researchers can build a self-validating dossier of data that ensures the identity, purity, and structural integrity of this important chemical building block, thereby upholding the principles of scientific integrity and reproducibility.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile (CAS No. 474024-36-7). This compound, a halogenated organic nitrile, requires meticulous handling due to its significant hazard profile. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship.
Hazard Profile & Foundational Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified as a toxic and irritating substance.[1] The presence of bromine, a trifluoromethyl group, and a nitrile functional group contributes to its reactivity and toxicity.
The primary risks associated with this chemical are acute toxicity upon ingestion, skin contact, or inhalation, and it is known to cause serious skin, eye, and respiratory irritation.[1] Therefore, all handling and disposal operations must be predicated on minimizing exposure and preventing environmental release.
| Property | Value | Source(s) |
| CAS Number | 474024-36-7 | [2][3] |
| Molecular Formula | C₉H₅BrF₃N | [2][4] |
| Molecular Weight | 264.04 g/mol | [3][5] |
| Appearance | Liquid | [2] |
| Boiling Point | 265-266 °C | [2][4] |
| GHS Hazard Statements | H301+311: Toxic if swallowed or in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [1] |
| GHS Pictograms | GHS06: Skull and crossbonesGHS07: Exclamation mark | [1] |
The Core Disposal Protocol: A Step-by-Step Workflow
The disposal of this compound is governed by its classification as a halogenated organic hazardous waste .[6][7] This classification dictates every step of the process, from the point of generation to final disposal. The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" responsibility for hazardous waste, meaning the generator is accountable for its safe management until it is properly disposed of.[8]
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Proper PPE is non-negotiable. The goal is to eliminate all routes of exposure.[9]
-
Hand Protection: Wear chemical-resistant gloves. While nitrile gloves are a common choice, they can show poor resistance to certain halogenated hydrocarbons.[10][11] It is best practice to either use heavy-duty nitrile gloves and change them frequently or to double-glove. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[12]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.[1]
-
Body Protection: A fully buttoned lab coat must be worn.[13]
-
Ventilation: All transfers of this chemical and its waste must be conducted inside a certified chemical fume hood to control inhalation exposure.[1][9]
Step 2: Waste Segregation - Preventing Unwanted Reactions
This is the most critical step in the disposal workflow. Improper segregation can lead to dangerous chemical reactions and significantly complicates the disposal process.
-
Designated Halogenated Waste: This compound and any materials contaminated with it must be collected in a waste container specifically designated for Halogenated Organic Waste .[6][14]
-
DO NOT MIX: Never mix halogenated waste with non-halogenated organic waste, strong acids, bases, or oxidizers.[6][15] Co-mingling waste streams is a frequent and dangerous error; for instance, mixing halogenated solvents with certain bases can generate heat and pressure. Furthermore, the disposal cost for halogenated waste is often significantly higher, and contaminating a large volume of non-halogenated solvent with a small amount of halogenated waste forces the entire volume to be treated as the more expensive halogenated stream.[7][16]
Step 3: Container Selection & Labeling - Ensuring Containment and Communication
The integrity and labeling of your waste container are crucial for safety and compliance.
-
Material Compatibility: Use a container made of a material compatible with halogenated organics. High-density polyethylene (HDPE) or glass containers are appropriate choices.[15][17][18] Avoid metal safety cans for long-term accumulation, as halogenated compounds can degrade to form acids (like hydrobromic acid) that corrode metal.[15]
-
Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[14] The label must include:
-
The words "Hazardous Waste".[19]
-
The full, unabbreviated chemical name: "Waste this compound". List all other constituents if it's a mixed waste stream.[14]
-
The approximate concentration of each component.
-
The appropriate hazard warnings (e.g., "Toxic," "Irritant").[1]
-
The accumulation start date (the date the first drop of waste was added).
-
Step 4: Accumulation & Storage - Safe Interim Management
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Location: The SAA must be at or near the point of generation and under the control of the operator.
-
Containment: The waste container must be kept within a secondary containment bin or tray to contain any potential leaks.[7][15]
-
Closure: The container lid must be securely fastened at all times, except when actively adding waste.[7][13] This prevents the release of harmful vapors.
Step 5: Final Disposal - The Cradle-to-Grave Responsibility
When the waste container is nearly full (around 75-80% capacity to allow for expansion), it is time for disposal.
-
Professional Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[20][21] Never pour this chemical down the drain or dispose of it in regular trash.[15]
-
Treatment Method: Halogenated organic wastes are typically disposed of via high-temperature incineration at a specially permitted Treatment, Storage, and Disposal Facility (TSDF).[6] This process is designed to destroy the organic molecule and scrub the resulting acid gases.
Emergency Procedures - Planning for the Unexpected
Accidents happen, but a prepared response can mitigate the consequences significantly.
Spill Cleanup
-
Small Spill (inside a chemical fume hood):
-
Ensure your PPE is intact.[22]
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pad.[15]
-
Carefully collect the absorbed material using non-sparking tools and place it into your labeled halogenated hazardous waste container.[19][22]
-
Decontaminate the spill surface with soap and water.[22] All cleanup materials are also considered hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
EVACUATE immediately. Alert all personnel in the vicinity to leave the area.[12][22]
-
If safe to do so, close the door to the laboratory to contain the vapors.
-
Call emergency responders (911 or your institution's emergency number) and your EHS office.[22]
-
Provide them with the chemical name, quantity spilled, and the Safety Data Sheet (SDS). Do not attempt to clean up a large spill yourself.[23]
-
First Aid Measures
Immediate and correct first aid is critical in the event of an exposure.[1][21]
| Exposure Route | Action |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][21] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][21] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[21][24] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][21] |
Disposal Decision Workflow
The following diagram illustrates the essential decision-making process for managing waste generated from this compound.
Caption: Disposal workflow for this compound.
References
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Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
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University of Illinois Urbana-Champaign, Division of Research Safety. (n.d.). Chemical Spill. Retrieved from [Link]
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Washington State University, Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
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OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%). Retrieved from [Link]
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PubMed. (n.d.). Convenient treatment of acetonitrile-containing wastes using the tandem combination of nitrile hydratase and amidase-producing microorganisms. Retrieved from [Link]
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Temple University, Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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National Association of Clean Air Agencies. (n.d.). Methods of Degrading Acetonitrile Waste Sustainably. Retrieved from [Link]
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California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]
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ICL Group. (2016). Bromine Safety Handbook. Retrieved from [Link]
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ACS Publications. (n.d.). Photodegradation of Trifluoromethyl-Substituted Aromatic Compounds: Effect of Nitrogen Presence in Aromatic Rings. Retrieved from [Link]
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National Institutes of Health. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Retrieved from [Link]
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Unigloves. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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A Senior Scientist's Guide to Handling 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile: A Risk-Based Approach to Personal Protective Equipment
As researchers and developers, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile are valuable intermediates, yet their handling demands a rigorous, scientifically-grounded safety protocol. This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in the inherent chemical hazards of the material. Our objective is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks is the critical first step in defining the necessary protection. Substituted phenylacetonitriles, particularly those with halogen and trifluoromethyl groups, present a multi-faceted hazard profile. The primary dangers are high acute toxicity via all routes of exposure and significant irritant properties.[1]
A synthesized hazard profile, based on data from analogous compounds, is summarized below. You must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact material you are handling.
| Hazard Classification | GHS Category | Hazard Statement | Implication for Handling |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed | Strict prohibition of eating, drinking, or smoking in the lab.[2] Accidental ingestion could be fatal. |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin | Skin absorption is a significant exposure route.[1] This mandates the use of compatible gloves and protective clothing. |
| Acute Toxicity (Inhalation) | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled | The compound (if a powder) or its vapors must not be inhaled.[1] All manipulations must occur within a certified chemical fume hood. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Direct contact can cause inflammation and redness, reinforcing the need for proper gloves and lab attire.[2][3] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | The risk of severe eye damage necessitates robust eye protection beyond standard safety glasses.[2][3] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract, further emphasizing the need for a fume hood.[1][3] |
The signal word associated with such a profile is typically "Danger" , indicating a substance with high potential for causing significant harm.[1][4]
The Core PPE Ensemble: A Multi-Layered Defense
Based on the hazard assessment, a multi-layered approach starting with engineering controls is required. PPE is the final, essential barrier between you and the chemical.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, all work with this compound must be performed inside a properly functioning and certified chemical fume hood.[1][5] This is your primary defense against inhaling toxic dust or vapors. The hood's face velocity should be verified to be between 80 and 120 feet per minute.[5]
Personal Protective Equipment (PPE) Specifications
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] Standard safety glasses are insufficient as they do not protect against splashes.
-
Recommended for High-Risk Operations: When handling larger quantities (>5 g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[5][8]
-
-
Hand Protection (Gloves):
-
Rationale: Due to the high dermal toxicity, glove selection is one of the most critical decisions.[1] There is no universal glove that protects against all chemicals.[9]
-
Selection: Always consult the glove manufacturer's chemical resistance charts for data on halogenated aromatic compounds or nitriles. While nitrile gloves are a common starting point in a laboratory setting, their breakthrough time for this specific chemical is likely unknown.
-
Best Practice (Double Gloving): Wear two pairs of nitrile gloves. This provides a buffer; if the outer glove is contaminated, it can be removed without exposing the skin. Change the outer glove immediately upon known contact and change both pairs frequently (e.g., every 1-2 hours) regardless of known contact.
-
-
Body Protection:
-
A clean, buttoned laboratory coat is the minimum requirement.
-
For procedures involving a high risk of splashing, supplement the lab coat with a chemically resistant apron.[5]
-
Ensure clothing covers all exposed skin; long pants and closed-toe shoes are mandatory.
-
-
Respiratory Protection:
-
Under normal operating conditions within a certified fume hood, a respirator should not be necessary.
-
A respirator (NIOSH/MSHA or EN 149 approved) may be required for non-routine operations such as cleaning up a large spill outside of a fume hood.[6][7] Use of respirators requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.[5][8]
-
Procedural Blueprint: Safe Handling from Start to Finish
A defined workflow minimizes error and ensures safety is integrated into the scientific procedure.
Caption: Workflow for handling hazardous chemicals.
Experimental Protocol: PPE Donning Sequence
This sequence is designed to prevent the contamination of "clean" layers of PPE.
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Eye/Face Protection: Put on your chemical splash goggles. If required, add the face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
Operational Plan: Handling the Chemical
-
Designated Area: Clearly label the area within the fume hood where the work will occur.
-
Pre-weighing: If possible, tare your container before bringing the chemical into the hood.
-
Dispensing: Handle the solid carefully to avoid creating dust.[1][2] Use spatulas and weighing paper appropriate for the scale of work.
-
Containment: Keep the primary container of the chemical covered when not actively dispensing. All reaction vessels should be stoppered or covered.
-
Immediate Cleanup: Use a damp paper towel to wipe up any small spills within the hood immediately. Dispose of the towel in the designated solid hazardous waste container.
Disposal Plan
Proper segregation of waste is crucial for safety and compliance.
-
Waste Containers: Have clearly labeled hazardous waste containers ready before you start work: one for solid waste (gloves, paper towels, weighing paper) and one for liquid waste (solvents, reaction mixtures).
-
No Mixing: Do not mix this waste stream with other, incompatible wastes.
-
Container Handling: Treat empty or "uncleaned" containers of the chemical as hazardous waste themselves.
-
Final Disposal: All waste must be disposed of through an approved hazardous waste disposal program, following all local and national regulations.[3][6]
Experimental Protocol: PPE Doffing Sequence
This is a critical step to prevent transferring chemical residue from your PPE to your skin or personal clothing.
-
Outer Gloves: While still in the lab, remove the outer pair of gloves by peeling them off without touching the outside surface with your bare hands. Dispose of them in the solid waste container.
-
Face Shield/Apron: If used, remove the face shield and/or apron.
-
Lab Coat: Remove the lab coat, turning it inside out as you remove it to contain any surface contamination. Hang it in its designated location or place it in a laundry bag if contaminated.
-
Goggles: Remove your goggles.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hand Washing: Immediately and thoroughly wash your hands and forearms with soap and water.
Emergency Response Protocols
Even with the best precautions, accidents can happen. Immediate and correct action is vital.
| Exposure Route | First Aid Procedure[3][4][6] |
| Inhalation | Immediately move the person to fresh air. Keep them comfortable for breathing. Call a POISON CENTER or physician immediately. If breathing stops, provide artificial respiration. |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. Call a POISON CENTER or physician immediately. |
| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or physician immediately. |
Always have an eyewash station and safety shower readily accessible and ensure you know how to operate them.[2][6]
By integrating this expert-level, risk-based approach to safety, you create a resilient work environment that prioritizes personal health without compromising scientific progress. Always remember that this guide complements, but does not replace, the specific Safety Data Sheet for your material and your institution's safety policies.
References
-
SAFETY DATA SHEET - Sigma-Aldrich. (2025). Provides hazard identification, PPE recommendations, and disposal methods for a related compound, bromoacetonitrile.
-
SAFETY DATA SHEET - Apollo Scientific. (Date not specified). Details hazards, first aid, and handling for a similar fluorinated phenylacetonitrile, highlighting toxicity and irritation.
-
SAFETY DATA SHEET - Fisher Scientific. (2025). Outlines precautionary statements, first-aid measures, and PPE requirements for 2-Bromo-4-(trifluoromethyl)phenylacetonitrile.
-
SAFETY DATA SHEET - Fisher Scientific. (2024). Provides safety information for a related compound, emphasizing handling in well-ventilated areas and emergency procedures.
-
2-Bromo-4-(trifluoromethyl)phenylacetonitrile - Apollo Scientific. (2022). Safety Data Sheet detailing GHS classifications, precautionary statements, and handling/storage advice.
-
MSDS of 2-bromo-4-(trifluoromethyl)phenylacetonitrile - ChemSrc. (2008). Provides classification and hazard information according to EU Directives.
-
SAFETY DATA SHEET - TCI Chemicals. (Date not specified). Lists hazards and PPE for a similar compound, 4-(Trifluoromethoxy)phenylacetonitrile, noting it is harmful by all routes and an irritant.
-
Acetonitrile - Standard Operating Procedure, Princeton University. (Date not specified). General safety guide for a related chemical class, detailing engineering controls and PPE selection.
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Details first aid and handling for 3-(Trifluoromethyl)phenylacetonitrile.
-
SAFETY DATA SHEET - Fisher Scientific. (Date not specified). General guidance on engineering controls, personal protective equipment, and hygiene measures.
-
Personal Protective Equipment (PPE) - CHEMM. (Date not specified). Describes the different levels of PPE for chemical handling.
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
